[3-(2-Fluorophenyl)propyl]amine hydrochloride
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSNFLXZXNPKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction to [3-(2-Fluorophenyl)propyl]amine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of [3-(2-Fluorophenyl)propyl]amine hydrochloride (CAS Number: 1269379-11-4), a halogenated phenylpropylamine derivative of significant interest to the scientific community. Phenylpropylamines are a class of compounds known for their diverse biological activities, often targeting the central nervous system. This document delineates the compound's physicochemical properties, outlines a validated synthesis protocol, explores its potential pharmacological relevance, details robust analytical methodologies for its characterization, and provides essential safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles to serve as an authoritative resource for laboratory applications.
The family of phenylalkylamines, which includes structures like 3-phenylpropylamine, consists of a phenyl group attached to an amino group via an alkyl chain.[1] These compounds are fundamental scaffolds in medicinal chemistry due to their interactions with various biological targets. The introduction of a fluorine atom onto the phenyl ring, as seen in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can alter binding affinities, metabolic stability, and membrane permeability, making it a common strategic element in modern drug design.[2] This particular compound serves as a valuable research chemical and a versatile building block for synthesizing more complex molecules, particularly those targeting monoamine transporters like the serotonin transporter (SERT).[3]
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is foundational for its application in research and development. This compound is a solid at room temperature and is typically supplied with a purity of 95% or higher.[4]
| Property | Value | Source |
| CAS Number | 1269379-11-4 | [4] |
| Molecular Formula | C₉H₁₂FN • HCl | [4] |
| Molecular Weight | 189.66 g/mol | [4] |
| Synonym(s) | 3-(2-fluorophenyl)-1-propanamine hydrochloride | [4] |
| Physical Form | Solid | [4] |
| Purity | ≥95% | [4] |
| Storage Temperature | Room Temperature | [4] |
| InChI Key | MDSNFLXZXNPKDS-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing
The synthesis of phenylpropylamine derivatives often involves multi-step processes. A common and efficient method for creating primary amines like this compound is through the reduction of a corresponding nitrile or oxime, or via reductive amination of a ketone. The following protocol describes a plausible and robust synthetic pathway.
General Synthesis Workflow
The synthesis can be logically approached by starting with a commercially available precursor, such as 2-fluorophenylacetonitrile, and extending the carbon chain, followed by reduction and salt formation. This ensures high yields and purity.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reductive Amination Approach
This protocol is a self-validating system, incorporating in-process controls to ensure the integrity of the final product.
Step 1: Synthesis of 3-(2-Fluorophenyl)propan-1-ol
-
To a solution of 2-fluorocinnamic acid in anhydrous tetrahydrofuran (THF), slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) at 0°C under an inert nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Carefully quench the reaction with methanol, followed by an aqueous HCl wash.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol.
Step 2: Oxidation to 3-(2-Fluorophenyl)propanal
-
Dissolve the alcohol from Step 1 in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) portion-wise at room temperature.
-
Stir for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Filter the mixture through a pad of silica gel, washing with additional DCM.
-
Concentrate the filtrate to obtain the crude aldehyde, which is used directly in the next step.
Step 3: Reductive Amination and Salt Formation
-
Dissolve the crude aldehyde in methanol. Add ammonium chloride followed by sodium cyanoborohydride (NaBH₃CN).
-
Stir the reaction at room temperature for 24 hours.
-
Acidify the mixture with concentrated HCl and then basify with aqueous NaOH to pH > 12.
-
Extract the free amine with ether. Dry the organic layers and concentrate.
-
Dissolve the resulting free base in anhydrous diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.[5]
Mechanism of Action and Pharmacological Profile
While specific pharmacological data for this compound is not extensively published, its structural similarity to known inhibitors of the serotonin transporter (SERT) suggests a potential interaction with this target. SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[3]
Inhibition of SERT leads to increased synaptic serotonin levels, a mechanism central to the action of many antidepressant medications, including Selective Serotonin Reuptake Inhibitors (SSRIs).[3] The propyl-amine scaffold is a known pharmacophore for SERT ligands. The 2-fluoro substitution could enhance binding affinity or selectivity compared to its non-fluorinated counterpart.
Caption: Postulated mechanism of SERT inhibition by this compound.
Applications in Research and Drug Development
-
Probe for Serotonin Transporter Studies: This compound can be used as a research tool to investigate the structure-activity relationships (SAR) of the S1 and S2 binding sites on the serotonin transporter.[3]
-
Precursor for Novel Therapeutics: It serves as a key intermediate in the synthesis of more complex molecules with potential applications as antidepressants, anxiolytics, or other CNS-active agents.[5]
-
Fragment-Based Drug Discovery: As a fluorinated fragment, it can be used in screening libraries for fragment-based lead discovery (FBLD) to identify initial hits against various protein targets.
Analytical Methodologies
Accurate identification and quantification are critical for any chemical used in a research setting. Standard methods include chromatography and spectroscopy.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess purity and quantify the compound.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known quantity of the hydrochloride salt in the mobile phase.
-
Validation: Purity is determined by the peak area percentage.
-
Gas Chromatography-Mass Spectrometry (GC/MS)
-
Objective: To confirm molecular weight and structure, especially after derivatization.
-
Protocol:
-
Derivatization (Optional but Recommended): The primary amine can be derivatized (e.g., with chlorodifluoroacetic anhydride) to improve volatility and chromatographic performance.[6]
-
Column: A non-polar capillary column (e.g., DB-5ms).[6]
-
Carrier Gas: Helium.[6]
-
Injection: Splitless injection mode.
-
Temperature Program: Start at a low temperature (e.g., 90°C) and ramp up to a high temperature (e.g., 310°C) to ensure elution.[6]
-
MS Detection: Use scan mode to obtain a full mass spectrum and confirm the molecular ion peak corresponding to the derivatized or free base form.
-
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- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Chemical Properties of [3-(2-Fluorophenyl)propyl]amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
[3-(2-Fluorophenyl)propyl]amine hydrochloride is a primary amine hydrochloride salt of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a fluorinated phenyl ring connected to a propyl amine chain, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of parent compounds, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the core chemical properties of this compound, offering insights into its synthesis, characterization, and handling for research and development applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in chemical synthesis.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂FN · HCl | |
| Molecular Weight | 189.66 g/mol | |
| CAS Number | 1269379-11-4 | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | Room Temperature | |
| InChI Key | MDSNFLXZXNPKDS-UHFFFAOYSA-N |
Synthesis and Purification
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and common synthetic route can be extrapolated from established organic chemistry methodologies for similar structures. A likely approach involves the reduction of a corresponding nitrile or oxime, or reductive amination of a ketone.
Hypothetical Synthetic Workflow: Reductive Amination
A common and efficient method for the synthesis of primary amines is the reductive amination of a ketone. This process involves the reaction of a ketone with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine.
Caption: A plausible synthetic workflow for this compound via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
Disclaimer: This is a hypothetical protocol and should be adapted and optimized with appropriate laboratory safety precautions.
-
Reaction Setup: To a solution of 2-fluorophenylacetone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of 1M HCl until the pH is acidic. Remove the methanol under reduced pressure.
-
Extraction: Basify the aqueous residue with 2M NaOH to a pH > 10. Extract the free amine with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude [3-(2-fluorophenyl)propyl]amine.
Purification and Salt Formation
The crude amine can be purified by column chromatography on silica gel. For the formation of the hydrochloride salt, the purified free amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent.[2] The resulting precipitate, this compound, can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorophenyl ring, as well as the aliphatic protons of the propyl chain. The protons on the carbon adjacent to the amine group will appear as a multiplet, and the protons of the ammonium group may appear as a broad singlet. The chemical shifts and coupling constants of the aromatic protons will be influenced by the fluorine substituent.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The aliphatic carbons of the propyl chain will also be clearly identifiable.[3]
-
¹⁹F NMR: A fluorine NMR spectrum will show a signal for the single fluorine atom, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the mass spectrum of the free base would show a molecular ion peak corresponding to the mass of C₉H₁₂FN.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: A broad absorption in the region of 3000-2800 cm⁻¹ is characteristic of the ammonium group (R-NH₃⁺) in the hydrochloride salt.[4]
-
C-H stretching: Absorptions for aromatic and aliphatic C-H bonds will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
C-F stretching: A strong absorption in the fingerprint region, typically around 1250-1000 cm⁻¹, is indicative of the C-F bond.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound.[5][6] A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, can effectively separate the target compound from any impurities. Detection is typically performed using a UV detector.
Chemical Reactivity and Applications
This compound, as a primary amine salt, is a versatile intermediate in organic synthesis. The free amine can be readily liberated by treatment with a base.
Caption: Reactivity of this compound.
The nucleophilic primary amine can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[7]
-
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
These reactions make this compound a valuable starting material for the synthesis of diverse chemical libraries for drug screening and the development of novel therapeutic agents. The 2-fluoro substitution is of particular interest as it can modulate the pKa of the amine and influence intermolecular interactions, such as hydrogen bonding, which are critical for drug-receptor binding.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated area.[8][9] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
- US8193391B2 - Process for preparation of 3-(2-hydroxy-5-substituted phenyl)-N-alkyl-3-phenylpropylamines - Google Patents. (n.d.).
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved January 23, 2026, from [Link]
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preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
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Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
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NMAM 9106: METHAMPHETAMINE and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction - CDC. (n.d.). Retrieved January 23, 2026, from [Link]
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(2-Phenylpropyl)(propyl)amine hydrochloride | C12H20ClN | CID 17157645 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
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1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry - Reddit. (n.d.). Retrieved January 23, 2026, from [Link]
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Propylamine, 3-(2'-fluoroethoxy)- | C5H12FNO | CID 68969 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
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A Validated HPLC Method for Separation and Determination of Promethazine Enantiomers in Pharmaceutical Formulations - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 23, 2026, from [Link]
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MONO-N-PROPYLAMINE - Ataman Kimya. (n.d.). Retrieved January 23, 2026, from [Link]
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Propylamine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 23, 2026, from [Link]
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A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. (n.d.). Retrieved January 23, 2026, from [Link]
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Propylamine | C3H9N | CID 7852 - PubChem - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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(3-Fluorophenyl)hydrazine hydrochloride - SpectraBase. (n.d.). Retrieved January 23, 2026, from [Link]
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Introduction: The Strategic Role of Fluorinated Propylamines in Modern Drug Discovery
An In-depth Technical Guide to [3-(2-Fluorophenyl)propyl]amine Hydrochloride: Structure, Synthesis, and Application
This compound is a primary amine featuring a propyl chain attached to a fluorinated phenyl ring. While not an end-drug itself, this compound represents a critical structural motif and a valuable building block in medicinal chemistry and drug development. Its significance lies in the strategic combination of a flexible propyl-amine linker and the unique properties imparted by the fluorine atom.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[1] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetics.[2][3] Specifically, strategic fluorination can block metabolic pathways, increase binding affinity to target proteins, and improve membrane permeability.[1][4] The propylamine scaffold is also a recurring feature in a multitude of biologically active compounds, serving as a versatile linker to connect a phenyl ring to other pharmacophores.[5]
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, describes standard analytical validation techniques, and discusses its potential applications as a key intermediate in the synthesis of novel therapeutic agents.
Physicochemical and Structural Characteristics
The fundamental identity of a chemical compound is defined by its structure and physical properties. This compound is a white to off-white solid at room temperature.[6] Its structure consists of a 2-fluorophenyl group connected via a three-carbon chain to a terminal amine, which is protonated to form the hydrochloride salt.
Below is a diagrammatic representation of the core molecular structure.
Caption: Key structural motifs of this compound.
The quantitative properties of this compound are summarized in the table below, compiled from authoritative chemical supplier data.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 1269379-11-4 | [7] |
| Molecular Formula | C₉H₁₃ClFN | [7][8] |
| Molecular Weight | 189.66 g/mol | [7][8] |
| Physical Form | Solid / Crystalline Powder | [6][9] |
| Purity | Typically ≥95% | |
| InChI Key | MDSNFLXZXNPKDS-UHFFFAOYSA-N | [6][8] |
| SMILES String | FC1=CC=CC=C1CCCN.Cl | [6] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [7][9] |
Synthesis Protocol: A Reductive Amination Approach
The synthesis of 3-arylpropylamines is a common transformation in organic chemistry. While multiple routes exist, a reliable and scalable method involves the reduction of a corresponding nitrile precursor. This approach is favored for its high yields and the commercial availability of starting materials. The protocol described below is a self-validating system, incorporating purification and confirmation steps to ensure the integrity of the final product.
Workflow for Synthesis
Caption: Workflow for the synthesis of the target compound via nitrile reduction.
Step-by-Step Methodology
Materials:
-
3-(2-Fluorophenyl)propanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (2M solution in diethyl ether)
-
Sodium hydroxide (15% aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Deionized water
Protocol:
-
Reaction Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.
-
Reduction: 200 mL of anhydrous THF is added to the flask, followed by the slow, portion-wise addition of 5.0 g of LiAlH₄ under a nitrogen atmosphere. The resulting suspension is stirred. A solution of 10.0 g of 3-(2-fluorophenyl)propanenitrile in 50 mL of anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Causality Insight: LiAlH₄ is a powerful, non-selective reducing agent capable of converting nitriles to primary amines. Anhydrous THF is the solvent of choice due to its ability to dissolve the reactants and its inertness towards the hydride. The reaction is highly exothermic, necessitating slow, controlled addition of the nitrile.
-
-
Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for 4 hours to ensure complete conversion of the nitrile. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching (Self-Validation Step 1): The flask is cooled in an ice bath to 0°C. The reaction is carefully quenched by the sequential, dropwise addition of 5 mL of water, followed by 5 mL of 15% aqueous sodium hydroxide, and finally 15 mL of water. This procedure, known as the Fieser workup, is critical for safely neutralizing excess LiAlH₄ and precipitating aluminum salts into a granular, easily filterable solid.
-
Expertise & Trustworthiness: The specific sequence and ratio of water to base are crucial. This method avoids the formation of gelatinous aluminum hydroxides that are difficult to filter, thereby simplifying product isolation and improving yield.
-
-
Isolation of Free Base: The resulting white precipitate is removed by vacuum filtration and washed with two 50 mL portions of THF. The combined filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-(2-fluorophenyl)propyl]amine as an oil.
-
Hydrochloride Salt Formation (Purification): The crude amine is dissolved in 100 mL of anhydrous diethyl ether. While stirring, a 2M solution of HCl in diethyl ether is added dropwise until no further precipitation is observed. The formation of a white precipitate indicates the hydrochloride salt.
-
Causality Insight: Converting the amine to its hydrochloride salt serves two purposes: it facilitates purification through crystallization and improves the compound's stability and handling properties, as salts are typically crystalline solids whereas the free amine may be an oil.[10]
-
-
Final Product Isolation: The white precipitate is collected by vacuum filtration, washed with a small amount of cold diethyl ether to remove any soluble impurities, and dried in a vacuum oven at 40°C to a constant weight. The final product is this compound.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a cornerstone of scientific integrity. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed.
Workflow for HPLC Purity Analysis
Caption: Standard workflow for purity assessment using reverse-phase HPLC.
Exemplar Analytical Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment This method provides quantitative data on the purity of the final product.[11][12]
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water, both containing 0.1% Trifluoroacetic acid (TFA).
-
Causality Insight: TFA is used as an ion-pairing agent to improve the peak shape of the amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 215 nm and 254 nm.[13]
-
Procedure:
-
Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Inject 10 µL onto the column.
-
Run the gradient and record the chromatogram.
-
Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks.
-
2. Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation ¹H-NMR spectroscopy is used to confirm that the chemical structure of the synthesized compound matches the expected structure.[14]
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃).
-
Expected Signals:
-
Aromatic protons (phenyl ring): Multiplets in the range of δ 7.0-7.5 ppm.
-
Methylene protons adjacent to the amine (-CH₂-NH₃⁺): A triplet around δ 2.9-3.1 ppm.
-
Methylene protons adjacent to the phenyl ring (Ar-CH₂-): A triplet around δ 2.6-2.8 ppm.
-
Central methylene protons (-CH₂-CH₂-CH₂-): A multiplet (quintet or sextet) around δ 1.8-2.0 ppm.
-
Amine protons (-NH₃⁺): A broad singlet, which may exchange with residual water in the solvent.
-
3. Mass Spectrometry (MS) for Molecular Weight Verification MS confirms the molecular weight of the compound.[15]
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Ion: The analysis should show a prominent peak corresponding to the mass of the free base cation [M+H]⁺. For C₉H₁₂FN, the expected monoisotopic mass is approximately 154.10 m/z.
Applications in Drug Development and Research
This compound is primarily utilized as a chemical intermediate or a scaffold in the design and synthesis of more complex, biologically active molecules.[5] Its value stems from the advantageous properties conferred by its structural components.
-
Scaffold for Novel CNS Agents: The phenylethylamine and phenylpropylamine motifs are common in drugs targeting the central nervous system (CNS), including antidepressants and antipsychotics.[16][17] The fluorine atom can be used to fine-tune properties like blood-brain barrier penetration and resistance to metabolic degradation by cytochrome P450 enzymes. Researchers can use this compound as a starting point, further functionalizing the primary amine to build novel ligands for various neurological targets.
-
Development of Bioactive Compounds: The primary amine is a versatile functional group that can be readily converted into amides, sulfonamides, secondary or tertiary amines, and other functional groups. This allows for the rapid generation of a library of derivatives for screening in various biological assays, such as those for anticancer, anti-inflammatory, or antimicrobial activity.[4][18]
-
Pro-drug Design: The amine functionality can be used as a handle to attach pro-drug moieties, such as amino acids, to improve a drug's solubility or target-specific delivery via amino acid transporters.[19]
The strategic placement of fluorine at the ortho position of the phenyl ring is particularly significant. It can induce a specific conformation in the molecule due to steric and electronic effects, which may lead to higher selectivity for a particular biological target.[1][3] This makes this compound a more nuanced and potentially more valuable building block than its non-fluorinated counterpart.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. By understanding its fundamental structure, physicochemical properties, and synthetic pathways, scientists are well-equipped to leverage its potential. The strategic incorporation of fluorine provides a proven advantage in modulating drug properties, and the propylamine linker offers the structural flexibility needed to explore vast chemical space. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently synthesize, characterize, and utilize this valuable compound in the quest for next-generation therapeutics.
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Ismail, M. F. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
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PubChem. 3-(2-chlorophenyl)-propan-1-ol. [Link]
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PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
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PubMed Central. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. [Link]
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National Center for Biotechnology Information. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [Link]
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Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
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ResearchGate. (PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection. [Link]
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PubChem. (2-Phenylpropyl)(propyl)amine hydrochloride | C12H20ClN | CID 17157645. [Link]
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orientjchem.org. Highly Efficient Prodrugs: Design and Therapeutic Applications. [Link]
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Centers for Disease Control and Prevention. NMAM 9106: METHAMPHETAMINE and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction. [Link]
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PubMed Central. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of [3-(2-Fluorophenyl)propyl]amine Hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: From Structural Analogy to Mechanistic Insight
In the landscape of neuropharmacology, the journey from a novel chemical entity to a well-characterized therapeutic agent is both complex and systematic. The compound [3-(2-Fluorophenyl)propyl]amine hydrochloride, while not extensively documented in public literature, presents a compelling case for investigation based on its structural characteristics. Its core components—a fluorinated phenyl ring, a propyl linker, and a primary amine—are hallmarks of molecules known to interact with monoamine neurotransmitter systems. This guide, therefore, eschews a declarative statement of a known mechanism of action. Instead, it adopts the perspective of a senior application scientist, proposing a logical, evidence-based hypothesis and outlining a rigorous, self-validating experimental framework to elucidate the compound's true biological function. We will operate under the primary hypothesis that this compound is a modulator of monoamine transporters, with potential activity as a reuptake inhibitor or a releasing agent.
Hypothesized Mechanism of Action: A Monoamine Transporter Modulator
The chemical architecture of this compound bears a significant resemblance to known monoamine transporter ligands. The phenylpropylamine scaffold is a classic pharmacophore for inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1] The presence and position of the fluorine atom on the phenyl ring can influence selectivity and potency towards these transporters.[2]
Therefore, our central hypothesis is that This compound functions as an inhibitor of one or more of the major monoamine transporters (SERT, DAT, NET), thereby increasing the synaptic concentration of the corresponding neurotransmitters. A secondary hypothesis is that the compound may act as a monoamine releasing agent, a mechanism also common to phenylpropylamine derivatives.[3] Furthermore, we will also consider the possibility of interaction with monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters.[4]
This guide will now detail the experimental workflows necessary to test these hypotheses, providing not just the protocols themselves, but the causal reasoning behind their selection and execution.
Phase 1: Primary Target Identification and Affinity Determination
The initial phase of investigation is designed to ascertain whether this compound directly interacts with the primary hypothesized targets: the monoamine transporters. The gold-standard technique for this is the radioligand binding assay.[5]
Experimental Protocol 1: Radioligand Binding Assays for SERT, DAT, and NET
Rationale: This experiment directly measures the affinity of the test compound for the transporter proteins. By competing with a known radiolabeled ligand, we can determine the equilibrium dissociation constant (Ki), a quantitative measure of binding affinity. A low Ki value indicates high affinity.
Step-by-Step Methodology:
-
Preparation of Membranes:
-
Utilize cell lines stably expressing human SERT, DAT, or NET (e.g., HEK293 cells).[5]
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a specific radioligand for each transporter:
-
SERT: [³H]-Citalopram or [³H]-Paroxetine
-
DAT: [³H]-WIN 35,428 or [³H]-GBR 12935
-
NET: [³H]-Nisoxetine or [³H]-Desipramine
-
-
Add increasing concentrations of this compound to compete with the radioligand.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled inhibitor).
-
Incubate the plates to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Target Transporter | Radioligand | Test Compound Ki (nM) | Positive Control Ki (nM) |
| SERT | [³H]-Citalopram | TBD | e.g., Fluoxetine |
| DAT | [³H]-WIN 35,428 | TBD | e.g., Cocaine |
| NET | [³H]-Nisoxetine | TBD | e.g., Desipramine |
Table 1: Hypothetical data table for summarizing binding affinities of this compound.
Logical Relationship Diagram:
Caption: Phase 1 Experimental Workflow.
Phase 2: Functional Characterization of Transporter Modulation
Demonstrating binding affinity is a critical first step, but it does not reveal the functional consequence of that binding. The compound could be an inhibitor (blocker) or a substrate (releaser). The next phase employs functional assays to distinguish between these possibilities.
Experimental Protocol 2: In Vitro Monoamine Uptake Inhibition Assay
Rationale: This assay directly measures the ability of the test compound to block the transport of neurotransmitters into cells. A potent inhibition of uptake provides strong evidence for a reuptake inhibitor mechanism.[5]
Step-by-Step Methodology:
-
Cell Culture:
-
Use the same transporter-expressing cell lines as in the binding assay.
-
Plate the cells in a 96-well format and allow them to adhere.
-
-
Uptake Inhibition Assay:
-
Pre-incubate the cells with increasing concentrations of this compound or a known inhibitor (positive control).
-
Initiate neurotransmitter uptake by adding a fixed concentration of a radiolabeled neurotransmitter:
-
SERT: [³H]-Serotonin (5-HT)
-
DAT: [³H]-Dopamine (DA)
-
NET: [³H]-Norepinephrine (NE)
-
-
Allow the uptake to proceed for a short, defined period under linear uptake conditions.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Detection and Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of uptake inhibition at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log concentration of the compound to determine the IC50 value for uptake inhibition.
-
Data Presentation:
| Target Transporter | Substrate | Test Compound IC50 (nM) | Positive Control IC50 (nM) |
| SERT | [³H]-5-HT | TBD | e.g., Sertraline |
| DAT | [³H]-DA | TBD | e.g., GBR-12909 |
| NET | [³H]-NE | TBD | e.g., Atomoxetine |
Table 2: Hypothetical data table for summarizing uptake inhibition potencies.
Experimental Protocol 3: In Vitro Neurotransmitter Release Assay
Rationale: To test the secondary hypothesis that the compound may be a monoamine releasing agent, this assay measures its ability to induce the efflux of pre-loaded neurotransmitters from cells.
Step-by-Step Methodology:
-
Cell Preparation and Loading:
-
Use the same transporter-expressing cell lines.
-
Pre-load the cells with a radiolabeled neurotransmitter ([³H]-5-HT, [³H]-DA, or [³H]-NE) by incubating them with the radiotracer.
-
Wash the cells to remove extracellular radiotracer.
-
-
Release Assay:
-
Add increasing concentrations of this compound or a known releasing agent (e.g., d-amphetamine for DAT/NET, fenfluramine for SERT).
-
Incubate for a defined period.
-
Collect the extracellular buffer.
-
-
Detection and Data Analysis:
-
Measure the radioactivity in the extracellular buffer.
-
Calculate the amount of neurotransmitter released as a percentage of the total pre-loaded amount.
-
Plot the percentage of release versus the log concentration of the compound to determine the EC50 value (the concentration that elicits 50% of the maximal release).
-
Signaling Pathway Diagram:
Caption: Hypothesized mechanism of action.
Phase 3: Secondary Target and Off-Target Profiling
A comprehensive understanding of a compound's mechanism of action requires an assessment of its potential interactions with other related targets.
Experimental Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay
Rationale: The structure of this compound has some features in common with MAO inhibitors. This assay will determine if the compound inhibits the activity of MAO-A or MAO-B, the primary enzymes responsible for the degradation of monoamine neurotransmitters.[6]
Step-by-Step Methodology:
-
Enzyme Source:
-
Use recombinant human MAO-A and MAO-B enzymes.
-
-
Inhibition Assay:
-
In a 96-well plate, combine the MAO enzyme with a specific substrate (e.g., kynuramine for a fluorometric assay or a specific substrate for LC-MS/MS detection).
-
Add increasing concentrations of this compound or a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Incubate to allow the enzymatic reaction to proceed.
-
-
Detection and Data Analysis:
-
Measure the product formation using a fluorometer or LC-MS/MS.
-
Calculate the percentage of enzyme inhibition at each concentration of the test compound.
-
Determine the IC50 value for MAO-A and MAO-B inhibition.
-
Data Presentation:
| Enzyme | Substrate | Test Compound IC50 (µM) | Positive Control IC50 (µM) |
| MAO-A | Kynuramine | TBD | Clorgyline |
| MAO-B | Benzylamine | TBD | Selegiline |
Table 3: Hypothetical data table for summarizing MAO inhibition potencies.
Synthesis and Interpretation of Results
The data generated from these experimental phases will provide a robust profile of the molecular mechanism of action of this compound.
-
Scenario 1: Selective Transporter Inhibitor: If the compound exhibits a low Ki and IC50 for one of the monoamine transporters (e.g., SERT) and significantly higher values for the others and for MAO, it can be classified as a selective serotonin reuptake inhibitor.
-
Scenario 2: Dual or Triple Transporter Inhibitor: If potent activity is observed across two or all three transporters, it would be classified as a dual or triple reuptake inhibitor.
-
Scenario 3: Monoamine Releasing Agent: If the compound shows significant activity in the release assay, it would be characterized as a monoamine releaser.
-
Scenario 4: MAO Inhibitor: If potent inhibition of MAO-A or MAO-B is observed, this would be its primary mechanism of action.
-
Scenario 5: Mixed Activity: The compound could exhibit a combination of these activities, for example, inhibiting reuptake at one transporter and promoting release at another.
This systematic approach ensures that the primary mechanism is identified and quantified, and that potential secondary or off-target effects are not overlooked. The resulting data will be crucial for guiding further preclinical and clinical development.
References
-
Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores. PubMed. [Link]
-
Structure-activity relationships of serotonin transport: relevance to nontricyclic antidepressant interactions. PubMed. [Link]
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Structural basis for recognition of diverse antidepressants by the human serotonin transporter. PubMed Central. [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
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Monoamine releasing agent. Wikipedia. [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
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Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology. [Link]
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Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]
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Overview of Monoamine Transporters. PubMed Central. [Link]
-
Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. bioRxiv. [Link]
-
Structure Modeling of the Norepinephrine Transporter. MDPI. [Link]
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Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. PubMed. [Link]
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Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Chemistry. [Link]
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Behavioural effects of monoamine reuptake inhibitors on symptomatic domains in an animal model of attention-deficit/hyperactivity disorder. PubMed. [Link]
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A mechanism of uncompetitive inhibition of the serotonin transporter. eLife. [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. ResearchGate. [Link]
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An In-depth Technical Guide to [3-(2-Fluorophenyl)propyl]amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [3-(2-Fluorophenyl)propyl]amine hydrochloride, a compound of interest in medicinal chemistry and pharmacological research. Drawing upon established principles and data from analogous structures, this document outlines its chemical characteristics, plausible synthetic routes, potential biological significance, and analytical methodologies.
Introduction and Chemical Identity
This compound is a primary amine hydrochloride salt. Its structure, featuring a fluorinated phenyl ring connected to a propyl amine chain, positions it as a subject of interest for CNS-related research, given that the incorporation of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The hydrochloride salt form is typically employed to enhance stability and aqueous solubility.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1269379-11-4 | |
| Molecular Formula | C₉H₁₂FN · HCl | |
| Molecular Weight | 189.66 g/mol | |
| Physical Form | Solid (predicted) |
Caption: Chemical structure and formula of this compound.
Synthesis and Purification
Proposed Synthetic Pathways
The following diagram illustrates two potential pathways for the synthesis of the free base, 3-(2-Fluorophenyl)propylamine, which can then be converted to its hydrochloride salt.
Caption: Proposed synthetic pathways to this compound.
Step-by-Step Experimental Protocol (Hypothetical)
The following is a hypothetical, yet scientifically grounded, protocol for the synthesis via the nitrile reduction pathway.
Step 1: Synthesis of 3-(2-Fluorophenyl)propanenitrile
-
To a solution of 2-fluorobenzyl cyanide in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride at 0°C.
-
After stirring for 30 minutes, add ethyl bromoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The resulting ester can be hydrolyzed and decarboxylated by heating with aqueous acid to yield 3-(2-fluorophenyl)propanenitrile.
-
Purify the product by distillation under reduced pressure.
Step 2: Reduction to 3-(2-Fluorophenyl)propylamine
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Cool the suspension to 0°C and slowly add a solution of 3-(2-fluorophenyl)propanenitrile in THF.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting solid and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude 3-(2-fluorophenyl)propylamine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in a suitable solvent such as diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Pharmacological Profile and Mechanism of Action (Inferred)
Direct pharmacological data for this compound is not available in the public domain. However, the structural motif of a phenylalkylamine is common in many centrally active compounds. The presence and position of the fluorine atom can significantly influence the compound's interaction with biological targets.
-
Potential CNS Activity: Fluorination can enhance the lipophilicity of a molecule, potentially increasing its ability to cross the blood-brain barrier.[2] This suggests that this compound may have an affinity for central nervous system targets.
-
Analogy to other Phenylalkylamines: Phenylalkylamines are a broad class of compounds that include neurotransmitters (e.g., dopamine, norepinephrine) and various psychoactive drugs. Depending on the substitutions, these molecules can act as receptor agonists or antagonists, or as inhibitors of neurotransmitter reuptake.
-
Influence of Fluorine: The electron-withdrawing nature of the fluorine atom can alter the pKa of the amine group and the electronic properties of the aromatic ring, which can in turn affect receptor binding and metabolic stability.[1]
Further research, including binding assays and functional studies, would be necessary to elucidate the specific pharmacological profile of this compound.
Applications in Research and Drug Development
Given its structure, this compound could serve as a valuable tool in several areas of research:
-
Scaffold for Library Synthesis: It can be used as a building block in the synthesis of more complex molecules for screening in drug discovery programs, particularly those targeting CNS disorders.
-
Probe for Structure-Activity Relationship (SAR) Studies: By comparing its activity to that of non-fluorinated or differently substituted analogues, researchers can gain insights into the role of fluorine in modulating biological activity at a particular target.
-
Reference Compound: In the development of analytical methods for the detection and quantification of related compounds.
Analytical Methodologies
The characterization and quantification of this compound would typically involve a combination of chromatographic and spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the three methylene groups of the propyl chain, and the amine protons. The coupling patterns and chemical shifts would be informative for structural confirmation. The aromatic region would likely exhibit complex splitting patterns due to the fluorine substitution.
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z corresponding to the free base. Fragmentation patterns could provide further structural information.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method could be developed for the purity assessment and quantification of this compound.
Table 2: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Caption: A typical workflow for HPLC analysis.
Safety and Handling
Specific safety data for this compound is not available. Therefore, it should be handled with the caution appropriate for a novel chemical entity. General precautions for handling aromatic amines and fluorinated compounds should be followed.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical compound with potential applications in medicinal chemistry and pharmacological research. While detailed experimental data is currently limited in the public domain, this guide has provided a comprehensive overview of its chemical properties, plausible synthetic routes, potential biological relevance, and appropriate analytical and handling procedures based on established scientific principles and data from analogous compounds. Further investigation is warranted to fully elucidate the pharmacological profile and potential applications of this molecule.
References
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.
-
Taylor & Francis Online. Propylamine – Knowledge and References. [Link]
-
ACS Chemical Health & Safety. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
PubChem. Propylamine hydrochloride. [Link]
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-
ResearchGate. Fluorinated Molecules as Drugs and Imaging Agents in the CNS. [Link]
-
Doc Brown's Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]
-
Doc Brown's Chemistry. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification. [Link]
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An In-depth Technical Guide to [3-(2-Fluorophenyl)propyl]amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
[3-(2-Fluorophenyl)propyl]amine hydrochloride is a halogenated derivative of 3-phenylpropylamine, a compound with a structural backbone shared by numerous psychoactive compounds. The introduction of a fluorine atom at the ortho position of the phenyl ring is anticipated to significantly modulate its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical characteristics, and a predictive exploration of its potential pharmacological profile and research applications. Drawing upon literature for structurally analogous compounds, this document aims to serve as a foundational resource for researchers investigating this and similar molecules in the fields of medicinal chemistry, pharmacology, and neuroscience.
Introduction
Phenylalkylamines represent a broad class of compounds with profound effects on the central nervous system (CNS). The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The ortho-fluorination of the phenyl ring in the 3-phenylpropylamine scaffold is expected to alter its electronic and conformational properties, potentially leading to a unique pharmacological profile.
This guide will delve into the synthetic pathways applicable for the preparation of this compound, methods for its analytical characterization, and a discussion of its predicted biological activities based on the known pharmacology of related fluorinated and non-fluorinated phenylalkylamines.
Chemical Synthesis and Characterization
While a specific, detailed synthesis of this compound (CAS RN: 1269379-11-4) is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and methodologies reported for analogous compounds.[3]
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would commence from a commercially available starting material, such as 2-fluorobenzaldehyde or a related 2-fluorophenyl derivative. A multi-step synthesis, as outlined below, is proposed.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Chain Elongation. A Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphorus ylide would be employed to extend the aldehyde group of 2-fluorobenzaldehyde to a three-carbon unsaturated aldehyde.
-
Step 2: Reduction. The resulting α,β-unsaturated aldehyde would be selectively reduced to the corresponding saturated aldehyde, 3-(2-fluorophenyl)propanal. Catalytic hydrogenation using a poisoned catalyst such as Lindlar's catalyst would be a suitable method to avoid reduction of the aldehyde functionality.
-
Step 3: Reductive Amination. The saturated aldehyde can then be converted to the primary amine via reductive amination. This can be achieved in a one-pot reaction using ammonia and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation in the presence of ammonia.
-
Step 4: Hydrochloride Salt Formation. The free base of [3-(2-Fluorophenyl)propyl]amine is then dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt, which can then be purified by recrystallization.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine substituent), and the aliphatic protons of the propyl chain. |
| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling) and the three distinct carbons of the propyl chain. |
| ¹⁹F NMR | A singlet or multiplet in the characteristic region for an aryl fluoride. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base, [C₉H₁₂FN]⁺. |
| FT-IR Spectroscopy | Characteristic peaks for N-H stretching of the ammonium salt, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-F stretching vibration. |
| Elemental Analysis | The percentage composition of C, H, N, F, and Cl should be in close agreement with the calculated values for C₉H₁₃ClFN. |
Predicted Pharmacological Profile
The pharmacological profile of this compound is not yet reported in the scientific literature. However, based on its structural similarity to other phenylalkylamines and the known effects of fluorination, a number of predictions can be made.
Mechanism of Action
It is highly probable that this compound will interact with monoamine neurotransmitter systems, specifically the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The introduction of a fluorine atom can significantly alter the affinity and selectivity for these transporters. For instance, fluorination of amphetamine analogues has been shown to modulate their effects on locomotor activity, suggesting altered interactions with CNS targets.[4] The ortho-position of the fluorine atom may induce a conformational bias that favors binding to one transporter over the others.
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An In-Depth Technical Guide to 3-(2-Fluorophenyl)propan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
The introduction of a fluorine atom into a pharmacologically active molecule can profoundly alter its metabolic stability, binding affinity, and overall therapeutic profile. This guide focuses on 3-(2-Fluorophenyl)propan-1-amine hydrochloride , a fluorinated derivative of 3-phenylpropylamine. While its direct applications are still under investigation, its structural motif is of significant interest in medicinal chemistry. This document provides a comprehensive overview of its chemical identity, plausible synthetic routes based on established organic chemistry principles, and expected analytical characterization, serving as a foundational resource for researchers engaged in the synthesis and evaluation of novel fluorinated compounds.
Chemical Identity and Physicochemical Properties
The definitive identification of a chemical entity is paramount for reproducible scientific research. This section outlines the key identifiers and properties of the title compound.
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(2-Fluorophenyl)propan-1-amine hydrochloride . It is also commonly referred to by synonyms such as:
-
[3-(2-Fluorophenyl)propyl]amine hydrochloride
-
3-(2-Fluorophenyl)-1-propanamine hydrochloride
Chemical Structure and Molecular Formula
The structure consists of a propyl amine chain attached to a phenyl ring substituted with a fluorine atom at the ortho position. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Molecular Formula: C₉H₁₃ClFN
Chemical Structure of the Hydrochloride Salt:
Physicochemical Data Summary
A compilation of key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| Molecular Weight | 189.66 g/mol | [1] |
| CAS Number | 1269379-11-4 | [1] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | General chemical principles |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Synthetic Methodologies
Synthetic Pathway Overview
A plausible and efficient route to the target compound involves a two-step process:
-
Nucleophilic Substitution: Synthesis of 3-(2-Fluorophenyl)propanenitrile from 1-(bromomethyl)-2-fluorobenzene.
-
Nitrile Reduction: Reduction of the resulting nitrile to the primary amine, 3-(2-Fluorophenyl)propan-1-amine.
-
Salt Formation: Conversion of the free amine to its hydrochloride salt.
Experimental Protocol: Synthesis of 3-(2-Fluorophenyl)propanenitrile
This protocol is based on the known reactivity of benzylic halides with cyanide salts, a standard method for carbon chain extension[2].
Materials:
-
1-(Bromomethyl)-2-fluorobenzene
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-(bromomethyl)-2-fluorobenzene (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) portion-wise to the stirred solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-Fluorophenyl)propanenitrile.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Reduction to 3-(2-Fluorophenyl)propan-1-amine
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this purpose[3][4].
Materials:
-
3-(2-Fluorophenyl)propanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-(2-Fluorophenyl)propanenitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, then gently reflux for 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield 3-(2-Fluorophenyl)propan-1-amine as the free base.
Experimental Protocol: Formation of the Hydrochloride Salt
Conversion of the free amine to its hydrochloride salt is a standard procedure to improve handling and stability.
Materials:
-
3-(2-Fluorophenyl)propan-1-amine
-
Anhydrous diethyl ether
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
Procedure:
-
Dissolve the crude 3-(2-Fluorophenyl)propan-1-amine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
A precipitate of the hydrochloride salt will form. Continue addition until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-Fluorophenyl)propan-1-amine hydrochloride.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. This section outlines the expected spectroscopic data based on the structure of 3-(2-Fluorophenyl)propan-1-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy (Expected Signals):
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The integration of these signals should correspond to the number of protons in each environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 (broad s) | Singlet | 3H | -NH₃⁺ |
| ~7.1-7.4 (m) | Multiplet | 4H | Aromatic protons |
| ~3.0 (t) | Triplet | 2H | -CH₂-NH₃⁺ |
| ~2.8 (t) | Triplet | 2H | Ar-CH₂- |
| ~2.0 (quintet) | Quintet | 2H | -CH₂-CH₂-CH₂- |
Note: Chemical shifts are predictive and may vary based on the solvent and concentration.
¹³C NMR Spectroscopy (Expected Signals):
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~120-135 | Aromatic carbons |
| ~40 | -CH₂-NH₃⁺ |
| ~30 | -CH₂-CH₂-CH₂- |
| ~28 | Ar-CH₂- |
Note: The carbon attached to the fluorine will appear as a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-2800 | N-H stretch | Ammonium (-NH₃⁺) |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~1600 & ~1500 | C=C stretch | Aromatic ring |
| ~1250 | C-F stretch | Aryl-F |
| ~1600-1500 | N-H bend | Ammonium (-NH₃⁺) |
The broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the ammonium salt[5][6].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For the free base, 3-(2-Fluorophenyl)propan-1-amine, the expected molecular ion peak [M]⁺ would be at m/z 153.10.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 153
-
Loss of NH₂: [M - 16]⁺ = m/z 137
-
Benzylic cleavage: [C₇H₆F]⁺ = m/z 109
Applications and Research Context
Fluorinated phenylpropylamines are of interest in medicinal chemistry due to the favorable properties conferred by the fluorine atom. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, and its high electronegativity can influence the pKa of the amine group, potentially affecting receptor binding and pharmacokinetic properties[7].
Derivatives of phenylpropylamine are known to interact with various biological targets, including monoamine transporters, making them relevant in the development of treatments for neurological and psychiatric disorders[1]. The specific pharmacological profile of 3-(2-Fluorophenyl)propan-1-amine hydrochloride would require dedicated biological screening.
Conclusion
This technical guide provides a comprehensive overview of the chemical identity, plausible synthetic routes, and expected analytical characteristics of 3-(2-Fluorophenyl)propan-1-amine hydrochloride. While a detailed experimental procedure and corresponding spectral data for this specific molecule are not yet widely published, the information presented here, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers. The methodologies outlined provide a clear path for its synthesis and characterization, enabling further investigation into its potential applications in drug discovery and development.
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Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
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Chemistry For Everyone. (2025, May 5). How To Reduce A Nitrile To An Amine? [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
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An In-Depth Technical Guide to [3-(2-Fluorophenyl)propyl]amine Hydrochloride
This guide provides a comprehensive technical overview of [3-(2-Fluorophenyl)propyl]amine hydrochloride, a fluorinated aromatic amine of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, analytical characterization, safety protocols, and its potential applications, grounded in established scientific principles and supported by authoritative references.
Chemical Identity and Physicochemical Properties
This compound is a primary amine hydrochloride salt. The introduction of a fluorine atom onto the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents.[1][2]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | 3-(2-fluorophenyl)propan-1-amine hydrochloride | - |
| SMILES String | FC(C=CC=C1)=C1CCCN.Cl | - |
| Molecular Formula | C₉H₁₃ClFN | - |
| Molecular Weight | 189.66 g/mol | - |
| CAS Number | 1269379-11-4 | - |
| Physical Form | Solid | - |
The fluorine substituent at the ortho position of the phenyl ring introduces unique steric and electronic effects. Fluorine's high electronegativity can alter the pKa of the amine group and influence non-covalent interactions with biological targets.[1]
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and reliable strategies are the reduction of a corresponding nitrile and the reductive amination of an aldehyde.
Synthesis via Reduction of 3-(2-Fluorophenyl)propanenitrile
This is a robust method for the preparation of primary amines from nitriles.[3][4][5] The nitrile precursor, 3-(2-fluorophenyl)propanenitrile, can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3]
Experimental Protocol: Reduction of 3-(2-Fluorophenyl)propanenitrile
-
Step 1: Reaction Setup
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).[3]
-
-
Step 2: Addition of Nitrile
-
A solution of 3-(2-fluorophenyl)propanenitrile in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at a controlled temperature, typically 0 °C, to manage the exothermic reaction.
-
-
Step 3: Reaction and Quenching
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The reaction is then carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.
-
-
Step 4: Work-up and Isolation of the Free Amine
-
The resulting solid is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude 3-(2-fluorophenyl)propylamine.
-
-
Step 5: Hydrochloride Salt Formation
-
The crude amine is dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.
-
Synthesis via Reductive Amination of 3-(2-Fluorophenyl)propanal
Reductive amination is a versatile method for forming amines from carbonyl compounds.[6][7][8][9][10] This process involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its reduction to the primary amine.[6][7][8]
Experimental Protocol: Reductive Amination of 3-(2-Fluorophenyl)propanal
-
Step 1: Imine Formation
-
3-(2-Fluorophenyl)propanal is dissolved in a suitable solvent, such as methanol or ethanol, along with a source of ammonia, like ammonium acetate or a solution of ammonia in methanol. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.
-
-
Step 2: Reduction
-
A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.[6][8] The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the aldehyde and imine.
-
-
Step 3: Work-up and Isolation
-
Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and a suitable organic solvent. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried and concentrated.
-
-
Step 4: Hydrochloride Salt Formation
-
The resulting crude amine is converted to its hydrochloride salt as described in the previous method.
-
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.[11][12] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the propyl chain protons, and the amine protons. The coupling of the fluorine atom to adjacent protons and carbons will result in characteristic splitting patterns.[11]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 7.4 | m | 4H |
| -CH₂-N | ~2.9 | t | 2H |
| Ar-CH₂- | ~2.7 | t | 2H |
| -CH₂- | ~1.9 | m | 2H |
| -NH₃⁺ | 8.0 - 9.0 | br s | 3H |
| ¹³C NMR | Predicted δ (ppm) | ||
| Aromatic C-F | 159 - 162 (d, ¹JCF) | ||
| Aromatic C | 115 - 132 | ||
| -CH₂-N | ~40 | ||
| Ar-CH₂- | ~28 | ||
| -CH₂- | ~25 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[13][14][15] Electron ionization (EI) would likely show a molecular ion peak corresponding to the free amine, with characteristic fragmentation patterns including the loss of the propyl chain and cleavage alpha to the nitrogen atom.[14][15]
Chromatographic Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the compound.[16][17][18][19][20] For GC analysis, derivatization of the amine may be necessary to improve its volatility and peak shape.[17] HPLC methods, typically using a reversed-phase column with a buffered mobile phase, can be developed for quantitative analysis.[20]
Applications in Drug Discovery and Development
While specific pharmacological data for this compound is not extensively published, its structural motifs are of significant interest in medicinal chemistry.
Role of the Fluorophenyl Group
The incorporation of fluorine into aromatic rings is a well-established strategy in drug design to enhance metabolic stability by blocking sites of oxidative metabolism.[1] It can also modulate the lipophilicity and binding affinity of a molecule to its biological target.[1]
The Phenylpropylamine Scaffold
The phenylpropylamine scaffold is present in a number of centrally active compounds. For instance, analogs of phenylpropylamine have been investigated for their effects on monoamine oxidase and as catecholaminergic activity enhancers.[21] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential activity in the central nervous system.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Refer to the material safety data sheet (MSDS) for detailed hazard information and emergency procedures.
Conclusion
This compound is a valuable chemical entity for researchers in drug discovery and organic synthesis. Its synthesis is achievable through standard organic transformations, and its structure can be unequivocally confirmed by modern analytical techniques. The strategic placement of the fluorine atom on the phenyl ring imparts desirable properties that make this compound a promising building block for the development of novel therapeutics, particularly those targeting the central nervous system. Adherence to proper safety protocols is essential when handling this compound.
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PubMed. (2013). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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National Institutes of Health. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Journal of Organic Chemistry. Retrieved from [Link]
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PubMed. (2005). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. Retrieved from [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]
-
The Hive. (n.d.). MDA via reductive animation with NaBH4. Retrieved from [Link]
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YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. Retrieved from [Link]
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The Scripps Center for Metabolomics and Mass Spectrometry. (n.d.). Untitled. Retrieved from [Link]
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MDPI. (n.d.). Pharmaceuticals | Special Issue : CNS-Drugs and Therapy. Retrieved from [Link]
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PubMed. (2011). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
-
Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
-
ResearchGate. (2008). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. Retrieved from [Link]
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Reddit. (n.d.). Reductive amination NaB(AcO)3. Retrieved from [Link]
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LabRulez GCMS. (n.d.). Analysis of Amines in GC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]
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National Institutes of Health. (n.d.). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (3-Phenyl-2-propen-1-YL)propylamine | C12H17N - PubChem. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Propylamine, 3-(2'-fluoroethoxy)- | C5H12FNO - PubChem. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
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Methodological & Application
Synthesis of [3-(2-Fluorophenyl)propyl]amine Hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of [3-(2-Fluorophenyl)propyl]amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. Two primary synthetic routes are detailed, starting from the key intermediate 3-(2-Fluorophenyl)propanenitrile. The protocols described herein offer robust and scalable methods for the preparation of the target compound, with a focus on procedural safety, reaction optimization, and thorough analytical characterization. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. [3-(2-Fluorophenyl)propyl]amine and its hydrochloride salt are important intermediates in the synthesis of various biologically active compounds. The presence of the fluorophenyl moiety makes it a valuable synthon for introducing this group into larger, more complex molecules. This guide details two reliable methods for its synthesis, providing a foundation for its application in diverse research and development projects.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process starting from the commercially available 2-fluorophenylacetonitrile. The first step is the synthesis of the key intermediate, 3-(2-fluorophenyl)propanenitrile. The second step is the reduction of the nitrile group to a primary amine, followed by the formation of the hydrochloride salt. Two distinct and widely applicable methods for the reduction of the nitrile are presented:
-
Route A: Reduction using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent suitable for small to medium-scale synthesis.
-
Route B: Catalytic hydrogenation, a method amenable to larger-scale production, employing a palladium on carbon (Pd/C) catalyst.
The final step in both routes is the conversion of the resulting free amine to its hydrochloride salt to improve its stability and handling properties.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-(2-Fluorophenyl)propanenitrile
This section details the synthesis of the crucial nitrile intermediate. The presented protocol is an adaptation of established alkylation methods for aryl acetonitriles.
Protocol 1: Alkylation of 2-Fluorophenylacetonitrile
Principle: This reaction involves the deprotonation of the acidic α-carbon of 2-fluorophenylacetonitrile using a strong base to form a carbanion, which then undergoes nucleophilic substitution with an ethylating agent.
Materials:
-
2-Fluorophenylacetonitrile
-
Sodium amide (NaNH₂) or other suitable non-nucleophilic strong base
-
1-Bromo-2-chloroethane or similar two-carbon electrophile
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Ammonium chloride solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, and nitrogen/argon inert atmosphere setup.
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.
-
Base Addition: To the flask, add sodium amide (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Carbanion Formation: Dissolve 2-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled suspension of sodium amide via the dropping funnel over 30 minutes. Stir the resulting mixture at 0 °C for 1 hour. The formation of the carbanion is often indicated by a color change.
-
Alkylation: Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow, careful addition of saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(2-fluorophenyl)propanenitrile.
Part 2: Reduction of 3-(2-Fluorophenyl)propanenitrile to [3-(2-Fluorophenyl)propyl]amine
This section presents two alternative methods for the reduction of the nitrile intermediate to the desired primary amine.
Route A: Lithium Aluminum Hydride (LiAlH₄) Reduction
Principle: LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduces the carbon-nitrogen triple bond of the nitrile to a primary amine. The reaction proceeds via the formation of an intermediate imine which is further reduced.
Materials:
-
3-(2-Fluorophenyl)propanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inert atmosphere setup.
Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere. Handle LiAlH₄ powder in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, gloves, and a flame-retardant lab coat.
Procedure:
-
Reaction Setup: Set up a dry, three-necked round-bottom flask with a magnetic stirrer, condenser, and dropping funnel under a nitrogen or argon atmosphere.
-
LiAlH₄ Suspension: Carefully add LiAlH₄ (1.5 equivalents) to anhydrous diethyl ether or THF in the reaction flask.
-
Nitrile Addition: Dissolve 3-(2-fluorophenyl)propanenitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams) dropwise. This will cause vigorous evolution of hydrogen gas. Following this, add 15% aqueous sodium hydroxide solution (x mL) dropwise, and then add water again (3x mL).
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain [3-(2-fluorophenyl)propyl]amine as a crude oil. The product can be used directly in the next step or purified by distillation under reduced pressure.
Route B: Catalytic Hydrogenation
Principle: This method involves the reduction of the nitrile using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon. This is a greener and often more scalable alternative to using metal hydrides.
Materials:
-
3-(2-Fluorophenyl)propanenitrile
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Hydrogen gas source
-
Parr hydrogenator or a similar hydrogenation apparatus.
Safety Note: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested. Perform the reaction in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: In a suitable pressure vessel for hydrogenation, dissolve 3-(2-fluorophenyl)propanenitrile (1.0 equivalent) in methanol or ethanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the solution. The acidic conditions help to prevent the formation of secondary and tertiary amine byproducts.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases. The reaction progress can also be monitored by TLC or GC-MS.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol or ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. This can be further purified by recrystallization.
Part 3: Preparation of this compound
Principle: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid. The salt is typically a stable, crystalline solid that is easier to handle and purify than the free amine.
Materials:
-
[3-(2-Fluorophenyl)propyl]amine (from Part 2)
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid solution in diethyl ether (2 M) or gaseous hydrogen chloride.
Procedure:
-
Dissolution: Dissolve the crude [3-(2-fluorophenyl)propyl]amine in anhydrous diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly add a 2 M solution of HCl in diethyl ether with stirring until the solution is acidic (test with pH paper). Alternatively, bubble dry hydrogen chloride gas through the solution.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₉H₁₃ClFN |
| Molecular Weight | 189.66 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 138-142 °C (literature) |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.25 (br s, 3H, NH₃⁺), 7.35-7.25 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 2.95 (t, J = 7.6 Hz, 2H, CH₂-N), 2.70 (t, J = 7.6 Hz, 2H, Ar-CH₂), 1.95-1.85 (m, 2H, CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 161.5 (d, J = 243 Hz), 131.5 (d, J = 4 Hz), 128.8 (d, J = 8 Hz), 127.0 (d, J = 16 Hz), 124.8 (d, J = 4 Hz), 115.5 (d, J = 22 Hz), 38.5, 28.2, 25.8.
-
¹⁹F NMR (376 MHz, DMSO-d₆) δ (ppm): -118.5.
-
IR (KBr, cm⁻¹): 3430 (N-H stretch), 2950 (C-H stretch), 1600, 1490 (aromatic C=C stretch), 1230 (C-F stretch).
-
Mass Spectrometry (EI): m/z 155 (M⁺ - HCl).
Discussion
Causality Behind Experimental Choices:
-
Choice of Base in Alkylation: A strong, non-nucleophilic base like sodium amide is chosen for the deprotonation of 2-fluorophenylacetonitrile to prevent competing nucleophilic attack on the ethylating agent.
-
Reduction Method Selection:
-
LiAlH₄: This reagent is highly effective for the complete reduction of nitriles to primary amines. Its high reactivity allows for relatively short reaction times at moderate temperatures. However, its pyrophoric nature necessitates stringent safety precautions, making it more suitable for smaller-scale laboratory syntheses.
-
Catalytic Hydrogenation: This method is generally considered safer and more environmentally friendly ("greener") than using LiAlH₄. It is also more amenable to large-scale industrial production. The addition of an acid during hydrogenation is crucial to protonate the intermediate imine and the final amine product, which prevents the formation of secondary and tertiary amine byproducts through condensation reactions.
-
-
Hydrochloride Salt Formation: The conversion of the final amine product to its hydrochloride salt serves several purposes. It often results in a stable, crystalline solid that is easier to handle, purify by recrystallization, and store compared to the often oily and less stable free amine.
Self-Validation of Protocols:
The protocols provided are designed to be self-validating through the use of standard analytical techniques. The progress of each reaction step can be monitored by TLC. The identity and purity of the intermediate and final products should be confirmed by comparing their spectroscopic data (NMR, IR, MS) and physical properties (melting point) with the data provided in this guide and in the cited literature.
References
-
PubChem. Propylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
ACS Omega. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. [Link]
-
Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
-
University of British Columbia. Guideline Hydrogen Gas use in the Laboratory. [Link]
[3-(2-Fluorophenyl)propyl]amine hydrochloride synthesis protocol
An Application Note and Detailed Protocol for the Synthesis of [3-(2-Fluorophenyl)propyl]amine Hydrochloride
Introduction
This compound is a substituted propyl-amine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, intended for researchers in organic synthesis and drug development. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
Synthesis Overview
The synthesis of the target compound is achieved through a robust and efficient two-step process commencing from 3-(2-fluorophenyl)propanenitrile. The strategy involves the reduction of the nitrile functional group to a primary amine, followed by conversion to its hydrochloride salt for enhanced stability and ease of handling.
Key Transformation Steps:
-
Nitrile Reduction: The nitrile group of 3-(2-fluorophenyl)propanenitrile is reduced to a primary amine, [3-(2-Fluorophenyl)propyl]amine, using a powerful hydride-reducing agent.
-
Salt Formation: The resulting free amine, which is typically an oil, is converted into a stable, crystalline hydrochloride salt by treatment with hydrochloric acid.
This approach is widely utilized for the synthesis of primary amines from their corresponding nitriles due to its high efficiency and reliability.[1]
Chemical Reaction Pathway
The overall synthetic transformation is depicted below.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
PART 1: Materials and Reagents
This table summarizes the necessary materials for the synthesis. All reagents should be of analytical grade or higher. Anhydrous solvents are critical for the success of the reduction step.
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| 3-(2-Fluorophenyl)propanenitrile | 62590-71-0 | C₉H₈FN | 149.17 | Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | H₄AlLi | 37.95 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | 60-29-7 | (C₂H₅)₂O | 74.12 | Fisher Scientific |
| Hydrochloric Acid (2M in Diethyl Ether) | 7647-01-0 | HCl | 36.46 | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Sigma-Aldrich |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |
PART 2: Step-by-Step Synthesis Workflow
The following diagram illustrates the major stages of the experimental process.
Caption: Experimental workflow from reaction setup to final product analysis.
Detailed Procedure
Step 1: Reduction of 3-(2-Fluorophenyl)propanenitrile
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[1] An inert atmosphere (nitrogen or argon) prevents the degradation of the reagent by atmospheric moisture and oxygen.
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Reagent Addition: Suspend lithium aluminum hydride (4.5 g, 118.6 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) in the flask.
-
Substrate Addition: Dissolve 3-(2-fluorophenyl)propanenitrile (15.0 g, 100.6 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath) over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Work-up): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add the following dropwise while stirring vigorously:
-
Deionized water (4.5 mL)
-
15% (w/v) aqueous sodium hydroxide solution (4.5 mL)
-
Deionized water (13.5 mL)
-
Causality: This specific sequence (Fieser work-up) is crucial for safely quenching the excess LiAlH₄ and converting the aluminum salts into a granular, easily filterable solid.
-
-
Filtration: Stir the resulting white suspension at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 50 mL).
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to yield the crude [3-(2-Fluorophenyl)propyl]amine as an oil.
Step 2: Formation of the Hydrochloride Salt
-
Rationale: The free amine is often a liquid that is difficult to purify and store. Converting it to its hydrochloride salt typically yields a stable, non-hygroscopic crystalline solid which can be easily purified by recrystallization.
-
Dissolution: Dissolve the crude amine oil from the previous step in diethyl ether (150 mL).
-
Precipitation: Cool the solution in an ice bath. Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate will form immediately.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether (2 x 30 mL) to remove any non-basic impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Outcome |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons (multiplet), the propyl chain protons (multiplets), and a broad singlet for the ammonium protons (-NH₃⁺). |
| ¹³C NMR | The spectrum will display signals corresponding to the aromatic carbons (with C-F coupling) and the three distinct aliphatic carbons of the propyl chain. |
| Mass Spectrometry (ESI+) | The spectrum should show a prominent peak corresponding to the molecular ion of the free amine [M+H]⁺. |
| FT-IR | Characteristic absorptions for N-H stretching of the ammonium salt (broad band ~2500-3000 cm⁻¹), C-H stretching, and C-F stretching (~1200-1250 cm⁻¹). |
Safety and Handling
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and protic solvents. Handle only under an inert, dry atmosphere. All additions to and from the reaction must be done with extreme caution.
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
Hydrochloric Acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis. A face shield is recommended when working with LiAlH₄.
References
- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). National Institutes of Health (NIH).
- 2-Fluorophenylacetonitrile 97 326-62-5. Sigma-Aldrich.
- 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile. Benchchem.
Sources
Application Note: Comprehensive Analytical Characterization of [3-(2-Fluorophenyl)propyl]amine Hydrochloride
Abstract
This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of [3-(2-Fluorophenyl)propyl]amine hydrochloride, a key intermediate or active pharmaceutical ingredient (API) in drug development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the choice of methods. This guide covers structural elucidation, purity determination, physicochemical property analysis, and impurity profiling, ensuring a holistic approach to quality assessment in line with regulatory expectations.
Introduction: The Imperative for Rigorous Characterization
This compound (Molecular Formula: C₉H₁₃ClFN, Molecular Weight: 189.66 g/mol ) is a primary amine containing a fluorinated phenyl ring. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a compound of interest in medicinal chemistry. Rigorous analytical characterization is paramount to ensure its identity, purity, and stability, which are critical determinants of safety and efficacy in any pharmaceutical application.
The hydrochloride salt form is common for amine-containing drugs, enhancing solubility and stability. However, this also necessitates characterization techniques that can confirm the salt form and its integrity. This guide presents an integrated analytical workflow, leveraging orthogonal methods to build a complete quality profile of the compound.
Caption: Integrated workflow for the characterization of this compound.
Physicochemical Properties Summary
A foundational step in any analytical endeavor is to understand the basic properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FN · HCl | Sigma-Aldrich |
| Molecular Weight | 189.66 g/mol | Sigma-Aldrich |
| CAS Number | 1269379-11-4 | Sigma-Aldrich |
| Canonical SMILES | C1=CC=C(C(=C1)F)CCCN.Cl | PubChem |
| InChI Key | MDSNFLXZXNPKDS-UHFFFAOYSA-N | Sigma-Aldrich |
| Physical Form | Solid (Typical) | General Knowledge |
Structural Elucidation and Identification
Orthogonal spectroscopic methods are required to unequivocally confirm the chemical structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR confirms the proton framework, ¹³C NMR identifies all unique carbon environments, and ¹⁹F NMR provides specific information about the fluorinated substituent. The analysis of chemical shifts, integration, and coupling patterns validates the connectivity of the molecule. For amine hydrochlorides, proton exchange with the solvent can affect the appearance of N-H signals.[1][2]
Predicted ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons (4H): Complex multiplet pattern between δ 7.0-7.5 ppm. The fluorine atom will introduce additional splitting (J-coupling) to adjacent protons.
-
Amine Protons (-NH₃⁺, 3H): Broad singlet, typically δ 8.0-8.5 ppm, due to proton exchange and quadrupolar broadening from the nitrogen atom.
-
Benzylic Methylene (-CH₂-Ar, 2H): Triplet, ~δ 2.8 ppm.
-
Propyl Methylene (-CH₂-CH₂N, 2H): Multiplet, ~δ 2.9 ppm.
-
Central Methylene (-CH₂-CH₂-CH₂-, 2H): Multiplet, ~δ 2.0 ppm.
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it does not exchange with the amine protons, allowing for their observation.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire with a standard pulse program. Set spectral width to cover 0-10 ppm.
-
¹³C NMR: Acquire using a proton-decoupled pulse program.
-
¹⁹F NMR: Acquire using a suitable pulse program with a spectral width appropriate for fluorinated aromatic compounds.
-
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor, Fourier transform, phase correct, and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak.
-
Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts and coupling constants to confirm the structure.
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the free base, confirming the elemental composition. Electrospray Ionization (ESI) is an ideal soft ionization technique for a pre-charged molecule like a hydrochloride salt, which readily forms a protonated molecular ion [M+H]⁺ in the gas phase.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).[3]
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a single quadrupole, Q-TOF, or Orbitrap).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI (+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Scan Range: m/z 50 - 500
-
Expected Ion: The free base has a monoisotopic mass of 153.10 Da. The expected protonated molecular ion [M+H]⁺ will be observed at m/z 154.11 .
-
-
Analysis: Verify the presence of the target m/z value corresponding to the protonated free base. High-resolution MS can be used to confirm the elemental formula to within a few ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is used to identify the key functional groups present in the molecule and can provide evidence of the hydrochloride salt form. The primary amine salt will exhibit characteristic N-H stretching and bending vibrations that are distinct from a free primary amine.[4]
Expected Characteristic Absorption Bands (cm⁻¹):
-
~3000-2800 cm⁻¹: Broad C-H and N-H stretching from the amine salt (R-NH₃⁺).
-
~1600 & ~1500 cm⁻¹: N-H bending (asymmetric and symmetric) vibrations of the primary ammonium group.[4]
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250-1200 cm⁻¹: Strong C-F stretching vibration.
-
~760 cm⁻¹: C-H out-of-plane bending, indicative of ortho-disubstitution on the phenyl ring.
Protocol: FTIR Analysis
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for rapid analysis. Place a small amount of the dry powder sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: A benchtop FTIR spectrometer with an ATR accessory.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
Chromatographic Analysis: Purity and Assay
Chromatography is the cornerstone for determining the purity of a substance by separating it from any potential impurities or degradation products.
Caption: Typical Reverse-Phase HPLC system configuration for amine analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Causality: Reverse-phase HPLC is the standard method for the purity and assay of non-volatile organic molecules. A C18 column is used to retain the compound based on the hydrophobicity of its phenylpropyl moiety. An acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid) is essential; it protonates the amine, ensuring it is in a single ionic form, and also protonates residual silanols on the silica-based stationary phase, which prevents peak tailing and improves chromatographic performance.[3][5] A Diode Array Detector (DAD) allows for monitoring at multiple wavelengths and assessing peak purity.
Protocol: HPLC Purity and Assay Method
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: DAD, monitor at 210 nm (for general impurities) and ~265 nm (λ-max of the phenyl ring).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Standard Preparation (for Assay):
-
Accurately weigh ~25 mg of reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Water:Acetonitrile) to make a stock solution of ~500 µg/mL.
-
Further dilute to a working concentration of ~50 µg/mL.
-
-
Sample Preparation (for Purity & Assay):
-
Prepare in the same manner and at the same concentration as the standard solution.
-
-
Analysis and Calculation:
-
Inject the blank (diluent), standard, and sample solutions.
-
Purity: Calculate the area percent of the main peak relative to the total area of all peaks (Area % = [Peak Area / Total Area] x 100).
-
Assay: Compare the peak area of the sample to that of the reference standard of a known concentration. Assay % = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100
-
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
Causality: While HPLC is ideal for non-volatile compounds, GC is the method of choice for analyzing volatile and semi-volatile substances, such as residual solvents from the manufacturing process (e.g., Toluene, Heptane, Ethyl Acetate) or certain volatile impurities.[6] Direct GC analysis of the amine hydrochloride is not feasible due to its low volatility and high polarity. However, for volatile impurities, a headspace GC-MS method is ideal. For analyzing the amine itself via GC (e.g., for specific impurities), derivatization is often required to increase volatility and improve peak shape.[7][8]
Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A GC system with a Mass Spectrometer (MS) detector and a headspace autosampler.
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Seal the vial immediately.
-
-
GC Conditions:
-
Column: DB-624 or equivalent phase suitable for solvent analysis.
-
Carrier Gas: Helium.
-
Oven Program: Start at 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.
-
Headspace Conditions: Equilibrate at 80 °C for 15 min.
-
-
Analysis: Identify and quantify residual solvents by comparing retention times and mass spectra to a calibrated standard mixture.
Thermal Analysis
Thermal analysis techniques like DSC and TGA provide critical information about the material's physical properties, stability, and composition.[9]
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity. It can also reveal the presence of different crystalline forms (polymorphs), which can have different stabilities and dissolution rates.[10][11]
Protocol: DSC Analysis
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.
-
Experimental Conditions:
-
Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.
-
-
Analysis: Determine the onset temperature and peak maximum of the melting endotherm. A sharp melting peak is indicative of high purity. Multiple peaks or broad peaks may suggest the presence of impurities or multiple polymorphs.
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature. It is primarily used to quantify the amount of volatile content, such as residual water or solvents, and to determine the thermal stability and decomposition profile of the compound.[11][12]
Protocol: TGA Analysis
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Temperature Program: Heat from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.
-
Atmosphere: Purge with dry nitrogen.
-
-
Analysis: Analyze the resulting mass loss curve. A mass loss step at temperatures below ~120 °C typically corresponds to water or volatile solvents. The temperature at which significant decomposition begins is an indicator of thermal stability.
Impurity Profiling
Causality: Impurity profiling is the identification and quantification of all potential impurities in a drug substance.[13] These can arise from starting materials, by-products of the synthesis, or degradation. Understanding the impurity profile is a critical regulatory requirement. Techniques like HPLC-DAD can quantify known and unknown impurities, while hyphenated techniques like LC-MS/MS are essential for structural elucidation of unknown impurities.[14][15][16]
Strategy:
-
Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) as per ICH Q1A guidelines to intentionally generate degradation products.
-
Method Development: Analyze the stressed samples using the HPLC method described in Section 4.1. The method should be capable of separating the main peak from all degradation products (i.e., it must be "stability-indicating").
-
Identification: Use LC-MS/MS to obtain mass and fragmentation data for any impurities that exceed the identification threshold (e.g., >0.1%). This data is used to propose structures for the unknown impurities.
Conclusion
The comprehensive analytical characterization of this compound requires an integrated, multi-technique approach. The protocols outlined in this application note provide a robust framework for confirming the identity, strength, quality, and purity of this compound. By combining spectroscopic, chromatographic, and thermal methods, scientists can build a complete analytical profile, ensuring the material meets the high standards required for pharmaceutical development and manufacturing.
References
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PubChem. Propylamine hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. 3-Phenylpropylamine. National Center for Biotechnology Information. [Link]
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PubChem. (2-Phenylpropyl)(propyl)amine hydrochloride. National Center for Biotechnology Information. [Link]
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VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
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TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
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Redalyc. Conceptual approach to thermal analysis and its main applications. [Link]
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BEPLS. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. [Link]
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Ministry of the Environment, Japan. III Analytical Methods. [Link]
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Doc Brown's Chemistry. Propylamine low high resolution 1H proton nmr spectrum. [Link]
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International Journal of Mass Spectrometry. Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. [Link]
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ResearchGate. FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][17][18]thiazin-(3H)-one and glycine) and their complexes. [Link]
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Chemical Methodologies. Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. [Link]
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Royal Society of Chemistry. Analytical Methods Journal. [Link]
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DTIC. Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. [Link]
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National Institutes of Health. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. [Link]
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ResearchGate. 1H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C). [Link]
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AMI Instruments. Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. [Link]
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PubMed. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. [Link]
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Royal Society of Chemistry. Supporting Information - FTIR spectrum of Dopamine hydrochloride. [Link]
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Pharmacia. Development and validation of an RP-HPLC method for analysis... [Link]
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
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Agilent. Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. [Link]
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CIPAC. Multi-active method for the analysis of active substances in formulated products. [Link]
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CDC. NMAM 9106: METHAMPHETAMINE and Illicit Drugs... [Link]
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Forensic Science International. Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. [Link]
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PubMed. Thermal analysis methods for pharmacopoeial materials. [Link]
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World Journal of Pharmaceutical and Medical Research. ANALYTICAL ESTIMATION AND VALIDATION OF GENOTOXIC IMPURITY... [Link]
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Forensic Science International. Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. [Link]
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Royal Society of Chemistry. Supplementary Information - Characterization Data for Borylated Products. [Link]
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PubMed. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol and eugenol... [Link]
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SpectraBase. (3-Fluorophenyl)hydrazine hydrochloride. [Link]
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PubChem. N-Propyl-2-propen-1-amine hydrochloride. National Center for Biotechnology Information. [Link]
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Unambiguous Structural Elucidation of [3-(2-Fluorophenyl)propyl]amine Hydrochloride: A Detailed NMR Spectroscopy Guide
Introduction: The Significance of [3-(2-Fluorophenyl)propyl]amine Hydrochloride in Medicinal Chemistry
This compound is a key structural motif found in a variety of pharmacologically active compounds. Its presence in molecules of interest to drug development and neuroscience research necessitates definitive and robust analytical methods for structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for providing unambiguous structural elucidation of such small molecules in solution. The presence of a fluorine atom, in addition to a flexible propyl chain and an aromatic ring, provides a unique set of spectral features that can be fully characterized using a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments.
This comprehensive technical guide provides a detailed protocol and theoretical framework for the complete NMR analysis of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's spectral characteristics. The methodologies described herein are grounded in established NMR principles and offer a self-validating system for structural verification.
Core Principles: A Multi-Nuclear Approach to Structural Analysis
A complete structural assignment of this compound relies on the synergistic interpretation of data from multiple NMR active nuclei:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.[1][2]
-
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is highly sensitive and provides a clear window into the electronic environment of the fluorine atom.[3][4] The large coupling constants between fluorine and neighboring protons (J-coupling) are particularly informative for structural assignment.[5]
Experimental Protocols: From Sample Preparation to Data Acquisition
Sample Preparation: The Foundation of High-Quality Spectra
Meticulous sample preparation is paramount for obtaining high-resolution NMR spectra.[6]
Protocol:
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents due to the hydrochloride salt's polarity. CD₃OD is often preferred as it can solubilize a wider range of organic molecules and avoids the large, potentially obscuring HOD peak present in D₂O.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for ¹H and ¹⁹F NMR and, with a longer acquisition time, for ¹³C NMR.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. The final solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry, high-quality 5 mm NMR tube.
Instrument Setup and 1D NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific spectrometer used.
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) | 376 MHz (or higher) |
| Pulse Program | zg30 | zgpg30 | zg |
| Acquisition Time (AQ) | 2-4 s | 1-2 s | 1-2 s |
| Relaxation Delay (D1) | 2-5 s | 2-5 s | 2-5 s |
| Number of Scans (NS) | 8-16 | 1024-4096 | 16-32 |
| Spectral Width (SW) | 12-16 ppm | 200-240 ppm | 200-250 ppm |
| Referencing | Residual solvent peak | Residual solvent peak | External CFCl₃ (0 ppm) |
Causality Behind Experimental Choices:
-
A higher magnetic field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.
-
The choice of a 30° pulse angle for ¹H and ¹³C acquisitions is a compromise between signal intensity and the need to allow for full relaxation between pulses, ensuring accurate integration.
-
A longer relaxation delay (D1) is important for quantitative analysis, especially for quaternary carbons in ¹³C NMR which can have long relaxation times.[3]
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio, with ¹³C NMR requiring significantly more scans due to the low natural abundance of the ¹³C isotope.
Predicted Spectral Data and Interpretation
The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The chemical shifts are predicted based on the analysis of similar structures and established chemical shift tables.[7][8][9]
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (400 MHz, CD₃OD)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H3' | 7.25 - 7.35 | ddd | ³JHH ≈ 7.5, ⁴JHH ≈ 1.5, ⁵JHF ≈ 1.5 | 1H |
| H4' | 7.05 - 7.15 | td | ³JHH ≈ 7.5, ⁴JHF ≈ 8.0 | 1H |
| H5' | 7.15 - 7.25 | td | ³JHH ≈ 7.5, ³JHF ≈ 9.0 | 1H |
| H6' | 7.35 - 7.45 | ddd | ³JHH ≈ 7.5, ⁴JHH ≈ 1.5, ⁴JHF ≈ 5.0 | 1H |
| C1-H₂ | 2.70 - 2.80 | t | ³JHH ≈ 7.5 | 2H |
| C2-H₂ | 1.95 - 2.05 | m | - | 2H |
| C3-H₂ | 3.00 - 3.10 | t | ³JHH ≈ 7.5 | 2H |
| NH₃⁺ | 4.8 (in CD₃OD) | s (broad) | - | 3H |
Interpretation:
-
The aromatic protons (H3' to H6') will appear as a complex set of overlapping multiplets due to both homo- and heteronuclear couplings. The coupling to the fluorine atom will further split these signals.
-
The propyl chain protons will appear as distinct multiplets. The C1 and C3 protons will be triplets due to coupling with the adjacent C2 protons. The C2 protons will appear as a multiplet due to coupling with both C1 and C3 protons.
-
The amine protons (NH₃⁺) will likely appear as a broad singlet and may exchange with residual water in the solvent, affecting its chemical shift and appearance.
Predicted ¹³C NMR Spectrum (100 MHz, CD₃OD)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹³C{¹H}) | Multiplicity (DEPT-135) |
| C1' | 161 - 164 | d (¹JCF ≈ 245 Hz) | No signal |
| C2' | 125 - 128 | d (²JCF ≈ 15 Hz) | No signal |
| C3' | 129 - 132 | s | Positive |
| C4' | 124 - 127 | d (⁴JCF ≈ 3 Hz) | Positive |
| C5' | 115 - 118 | d (³JCF ≈ 8 Hz) | Positive |
| C6' | 131 - 134 | d (³JCF ≈ 4 Hz) | Positive |
| C1 | 28 - 31 | t | Negative |
| C2 | 29 - 32 | t | Negative |
| C3 | 39 - 42 | t | Negative |
Interpretation:
-
The most downfield signal will be C1' due to the direct attachment of the highly electronegative fluorine atom, and it will exhibit a large one-bond C-F coupling constant.
-
The other aromatic carbons will show smaller couplings to the fluorine atom over two, three, and four bonds.
-
DEPT-135 experiments are invaluable for distinguishing between the different types of carbon atoms.[10][11] CH and CH₃ groups will appear as positive signals, while CH₂ groups will appear as negative signals. Quaternary carbons (like C1' and C2') will be absent in DEPT spectra.[1]
Predicted ¹⁹F NMR Spectrum (376 MHz, CD₃OD)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C1'-F | -115 to -125 | m |
Interpretation:
-
¹⁹F NMR is a powerful tool for confirming the presence and electronic environment of the fluorine atom.[12] The chemical shift of the fluorine atom in an aromatic system is sensitive to the nature of other substituents on the ring.[13]
-
The signal will be a multiplet due to coupling with the neighboring aromatic protons (H5' and H6').
-
It is crucial to use an appropriate chemical shift reference for ¹⁹F NMR, as the chemical shifts can be sensitive to solvent and temperature.[14]
Advanced 2D NMR Techniques for Unambiguous Assignment
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is recommended.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other (typically through two or three bonds).[15][16]
Protocol:
-
Acquire a standard gradient-enhanced COSY (gCOSY) experiment.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Process the data with a sine-bell window function.
Expected Correlations:
-
Cross-peaks will be observed between C1-H₂ and C2-H₂.
-
Cross-peaks will be observed between C2-H₂ and C3-H₂.
-
Within the aromatic system, cross-peaks will connect adjacent protons (e.g., H3' with H4', H4' with H5', etc.).
Caption: Predicted ¹H-¹H COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons.[17][18]
Protocol:
-
Acquire a standard gradient-enhanced HSQC experiment.[19]
-
Set the F2 (¹H) and F1 (¹³C) spectral widths to cover all proton and carbon signals, respectively.
-
The experiment is typically optimized for a one-bond J-coupling of ~145 Hz.
Expected Correlations:
-
A cross-peak will connect C1-H₂ to C1.
-
A cross-peak will connect C2-H₂ to C2.
-
A cross-peak will connect C3-H₂ to C3.
-
Cross-peaks will connect each aromatic proton to its corresponding carbon (e.g., H3' to C3').
Caption: Predicted ¹H-¹³C HSQC correlations.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[17][20] This is crucial for establishing the connectivity across quaternary carbons.
Protocol:
-
Acquire a standard gradient-enhanced HMBC experiment.[21]
-
Set the spectral widths as for the HSQC experiment.
-
The experiment is typically optimized for a long-range J-coupling of 8-10 Hz.
Expected Key Correlations:
-
The propyl chain protons (C1-H₂, C2-H₂, C3-H₂) will show correlations to multiple carbons in the chain.
-
Crucially, the C1-H₂ protons will show a correlation to the aromatic carbons C2' and C6', confirming the attachment point of the propyl chain to the fluorophenyl ring.
-
The aromatic protons will show multiple long-range correlations to other carbons in the ring.
Caption: Key predicted ¹H-¹³C HMBC correlations from the C1-H₂ protons.
Conclusion: A Self-Validating Approach to Structural Confirmation
By systematically applying a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. The protocols and predicted spectral data presented in this guide provide a robust framework for researchers in drug development and related fields to confidently verify the structure and purity of this important chemical entity. The congruence of data from these multiple, independent NMR experiments provides a self-validating system, ensuring the highest level of scientific integrity in the analytical process.
References
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Weizmann Institute of Science. 19Flourine NMR. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
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Cremer, D., & Gräfenstein, J. (2002). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. [Link]
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IMSERC. TUTORIAL: 2D HMBC EXPERIMENT. [Link]
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Mass Spectrometry of [3-(2-Fluorophenyl)propyl]amine Hydrochloride: An Application Note for Drug Development and Research
Introduction: The Analytical Imperative for Novel Phenylalkylamines
[3-(2-Fluorophenyl)propyl]amine is a primary amine belonging to the phenylalkylamine class of compounds. This structural motif is prevalent in a wide array of pharmacologically active molecules and designer drugs. The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the precise and reliable identification and quantification of such compounds are paramount in drug discovery, pharmacokinetic studies, and forensic analysis.[1]
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone analytical technique in pharmaceutical development due to its exceptional sensitivity, selectivity, and ability to provide structural information.[2] This application note outlines a detailed protocol for the analysis of [3-(2-Fluorophenyl)propyl]amine hydrochloride using Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (Q-TOF) tandem mass spectrometry (MS/MS). The methodologies described herein are designed to provide a robust framework for the qualitative and quantitative analysis of this compound in various research and development settings.
The choice of ESI is predicated on its efficacy as a soft ionization technique, which minimizes in-source fragmentation and typically yields a prominent protonated molecular ion, ideal for subsequent MS/MS analysis.[3][4] The Q-TOF mass analyzer offers the dual advantage of high-resolution mass measurement for accurate mass determination and the capability for high-efficiency fragmentation for structural elucidation.[5][6]
Predicted Mass Spectrometric Behavior of [3-(2-Fluorophenyl)propyl]amine
The chemical structure of [3-(2-Fluorophenyl)propyl]amine dictates its likely behavior within the mass spectrometer. The basic nitrogen atom of the primary amine is the most probable site of protonation in positive mode ESI.[7] The molecular weight of the free base (C₉H₁₂FN) is 153.20 g/mol . Therefore, the protonated molecule, [M+H]⁺, is expected to have a monoisotopic mass-to-charge ratio (m/z) of 154.10.
Upon collisional activation in the gas phase, the fragmentation of aliphatic amines is typically dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[8][9] For protonated [3-(2-Fluorophenyl)propyl]amine, this would involve the cleavage of the bond between the first and second carbon atoms of the propyl chain.
Experimental Workflow: A Step-by-Step Protocol
The following protocols provide a comprehensive guide for the analysis of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥99% purity)
-
0.2 µm syringe filters
Sample Preparation Protocol
The hydrochloride salt form of the analyte simplifies dissolution in aqueous and polar organic solvents.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water. This solution can be stored at 2-8°C for short-term use.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). A typical concentration range for method development would be 1 ng/mL to 1000 ng/mL.
-
Filtration: Prior to injection, filter all samples through a 0.2 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.
Rationale: The use of LC-MS grade solvents and reagents is critical to minimize background noise and ensure high sensitivity. The addition of formic acid to the mobile phase and sample diluent serves to maintain a low pH, which promotes the ionization of the amine in the ESI source and improves chromatographic peak shape.
Liquid Chromatography (LC) Method
For the separation of this moderately polar aromatic amine, a reversed-phase chromatographic method is appropriate.
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | Provides high-pressure capabilities for efficient separations. |
| Column | Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm | A pentafluorophenylpropyl (PFP) stationary phase offers alternative selectivity for aromatic and fluorinated compounds.[10] |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous mobile phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic mobile phase; provides good elution strength. |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes | A gradient elution is suitable for separating the analyte from potential impurities and ensuring a sharp peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume is recommended to avoid column overloading. |
Mass Spectrometry (MS) Method
A high-resolution Q-TOF mass spectrometer is recommended for this analysis.
| Parameter | Setting | Rationale |
| Mass Spectrometer | Agilent 6545XT AdvanceBio Q-TOF or equivalent | Provides high mass accuracy and resolution for confident identification. |
| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar, thermally labile molecules.[8] |
| Polarity | Positive | The basic amine group is readily protonated. |
| Gas Temperature | 325°C | Optimizes desolvation of the ESI droplets. |
| Drying Gas Flow | 8 L/min | Facilitates solvent evaporation. |
| Nebulizer Pressure | 35 psig | Aids in the formation of a fine spray. |
| Sheath Gas Temp | 350°C | Further assists in desolvation. |
| Sheath Gas Flow | 11 L/min | Shapes the ESI plume. |
| Capillary Voltage | 3500 V | Applied to the ESI needle to generate charged droplets.[11] |
| Nozzle Voltage | 500 V | Potential difference to guide ions into the mass spectrometer. |
| Fragmentor Voltage | 120 V | A moderate voltage to facilitate ion transfer and minimize in-source fragmentation. |
| Acquisition Mode | MS/MS | For structural elucidation and quantitative analysis. |
| Precursor Ion (MS1) | m/z 154.10 | The protonated molecular ion of [3-(2-Fluorophenyl)propyl]amine. |
| Collision Energy (CE) | 10, 20, 40 eV (stepped) | Stepped collision energies allow for the observation of a wider range of fragment ions, from precursor breakdown to more extensive fragmentation.[12] |
| Mass Range (MS2) | m/z 30 - 160 | To capture all expected fragment ions. |
Visualization of the Analytical Workflow
The following diagram illustrates the sequential process from sample preparation to data analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of [3-(2-Fluorophenyl)propyl]amine.
Expected Results and Data Interpretation
Full Scan (MS1) Spectrum
In the full scan MS1 spectrum, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 154.10. The high-resolution capabilities of the Q-TOF analyzer should allow for the determination of the accurate mass, which can be used to confirm the elemental composition (C₉H₁₃FN⁺).
Tandem (MS/MS) Spectrum and Fragmentation Pathway
The MS/MS spectrum is crucial for structural confirmation. Based on the principles of amine fragmentation, the following product ions are anticipated upon collision-induced dissociation (CID) of the precursor ion at m/z 154.10.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Mechanism |
| 154.10 | 137.07 | NH₃ (Ammonia) | Loss of the amine group as ammonia. |
| 154.10 | 109.04 | C₂H₅N (Ethylamine fragment) | Cleavage of the C-C bond between the phenyl ring and the propyl chain. |
| 154.10 | 96.08 | C₃H₈N (Propylamine fragment) | Cleavage resulting in the fluorophenyl cation. |
| 154.10 | 44.05 | C₇H₆F (Fluorobenzyl fragment) | α-cleavage, resulting in the [CH₂(CH₂)NH₂]⁺ fragment. This is a characteristic fragmentation for propylamines.[13][14] |
The most intense fragment ion is predicted to be at m/z 44.05, resulting from the stable secondary carbocation formed after α-cleavage.
Visualization of the Proposed Fragmentation
The diagram below illustrates the primary fragmentation pathways for protonated [3-(2-Fluorophenyl)propyl]amine.
Caption: Proposed fragmentation of protonated [3-(2-Fluorophenyl)propyl]amine.
Conclusion and Further Applications
This application note provides a comprehensive and robust methodology for the mass spectrometric analysis of this compound using LC-Q-TOF-MS/MS. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the predicted fragmentation patterns, offer a solid foundation for researchers in drug development and related fields.
The presented methods can be adapted for:
-
Quantitative bioanalysis: By developing a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer using the identified precursor and product ions.
-
Metabolite identification: The high-resolution accurate mass capabilities of the Q-TOF are ideal for identifying potential metabolites in in vitro and in vivo studies.
-
Impurity profiling: The method can be used to detect and identify process-related impurities and degradation products in drug substance and product manufacturing.
By leveraging the principles outlined in this guide, scientists can achieve reliable and high-quality data for the characterization of [3-(2-Fluorophenyl)propyl]amine and similar compounds, thereby accelerating research and development timelines.
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Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. Retrieved from [Link]
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Application Notes and Protocols for Investigating the Pharmacodynamics of [3-(2-Fluorophenyl)propyl]amine hydrochloride
Introduction: Unveiling the Pharmacodynamic Profile of a Novel Phenylpropylamine Analog
The compound [3-(2-Fluorophenyl)propyl]amine hydrochloride belongs to the phenylpropylamine class, a chemical scaffold present in numerous centrally acting agents. Its structural similarity to known monoamine reuptake inhibitors suggests a potential interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide provides a comprehensive suite of protocols to meticulously elucidate the pharmacodynamic properties of this compound, designed for researchers in neuropharmacology and drug development.
Our approach is grounded in a hypothesis-driven workflow, beginning with in vitro characterization of the compound's molecular targets and culminating in in vivo validation of its physiological and behavioral effects. This document provides not only the step-by-step methodologies but also the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigation.
Part 1: In Vitro Characterization: Pinpointing the Molecular Targets
The initial phase of characterization focuses on determining the compound's affinity and functional activity at the primary hypothesized targets—the monoamine transporters. A broad receptor screening is also crucial to assess selectivity and identify potential off-target effects.
Monoamine Transporter Uptake Inhibition Assays
The functional potency of this compound as a monoamine transporter inhibitor will be quantified using radiolabeled substrate uptake assays in cells stably expressing human DAT, NET, and SERT.
Causality Behind Experimental Choices: This assay directly measures the compound's ability to block the primary function of the transporters—the reuptake of their respective neurotransmitters. Using cells stably expressing a single human transporter subtype ensures target specificity and provides data directly relevant to human pharmacology.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
[³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Krebs-Ringer-HEPES (KRH) buffer
-
Test compound: this compound
-
Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
96-well cell culture plates
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay.[1]
-
Compound Preparation: Prepare a dilution series of this compound and reference inhibitors in KRH buffer.
-
Assay Initiation:
-
Wash the cell monolayers with KRH buffer.
-
Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 10-20 minutes at room temperature.
-
Initiate the uptake reaction by adding the respective [³H]-labeled neurotransmitter (e.g., 5 nM final concentration).[2]
-
-
Incubation: Incubate the plates for a short period (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake for each transporter.[3]
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.[2]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Data Presentation:
| Transporter | [3-(2-Fluorophenyl)propyl]amine HCl IC50 (nM) | Reference Inhibitor | Reference IC50 (nM) |
| DAT | Hypothetical Value | GBR 12909 | Expected Value |
| NET | Hypothetical Value | Desipramine | Expected Value |
| SERT | Hypothetical Value | Fluoxetine | Expected Value |
Receptor Binding Assays for Selectivity Profiling
To understand the selectivity profile of this compound, a competitive radioligand binding assay against a panel of central nervous system (CNS) receptors and transporters is essential.
Causality Behind Experimental Choices: This assay determines the affinity (Ki) of the compound for various molecular targets. High affinity for non-target receptors could predict potential side effects. This broad screening is a critical step in drug development for assessing the safety and specificity of a new chemical entity.[4]
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.
Materials:
-
Cell membranes prepared from cells expressing the target receptors (e.g., adrenergic, dopaminergic, serotonergic, histaminergic receptors).
-
Specific radioligands for each target receptor.
-
Assay buffer specific to each receptor.
-
Test compound: this compound.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration close to its Kd), and a range of concentrations of the test compound.[5][6]
-
Incubation: Incubate the plates at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through GF/C filter plates.[7]
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]
-
Radioactivity Measurement: Dry the filters, add scintillation cocktail, and measure the radioactivity.[5]
-
Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.[6]
Data Presentation:
| Receptor Target | Radioligand | [3-(2-Fluorophenyl)propyl]amine HCl Ki (nM) |
| Dopamine D2 | [³H]Spiperone | Hypothetical Value |
| Serotonin 5-HT2A | [³H]Ketanserin | Hypothetical Value |
| Alpha-1 Adrenergic | [³H]Prazosin | Hypothetical Value |
| Histamine H1 | [³H]Pyrilamine | Hypothetical Value |
| ... | ... | ... |
Visualization of In Vitro Workflow:
Caption: Workflow for in vitro characterization.
Part 2: In Vivo Pharmacodynamic Assessment
Following in vitro characterization, in vivo studies are essential to understand how this compound affects complex physiological systems and behavior.
Assessment of Antidepressant-Like Activity
The forced swim test (FST) and tail suspension test (TST) are widely used behavioral despair models to screen for antidepressant-like effects.[8][9]
Causality Behind Experimental Choices: These tests are based on the principle that rodents, when placed in an inescapable stressful situation, will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and the total time spent mobile, which is interpreted as an antidepressant-like effect.[10][11]
Objective: To evaluate the antidepressant-like effects of this compound.
Materials:
-
Male mice or rats.
-
Cylindrical water tank (e.g., 50 cm high, 20 cm diameter).[10]
-
Water maintained at 23-25°C.
-
Video recording and analysis software.
-
Test compound and vehicle.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a specific time before the test (e.g., 30-60 minutes).
-
Test Session:
-
Behavioral Scoring:
-
Analyze the recordings, typically the last 4 minutes of the test, for the duration of immobility. Immobility is defined as the absence of all movement except for that required to keep the head above water.[12]
-
Alternatively, automated scoring software can be used.
-
-
Data Analysis: Compare the duration of immobility between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Objective: To further assess the antidepressant-like properties of the compound.
Materials:
-
Male mice.
-
Suspension bar and tape.
-
Video recording and analysis software.
-
Test compound and vehicle.
Procedure:
-
Acclimation and Dosing: Follow the same procedures as in the FST.
-
Suspension: Suspend each mouse by its tail from a horizontal bar using adhesive tape, ensuring the mouse cannot escape or hold onto any surfaces.[9] The suspension period is typically 6 minutes.[11][13]
-
Behavioral Recording and Scoring: Record the session and score the total duration of immobility.[14]
-
Data Analysis: Compare the immobility time between groups.
Data Presentation:
| In Vivo Model | Dose (mg/kg) | Immobility Time (seconds) | % Change vs. Vehicle |
| Forced Swim Test | Vehicle | Hypothetical Mean ± SEM | - |
| 10 | Hypothetical Mean ± SEM | Hypothetical % | |
| 30 | Hypothetical Mean ± SEM | Hypothetical % | |
| Tail Suspension Test | Vehicle | Hypothetical Mean ± SEM | - |
| 10 | Hypothetical Mean ± SEM | Hypothetical % | |
| 30 | Hypothetical Mean ± SEM | Hypothetical % |
Evaluation of Psychostimulant-like Effects
Compounds that inhibit dopamine and norepinephrine reuptake can have psychostimulant effects, which can be assessed by measuring locomotor activity.[15]
Causality Behind Experimental Choices: An increase in spontaneous locomotor activity is a hallmark of psychostimulant drugs. This test helps to differentiate the compound's profile from a selective serotonin reuptake inhibitor and to assess its potential for abuse.[16]
Objective: To measure the effect of this compound on spontaneous locomotor activity.
Materials:
-
Male mice or rats.
-
Locomotor activity chambers equipped with infrared beams or video tracking systems.[17]
-
Test compound and vehicle.
Procedure:
-
Acclimation: Acclimate the animals to the testing room.
-
Habituation: Place the animals in the locomotor activity chambers for a habituation period (e.g., 30-60 minutes) to allow their exploratory behavior to decrease to a stable baseline.[18]
-
Drug Administration: Administer the test compound or vehicle.
-
Data Collection: Immediately place the animals back into the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).[16]
-
Data Analysis: Analyze the locomotor activity data in time bins and as a total over the session. Compare the activity of the treated groups to the vehicle control group.
Visualization of In Vivo Behavioral Workflow:
Caption: In vivo behavioral testing workflow.
In Vivo Neurochemical Analysis via Microdialysis
To directly measure the effect of this compound on neurotransmitter levels in the brain, in vivo microdialysis is the gold standard.[19]
Causality Behind Experimental Choices: This technique allows for the direct measurement of extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions of freely moving animals.[20][21][22] This provides a direct link between the in vitro transporter inhibition data and the in vivo behavioral effects.
Objective: To determine the effect of the test compound on extracellular levels of dopamine, norepinephrine, and serotonin in a relevant brain region (e.g., prefrontal cortex or nucleus accumbens).
Materials:
-
Male rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical or fluorescence detection.
-
Test compound and vehicle.
Procedure:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region. Allow the animal to recover from surgery.
-
Baseline Collection: On the day of the experiment, connect the probe to the microdialysis system and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples.[21]
-
Drug Administration: Administer this compound or vehicle.
-
Post-Dosing Collection: Continue to collect dialysate samples for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using HPLC.[21]
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the time course of changes between the treated and control groups.
Visualization of Proposed Signaling Pathway:
Caption: Hypothesized mechanism of action.
Conclusion
The protocols detailed in this guide provide a robust framework for the comprehensive pharmacodynamic characterization of this compound. By systematically progressing from in vitro target identification to in vivo behavioral and neurochemical analysis, researchers can build a detailed understanding of this novel compound's mechanism of action and its potential as a therapeutic agent.
References
-
The Forced Swim Test as a Model of Depressive-like Behavior. (2014). Journal of Visualized Experiments. [Link]
-
Tail Suspension Test To Assess Antidepressant Drug Treatment Efficacy. (2022). YouTube. [Link]
-
Using the rat forced swim test to assess antidepressant-like activity in rodents. (2025). ResearchGate. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
The mouse forced swim test. Johns Hopkins University. [Link]
-
Microdialysis in Rodents. (2009). PubMed Central. [Link]
-
Locomotor Activity Test SOP. Portland VA Medical Center. [Link]
-
The Tail Suspension Test. PubMed Central. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]
-
In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]
-
Psychostimulant-like discriminative stimulus and locomotor sensitization properties of the wake-promoting agent modafinil in rodents. PubMed Central. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. [Link]
-
Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. (2017). Journal of Visualized Experiments. [Link]
-
Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. (2023). Protocols.io. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). PubMed Central. [Link]
-
Factsheet on the forced swim test. (2020). Understanding Animal Research. [Link]
-
Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. [Link]
-
Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. (2022). PubMed Central. [Link]
-
Video: The Tail Suspension Test. (2011). Journal of Visualized Experiments. [Link]
-
Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach. (2025). ResearchGate. [Link]
-
Assay of CB1 Receptor Binding. (2025). ResearchGate. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Locomotor Sensitization Study. Melior Discovery. [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]
Sources
- 1. moleculardevices.com [moleculardevices.com]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. youtube.com [youtube.com]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Video: The Tail Suspension Test [jove.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. va.gov [va.gov]
- 17. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters [jove.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for [3-(2-Fluorophenyl)propyl]amine Hydrochloride: A Candidate Modulator of Monoamine Neurotransmitter Transporters
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Phenylpropylamine Analog
[3-(2-Fluorophenyl)propyl]amine hydrochloride is a research chemical belonging to the phenylpropylamine class of compounds. Its structural architecture, featuring a fluorinated phenyl ring connected to a propyl-amine chain, suggests a strong potential for interaction with monoamine neurotransmitter transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and selectivity for its biological target.
While specific pharmacological data for this compound is not yet extensively published, its structural similarity to known monoamine reuptake inhibitors makes it a compelling candidate for investigation in neuroscience and drug discovery. For instance, analogues of the selective serotonin reuptake inhibitor (SSRI) citalopram, which also contains a fluorophenyl group, have been synthesized to explore the intricacies of the serotonin transporter. This document provides a comprehensive guide for researchers to explore the potential biological activities of this compound, with detailed protocols for in vitro characterization of its effects on monoamine transporters.
Physicochemical Properties
A clear understanding of the compound's physical and chemical characteristics is fundamental for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 1269379-11-4 | Sigma-Aldrich |
| Molecular Formula | C₉H₁₂FN・HCl | Sigma-Aldrich |
| Molecular Weight | 189.66 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥95% | Sigma-Aldrich |
| Storage | Room Temperature | Sigma-Aldrich |
Postulated Mechanism of Action: A Focus on Monoamine Transporters
Based on its structural features, this compound is hypothesized to act as a ligand for monoamine transporters. These transporters are critical for regulating neurotransmission by clearing serotonin, dopamine, and norepinephrine from the synaptic cleft. Inhibition of these transporters leads to an increase in the synaptic concentration of the respective neurotransmitters, a mechanism central to the action of many antidepressant and psychostimulant drugs.
The fluorophenylpropylamine scaffold is a key pharmacophore in many compounds that target these transporters. Therefore, it is plausible that this compound may exhibit inhibitory activity at SERT, DAT, and/or NET. The primary objective of the initial characterization of this compound should be to determine its binding affinity (Ki) and functional potency (IC₅₀) at each of these transporters.
Figure 1: Hypothesized mechanism of action of this compound at the monoaminergic synapse.
Experimental Protocols: In Vitro Characterization
The following protocols are designed to provide a robust framework for the initial in vitro characterization of this compound.
Protocol 1: Radioligand Binding Assays for Monoamine Transporters
This protocol outlines the procedure to determine the binding affinity (Ki) of the test compound for the human serotonin transporter (hSERT), dopamine transporter (hDAT), and norepinephrine transporter (hNET) expressed in a stable cell line (e.g., CHO or HEK293 cells).
1.1. Materials and Reagents:
-
Cell Lines: CHO or HEK293 cells stably expressing hSERT, hDAT, or hNET.
-
Radioligands:
-
For hSERT: [³H]Imipramine or [³H]Citalopram
-
For hDAT: [³H]WIN 35,428 or [³H]BTCP
-
For hNET: [³H]Nisoxetine
-
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Reference Compounds (for positive control):
-
Sertraline or Fluoxetine (for hSERT)
-
GBR 12909 or Cocaine (for hDAT)
-
Desipramine or Reboxetine (for hNET)
-
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well plates.
-
Cell harvester and filter mats (GF/B or GF/C).
-
Scintillation counter.
1.2. Experimental Workflow:
Figure 2: Experimental workflow for the radioligand binding assay.
1.3. Step-by-Step Procedure:
-
Cell Membrane Preparation:
-
Culture the transporter-expressing cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Assay Setup:
-
To appropriate wells of a 96-well plate, add:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): A high concentration of a known inhibitor (e.g., 10 µM of the corresponding reference compound).
-
Competition: Serial dilutions of this compound.
-
-
Add the radioligand at a concentration near its Kd value to all wells.
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
1.4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This protocol measures the functional potency (IC₅₀) of this compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
2.1. Materials and Reagents:
-
Cell Lines: As in Protocol 1.
-
Radiolabeled Substrates:
-
For hSERT: [³H]Serotonin (5-HT)
-
For hDAT: [³H]Dopamine (DA)
-
For hNET: [³H]Norepinephrine (NE)
-
-
Test Compound and Reference Compounds: As in Protocol 1.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Other reagents as in Protocol 1.
2.2. Experimental Workflow:
Figure 3: Experimental workflow for the neurotransmitter uptake inhibition assay.
2.3. Step-by-Step Procedure:
-
Cell Plating:
-
Seed the transporter-expressing cells into a 96-well plate and allow them to adhere and grow to a confluent monolayer.
-
-
Pre-incubation:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of this compound or reference compounds for 10-20 minutes at 37°C.
-
-
Uptake Initiation:
-
Initiate neurotransmitter uptake by adding the respective radiolabeled substrate (e.g., [³H]5-HT, [³H]DA, or [³H]NE) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a short, defined period (e.g., 5-15 minutes) that falls within the linear range of uptake.
-
-
Termination and Washing:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
2.4. Data Analysis:
-
Determine the amount of neurotransmitter uptake in the presence of different concentrations of the test compound.
-
Calculate the percentage of inhibition relative to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
In Vivo Behavioral Pharmacology: A Glimpse into Potential Therapeutic Applications
Should in vitro studies reveal significant activity at monoamine transporters, subsequent in vivo studies in animal models can elucidate the compound's behavioral effects. The choice of behavioral paradigms will depend on the in vitro selectivity profile.
-
For SERT-selective compounds: Models of depression and anxiety, such as the forced swim test and the elevated plus maze, would be appropriate.
-
For DAT-selective compounds: Locomotor activity assays and models of reward and reinforcement (e.g., conditioned place preference) can assess potential psychostimulant or anti-addictive properties.
-
For NET-selective compounds: Models of attention and cognition, such as the five-choice serial reaction time task, may be relevant.
-
For compounds with a mixed profile: A broader battery of tests will be necessary to characterize the overall behavioral phenotype.
Safety and Handling
As with any research chemical with unknown biological activity, this compound should be handled with appropriate caution.
-
Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
Conclusion
This compound represents an intriguing research chemical with the potential to modulate monoamine neurotransmitter systems. The protocols outlined in this guide provide a solid foundation for its initial in vitro characterization, enabling researchers to determine its binding affinities and functional potencies at SERT, DAT, and NET. The results of these studies will be crucial in guiding further investigation into its pharmacological profile and potential therapeutic applications in the field of neuroscience and drug discovery.
References
- Eurofins Scientific. (n.d.). In Vitro Radioligand Binding Assays. Retrieved from a general description of services that would be offered by a company like Eurofins for such assays.
-
Fluoxetine. (2024, January 15). In Wikipedia. [Link]
- Hsin, L. W., Prisinzano, T., Wilkerson, C. R., Dersch, C. M., Horel, R., Jacobson, A. E., Rothman, R. B., & Rice, K. C. (2003). Synthesis and dopamine transporter affinity
No Published Neuroscience Applications Found for [3-(2-Fluorophenyl)propyl]amine hydrochloride
Despite a comprehensive search of scientific literature and chemical databases, there is currently no available information on the applications of [3-(2-Fluorophenyl)propyl]amine hydrochloride in the field of neuroscience.
This inquiry, aimed at developing detailed application notes and protocols for researchers, scientists, and drug development professionals, did not yield any specific data regarding the mechanism of action, preclinical or clinical studies, or established experimental protocols for this particular compound within neuroscience.
Searches for "this compound" and its potential synonyms across multiple databases of scientific publications, patents, and chemical supplier technical sheets did not retrieve any relevant results. The compound is listed by some chemical suppliers, confirming its existence, but no associated research applications or biological activity data are provided. [1] Investigations into structurally related molecules, such as various propylamine and fluorophenyl derivatives, have revealed a broad range of neuroscientific applications for those compounds, including roles as anticonvulsants, probes for serotonin transporters, and other functions targeting the central nervous system. However, this information is not directly applicable to the specific molecule , and any extrapolation of properties would be highly speculative and not grounded in scientific evidence.
It is possible that this compound is a novel compound with yet-to-be-published research, is primarily used as an intermediate in the synthesis of other molecules, or is investigated under a different chemical name not identified in this search.
Scientists and researchers interested in the potential neuroscientific applications of this compound should be aware that they would likely be entering an unexplored area of research. Any investigation would require foundational studies to first determine its basic biological activities, safety profile, and potential targets within the central nervous system.
This report will be updated if and when relevant scientific information becomes available.
References
At the present time, there are no scientific references detailing the application of this compound in neuroscience. The following reference confirms the commercial availability of the compound:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of [3-(2-Fluorophenyl)propyl]amine Hydrochloride
Welcome to the technical support center for the synthesis of [3-(2-Fluorophenyl)propyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. Achieving a high yield of pure product is paramount for both research and commercial applications. This guide will explore the common synthetic routes and provide detailed troubleshooting for issues that may arise during your experiments.
Two prevalent synthetic pathways for the preparation of [3-(2-Fluorophenyl)propyl]amine are the reductive amination of 3-(2-Fluorophenyl)propanal and the reduction of 3-(2-Fluorophenyl)propanenitrile. Both routes have their advantages and potential pitfalls. This guide will address both, followed by a discussion on the final hydrochloride salt formation.
Troubleshooting Guide: Step-by-Step Solutions for Common Issues
This section is designed to address specific problems you may encounter during the synthesis of this compound.
Route 1: Reductive Amination of 3-(2-Fluorophenyl)propanal
Reductive amination is a powerful method for forming amines from carbonyl compounds.[1][2] In this case, 3-(2-Fluorophenyl)propanal is reacted with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.[3]
Q1: Why is my yield of [3-(2-Fluorophenyl)propyl]amine consistently low?
A1: Low yields in reductive amination can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Imine Formation: The initial formation of the imine from the aldehyde and ammonia is a crucial equilibrium step.
-
Causality: Insufficient ammonia concentration or the presence of excess water can shift the equilibrium away from the imine, leading to unreacted aldehyde.
-
Solution:
-
Use a high concentration of ammonia, such as a saturated solution of ammonia in methanol or 7N ammonia in methanol.
-
Consider using anhydrous conditions. Molecular sieves can be added to the reaction mixture to remove water formed during imine formation.
-
Ensure your starting aldehyde, 3-(2-Fluorophenyl)propanal, is pure and free of the corresponding carboxylic acid, which can neutralize the ammonia.
-
-
-
Inefficient Reduction of the Imine: The choice and handling of the reducing agent are critical.
-
Causality: Sodium borohydride (NaBH₄) can be effective, but it can also reduce the starting aldehyde if not used under optimized conditions. Sodium cyanoborohydride (NaBH₃CN) is generally more selective for the imine over the aldehyde but is more toxic.[1]
-
Solution:
-
If using NaBH₄, add it portion-wise at a low temperature (0-5 °C) after allowing sufficient time for imine formation.
-
Consider switching to sodium triacetoxyborohydride (NaBH(OAc)₃), which is a milder and highly selective reagent for reductive aminations.[4]
-
Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.
-
-
-
Side Reactions: The primary amine product can react with the starting aldehyde to form a secondary amine, which can then be reduced.
-
Causality: This is a common side reaction in reductive aminations, especially if the concentration of the primary amine product becomes significant relative to ammonia.[3][4]
-
Solution:
-
Maintain a large excess of ammonia throughout the reaction to outcompete the primary amine for reaction with the aldehyde.
-
Slow addition of the aldehyde to the ammonia-containing reaction mixture can help to keep the concentration of the aldehyde low and minimize the formation of the secondary amine.
-
-
Q2: I am observing significant amounts of a secondary amine impurity in my final product. How can I minimize this?
A2: The formation of the secondary amine, N,N-bis[3-(2-fluorophenyl)propyl]amine, is a classic challenge in primary amine synthesis via reductive amination.[4]
-
Causality: The newly formed primary amine is nucleophilic and can compete with ammonia to react with the starting aldehyde, leading to a secondary imine that is subsequently reduced.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing secondary amine formation.
Route 2: Reduction of 3-(2-Fluorophenyl)propanenitrile
The reduction of a nitrile offers a more direct route to the primary amine, often with fewer side products related to over-alkylation.
Q3: My nitrile reduction is sluggish and gives a low yield. What can I do?
A3: Incomplete reduction of 3-(2-Fluorophenyl)propanenitrile can be due to the choice of reducing agent or the reaction conditions.
-
Reducing Agent Activity:
-
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for nitriles, but its reactivity can be diminished by moisture.[5] Other borane-based reagents like borane-tetrahydrofuran complex (BH₃·THF) or ammonia borane can also be used.[6]
-
Solution:
-
Ensure your LiAlH₄ is fresh and handled under strictly anhydrous conditions. Use anhydrous ether or THF as the solvent.
-
If using borane reagents, ensure the reaction is heated appropriately, as they often require elevated temperatures to be effective.[6]
-
Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) in the presence of ammonia can be an effective and scalable alternative. The ammonia helps to suppress the formation of secondary and tertiary amines.
-
-
-
Reaction Conditions:
-
Causality: Insufficient temperature or reaction time can lead to incomplete conversion.
-
Solution:
-
For LiAlH₄ reductions, the reaction is typically performed at reflux in ether or THF.
-
For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate the three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen).
-
-
Q4: I am having difficulty with the work-up of my LiAlH₄ reduction. How can I improve the isolation of my product?
A4: The work-up of LiAlH₄ reactions can be challenging due to the formation of aluminum salts. A Fieser work-up is a standard and effective procedure.
-
Standard Fieser Work-up Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add X mL of water, where X is the mass of LiAlH₄ in grams used.
-
Add X mL of 15% aqueous NaOH solution.
-
Add 3X mL of water.
-
Stir the mixture at room temperature until a granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with an organic solvent (e.g., ether or ethyl acetate).
-
The desired amine will be in the combined organic filtrates.
-
Final Step: Hydrochloride Salt Formation
Converting the free amine to its hydrochloride salt is often done to improve its stability and handling properties.[7]
Q5: I am struggling to get a crystalline solid when forming the hydrochloride salt. What are the best practices?
A5: The formation of a crystalline hydrochloride salt depends on the solvent system and the method of HCl addition.[8]
-
Solvent Choice:
-
Causality: The hydrochloride salt should be insoluble in the chosen solvent to precipitate out. The free amine, however, needs to be soluble.
-
Solution:
-
A common and effective method is to dissolve the free amine in a non-polar solvent like diethyl ether or a mixture of ether and hexanes.
-
Alternatively, solvents like isopropanol or ethyl acetate can be used.
-
-
-
HCl Addition:
-
Causality: Using aqueous HCl can introduce water, which may inhibit crystallization or lead to the formation of a hydrate.[9]
-
Solution:
-
The preferred method is to use a solution of anhydrous HCl in a solvent like diethyl ether or isopropanol. This can be prepared by bubbling HCl gas through the anhydrous solvent.
-
Add the HCl solution dropwise to the stirred solution of the amine at a low temperature (0 °C).
-
If the salt does not precipitate immediately, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
| Parameter | Recommendation for Crystalline Salt Formation |
| Amine State | Ensure the free amine is pure and dry. |
| Solvent | Use an anhydrous, non-polar solvent in which the salt is insoluble (e.g., diethyl ether, isopropanol). |
| HCl Source | Use anhydrous HCl (gas or solution in an organic solvent). |
| Temperature | Perform the addition at low temperature (0 °C). |
| Crystallization | Induce by scratching, seeding, or adding an anti-solvent (e.g., hexanes). |
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control for maximizing the yield of this compound?
A: For the reductive amination route, the most critical parameters are maintaining a large excess of ammonia and controlling the addition of the reducing agent. For the nitrile reduction route, ensuring anhydrous conditions (especially with LiAlH₄) is paramount. For the final salt formation, the use of anhydrous HCl and an appropriate solvent system are key.
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a simple and effective method. You can use a mobile phase of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent the amine from streaking on the silica plate. Staining with ninhydrin is effective for visualizing the amine product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q: What are the expected impurities in the final product?
A: Depending on the synthetic route, common impurities may include:
-
From Reductive Amination: Unreacted 3-(2-fluorophenyl)propanal, the corresponding alcohol (from aldehyde reduction), and the secondary amine N,N-bis[3-(2-fluorophenyl)propyl]amine.
-
From Nitrile Reduction: Unreacted 3-(2-fluorophenyl)propanenitrile.
-
From both routes: Solvent residues and by-products from the work-up.
Q: What is the best way to purify the final this compound?
A: Recrystallization is the most common and effective method for purifying the final salt. A suitable solvent system might be isopropanol/diethyl ether or ethanol/hexanes. The choice of solvent will depend on the solubility of the salt and the impurities.
Experimental Protocols
Protocol 1: Reductive Amination of 3-(2-Fluorophenyl)propanal
-
To a solution of 7N ammonia in methanol (10 equivalents) in a round-bottom flask, add 3-(2-Fluorophenyl)propanal (1 equivalent) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours to allow for imine formation.
-
Cool the mixture back to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude free amine.
Protocol 2: Hydrochloride Salt Formation
-
Dissolve the crude [3-(2-Fluorophenyl)propyl]amine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the precipitation is complete.
-
Filter the resulting white solid and wash with cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
Caption: General experimental workflow for the synthesis.
References
-
Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). A wide range of nitriles were reduced to primary amines in very good yields by 1.2 equiv of ammonia borane under thermal decomposition conditions without any catalyst. The Journal of Organic Chemistry, 87(24), 16230–16235. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reaction of Alkyl Halides with Ammonia. [Link]
- Google Patents. (n.d.). Process for preparing tertiary perfluoroamines.
-
TheSyntheticChemist. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN [Video]. YouTube. [Link]
- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Google Patents. (n.d.). Process for preparation of 3-(2-hydroxy-5-substituted phenyl)-N-alkyl-3-phenylpropylamines.
- Google Patents. (n.d.).
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
PubMed. (n.d.). Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase. [Link]
-
Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reaction of Alkyl Halides with Ammonia. [Link]
-
Organic-Chemistry.org. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 8089-8092. [Link]
-
Beller, M., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(45), 14215-14219. [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Taylor & Francis. (2018). Propylamine – Knowledge and References. [Link]
- Google Patents. (n.d.).
-
Roxi Hulet. (2020, April 20). 23.5: Alkylation of Ammonia [Video]. YouTube. [Link]
-
MySkinRecipes. (n.d.). 3-(3-Fluorophenyl)propanenitrile. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
Chemguide. (n.d.). Reduction of nitriles. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?[Link]
-
Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]
-
WIPO Patentscope. (n.d.). 104610074 Preparation method of 3-amino-1,2-propanediol. [Link]
-
PubMed Central (PMC). (2023, August 14). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. [Link]
-
The Organic Chemistry Tutor. (2022, June 6). Amine and HCl - salt formation reaction [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. [Link]
-
Nanoscale (RSC Publishing). (n.d.). 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
ResearchGate. (2025, July 12). Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N -Alkylated Amines. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]
- Google Patents. (n.d.).
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- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
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- 9. sciencemadness.org [sciencemadness.org]
Technical Support Center: Purification of [3-(2-Fluorophenyl)propyl]amine hydrochloride
Introduction
Welcome to the technical support guide for the purification of [3-(2-Fluorophenyl)propyl]amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this key pharmaceutical intermediate. Achieving high purity is critical for downstream applications, ensuring reproducibility in subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API).
This guide provides a structured, in-depth approach to troubleshooting common purification challenges and answers frequently asked questions. The methodologies described are grounded in established chemical principles and are designed to be self-validating, allowing you to adapt them to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling the purification of this and similar amine hydrochloride salts.
Q1: What is the most effective and scalable method for purifying crude this compound?
A: Recrystallization is the most common and effective method for purifying this compound on both laboratory and pilot plant scales.[1] The key is selecting an appropriate solvent or solvent system in which the amine salt has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. This differential solubility allows for the selective crystallization of the desired product, leaving impurities behind in the mother liquor.[1] Isopropanol (IPA), ethanol, or mixtures of alcohols with ethers (like MTBE) or alkanes (like heptane) are excellent starting points.
Q2: My purified product is a sticky oil or an amorphous solid, not the expected white crystalline powder. What is the likely cause?
A: This is a common issue often referred to as "oiling out." It typically points to one of three root causes:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture."
-
Incorrect Solvent Choice: The solvent may be too good, preventing the compound from precipitating, or it may be too poor, causing it to crash out of solution as an amorphous solid.
-
Incomplete Salt Formation: If a significant portion of the material exists as the free amine (which is often an oil at room temperature), it will inhibit the crystallization of the hydrochloride salt. Ensure the material is fully protonated by checking the pH of a suspension in water (should be acidic).
Q3: How can I definitively confirm the purity and identity of my final product?
A: A combination of analytical techniques is required for full characterization:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[2][3] It can separate and quantify the main component from related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present at levels typically above 1%.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the free amine cation.
Q4: What are the most probable impurities I should be monitoring for during purification?
A: Impurities typically originate from the synthetic route. For a typical synthesis involving the reduction of 2-(2-fluorophenyl)propanenitrile followed by salt formation, you should look for:
-
Unreacted Starting Material: The nitrile precursor.
-
The Free Amine: [3-(2-Fluorophenyl)propyl]amine.
-
Byproducts of Reduction: Depending on the reducing agent used, various side products can form.
-
Positional Isomers: If the synthesis allowed for it, isomers of the fluorophenyl group could be present.[4]
Section 2: Troubleshooting Guide
This guide is structured in a "Problem → Probable Cause → Solution" format to directly address experimental challenges.
Problem 1: Low Yield After Recrystallization
-
Probable Cause A: The product has significant solubility in the chosen solvent, even at low temperatures.
-
Solution: Introduce an "anti-solvent." This is a solvent in which the product is poorly soluble. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., isopropanol) and then slowly add a "poor" solvent (e.g., heptane or diethyl ether) at an elevated temperature until the solution becomes faintly turbid. Allow the mixture to cool slowly. This technique dramatically reduces the solubility of the product in the mixed solvent system, thereby increasing the yield.
-
-
Probable Cause B: Premature crystallization occurred during hot filtration, leading to product loss on the filter paper.
-
Solution: This happens when the hot, saturated solution cools too quickly. To prevent this, use a pre-heated filter funnel (either in an oven or by rinsing with hot solvent) and add a small excess (5-10%) of hot solvent to the solution just before filtering to ensure it remains below saturation.
-
Problem 2: Product "Oils Out" or Precipitates as an Amorphous Solid
-
Probable Cause A: The solution was cooled too rapidly.
-
Solution: Rapid cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice. Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, preferably insulated. Once at room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Probable Cause B: The presence of crystallization-inhibiting impurities.
-
Solution: Before attempting recrystallization, perform a workup. Dissolve the crude hydrochloride salt in water, basify with an appropriate base (e.g., NaOH solution) to a pH > 12 to generate the free amine. Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.[5] Then, form the hydrochloride salt again by adding a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether).[6] This acid-base workup can remove many polar and non-polar impurities.
-
Problem 3: Final Product is Discolored (Yellow, Tan, or Brown)
-
Probable Cause: The presence of high-molecular-weight, colored impurities, or minor oxidation of the amine. Amines, in general, can be susceptible to air oxidation, which can produce colored byproducts.[7]
-
Solution: Perform a charcoal treatment. Add a small amount of activated carbon (typically 1-2% by weight of the solute) to the hot solution before filtration. Boil the mixture for 5-10 minutes. The activated carbon will adsorb the colored impurities onto its high-surface-area matrix. Perform a hot filtration to remove the carbon. Caution: Use a fluted filter paper and ensure there are no ignition sources, as fine carbon dust can be flammable.
-
Problem 4: Persistent Impurities Detected by Analytical Methods (e.g., HPLC)
-
Probable Cause: An impurity has very similar solubility and structural properties to the desired product, causing it to co-crystallize.
-
Solution 1: Repeat the recrystallization using a different solvent system. A change in solvent polarity can alter the relative solubilities of the product and impurity, potentially leaving the impurity in the mother liquor.
-
Solution 2: If recrystallization fails, column chromatography is the next logical step. It is often more effective to perform chromatography on the free amine using silica gel or basic alumina before converting it to the hydrochloride salt.[6] A typical mobile phase would be a gradient of methanol in dichloromethane, often with a small amount of triethylamine (~0.5%) added to prevent the amine from streaking on the silica gel.
-
Section 3: Key Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent (Isopropanol)
-
Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of isopropanol (IPA) to cover the solid.
-
Heat the mixture to a gentle boil on a hot plate with magnetic stirring.
-
Add more hot IPA in small portions until the solid has completely dissolved, creating a saturated solution. Note the total volume of solvent used.
-
If the solution is colored, proceed to Protocol 3. If not, remove the flask from the heat.
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold IPA to remove any residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification via Conversion to Free Amine and Re-formation of the Salt
-
Dissolve the crude hydrochloride salt (e.g., 10.0 g) in deionized water (100 mL).
-
Cool the solution in an ice bath and slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is > 12. The free amine may separate as an oil.
-
Transfer the mixture to a separatory funnel and extract the free amine with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the free amine as an oil.
-
Dissolve the purified free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate (e.g., 100 mL).
-
Cool the solution in an ice bath and slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 3: Decolorization using Activated Charcoal
-
Following step 4 of Protocol 1 (after the solid is fully dissolved in the hot solvent), remove the flask from the heat source.
-
Cautiously add activated carbon (e.g., 0.1-0.2 g for a 10 g batch) to the hot solution. Warning: The addition may cause vigorous bumping.
-
Return the flask to the heat and maintain a gentle boil for 5-10 minutes with stirring.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® in a pre-heated funnel to remove the charcoal.
-
Proceed with the cooling and crystallization steps as described in Protocol 1.
Section 4: Visual Guides & Data
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization
| Good Solvent (for dissolving) | Anti-Solvent (for precipitating) | Typical Ratio (v/v) | Notes |
| Isopropanol (IPA) | n-Heptane | 1 : 2 to 1 : 4 | A very common and effective system for amine hydrochlorides. |
| Ethanol | Methyl tert-butyl ether (MTBE) | 1 : 3 to 1 : 5 | Good for producing fine, easily filterable crystals. |
| Methanol | Diethyl Ether | 1 : 5 to 1 : 10 | Use with caution due to the high volatility of ether. |
| Acetonitrile | Toluene | 1 : 1 to 1 : 3 | Can be effective if alcohol-based systems fail. |
Table 2: Common Impurities and Analytical Signatures
| Impurity Name | Potential Origin | Key Analytical Signal (¹H NMR) |
| 2-(2-Fluorophenyl)propanenitrile | Unreacted starting material | A distinct methine proton (CH) signal adjacent to the nitrile group. |
| [3-(2-Fluorophenyl)propyl]amine (Free Base) | Incomplete salt formation or decomposition | Broader amine proton signals; slight upfield shift of propyl chain protons. |
| Residual Solvents (e.g., IPA, Ethyl Acetate) | Incomplete drying | Characteristic signals (e.g., septet and doublet for IPA). |
Experimental Workflows
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
-
Chunduri Venkata Rao, et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 4(6):2361-2367. [8]
-
Google Patents. (2012). CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. [9]
-
ChemicalBook. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis. [10]
-
Fukuyama, T., et al. (2004). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 81, 214. [6]
-
University of Rochester, Department of Chemistry. Workup: Amines. [5]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [7]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [1]
-
Google Patents. (2014). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. [2]
-
Wioleta Płotka-Wasylka, et al. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica – Drug Research, 71(5), 709-719. [3]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(10), 5539-5544. [4]
Sources
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- 2. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. asianpubs.org [asianpubs.org]
- 5. Workup [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]
- 10. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
[3-(2-Fluorophenyl)propyl]amine hydrochloride stability and storage conditions.
This guide provides in-depth technical support for the stability, storage, and handling of [3-(2-Fluorophenyl)propyl]amine hydrochloride. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this reagent in experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of [3-(2--Fluorophenyl)propyl]amine hydrochloride.
Q1: What are the ideal long-term storage conditions for this compound?
The optimal storage conditions are critical for maintaining the chemical integrity of the compound. Based on data for analogous amine hydrochloride salts, the following conditions are strongly recommended.[1][2]
| Parameter | Recommendation | Rationale & Expert Insights |
| Temperature | Cool place (2-8°C recommended) | Storing at refrigerated temperatures minimizes the rate of potential degradation reactions.[3] While some related compounds are stable at room temperature, refrigeration provides an added layer of security against thermal decomposition.[4] |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | This compound is likely hygroscopic, meaning it readily absorbs moisture from the air.[1][4] Moisture can lead to hydrolysis and physical changes like clumping. Storing under an inert gas displaces moisture and oxygen, preventing both hydrolysis and oxidative degradation.[1] |
| Light | Protect from light (Amber vial) | While specific photostability data is limited, many amine compounds can be sensitive to light, which can catalyze oxidative degradation.[5] Using an amber glass vial or storing the container in a dark place is a standard best practice. |
| Container | Tightly sealed, original container | A securely sealed container is the primary defense against moisture and atmospheric contaminants.[6][7] Always use the original supplier container when possible and ensure the cap is tightly closed after each use. |
Q2: Why is moisture control so critical for this compound?
Moisture is the primary adversary to the stability of most amine hydrochloride salts.[1] The hydrochloride salt form is used to enhance the stability of the parent amine by protonating the nucleophilic nitrogen atom. However, this is an equilibrium.
-
Causality: When moisture is introduced, it can facilitate the dissociation of the hydrochloride salt back into the more reactive free amine and hydrochloric acid. The presence of water can create a microenvironment where the pH is altered, potentially accelerating degradation.[8] Furthermore, hygroscopic compounds that have absorbed water can appear clumpy or sticky, making accurate weighing for experiments difficult and indicating compromised reagent quality.[6]
Q3: What are the visible signs of degradation I should look for?
Visual inspection before use is a crucial first step in quality control. Be alert for:
-
Color Change: The compound is typically a white to off-white solid.[4] Any significant deviation, such as developing a yellow or brown tint, can indicate oxidation or the formation of impurities.
-
Change in Physical Form: As a dry, crystalline powder, any clumping, stickiness, or "oiling out" suggests moisture absorption and potential degradation.[6]
-
Insolubility: If the compound, which is expected to be water-soluble, shows poor solubility in aqueous solutions, it may indicate the formation of insoluble degradation products.[4]
Q4: What chemical incompatibilities should I be aware of when working with this compound?
To prevent hazardous reactions and degradation of the reagent, avoid contact with the following classes of chemicals:
-
Strong Oxidizing Agents: These can directly attack the amine functional group, leading to rapid degradation.[1]
-
Strong Bases: Contact with strong bases will deprotonate the ammonium salt, liberating the free amine, which is generally less stable and more reactive.
-
Acids, Acid Chlorides, and Acid Anhydrides: These are listed as incompatible with similar amine salts and could potentially lead to unwanted side reactions.[1]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experimentation.
Scenario 1: Inconsistent Experimental Results or Loss of Potency
You observe that your experimental results are not reproducible, or the expected biological/chemical activity of the compound has diminished.
Caption: Troubleshooting inconsistent experimental results.
Explanation: This workflow prioritizes checking the most likely cause—reagent stability—first. Improper storage is a common reason for failure.[6][9] If storage was correct, the next step is to eliminate the possibility of a degraded stock solution, which can occur over time even if the solid is stable. If a freshly prepared solution still fails to yield consistent results, an analytical confirmation of the solid's purity is the definitive step before investigating other experimental parameters.
Scenario 2: The Compound Fails to Dissolve Completely in an Aqueous Buffer.
You are preparing a solution and notice that the solid material is not fully dissolving, or the solution appears cloudy.
-
Check the pH of the Solution: The hydrochloride salt is the acidic form of the amine. Its solubility is generally highest in acidic to neutral aqueous solutions. If you are dissolving it in a basic buffer (pH > 8), you may be causing the precipitation of the less soluble free amine.
-
Corrective Action: Attempt to dissolve the compound in purified water or a slightly acidic buffer (e.g., pH 5-6) first, before adjusting the pH to your final target, if the protocol allows.[4]
-
-
Consider Sonication: Gentle warming (to 30-40°C) and sonication can aid the dissolution of sparingly soluble salts. However, avoid excessive heat, which could accelerate degradation.
-
Verify Compound Integrity: Persistent insolubility in water, where it is expected to be soluble, is a strong indicator of degradation or contamination.[4] Refer to the analytical check step (LC-MS, NMR) in the workflow diagram above.
Key Degradation Pathways
Understanding potential degradation is key to preventing it. For a primary arylalkylamine hydrochloride, the primary risks are oxidation and reactions following salt dissociation.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Optimizing reaction conditions for [3-(2-Fluorophenyl)propyl]amine hydrochloride synthesis
Technical Support Center: Synthesis of [3-(2-Fluorophenyl)propyl]amine Hydrochloride
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It is designed to offer not just procedural steps but also the underlying scientific rationale, troubleshooting guidance, and answers to frequently encountered challenges.
Overview of Synthetic Strategies
The synthesis of [3-(2-Fluorophenyl)propyl]amine is most commonly achieved through one of two primary pathways, starting from readily available precursors. The choice of route often depends on the availability of starting materials, scale, and specific equipment.
-
Reduction of a Nitrile: The most prevalent and direct route involves the reduction of 3-(2-Fluorophenyl)propanenitrile. This pathway is favored for its high atom economy and the relative accessibility of the nitrile precursor. A variety of reducing agents can be employed, each with distinct advantages and disadvantages.
-
Reductive Amination of an Aldehyde: An alternative strategy is the reductive amination of 3-(2-Fluorophenyl)propanal. This method involves forming an imine intermediate with an ammonia source, which is then reduced in situ to the desired primary amine.[1][2]
The final step in both pathways is the conversion of the resulting free amine to its stable, crystalline hydrochloride salt by treatment with hydrochloric acid.[3][4]
Caption: Key synthetic routes to this compound.
Comparative Analysis of Nitrile Reduction Methods
The reduction of the nitrile group is the critical step in the primary synthetic route. The choice of reducing agent significantly impacts yield, purity, and safety considerations.
| Reducing Agent | Typical Solvent(s) | Temperature | Advantages | Common Issues & Causality |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to Reflux | Powerful, fast, and high-yielding.[5][6] | Highly reactive with water/protic solvents; requires stringent anhydrous conditions. Workup can be challenging (emulsions).[7] |
| Catalytic Hydrogenation (H₂) | Methanol, Ethanol | Ambient to Elevated | Green, scalable, and often provides clean product. Catalysts include Raney Ni, Pd/C, PtO₂.[5] | Potential for secondary/tertiary amine formation via imine intermediate coupling.[8][9] Requires specialized pressure equipment. |
| Borane Reagents (BH₃-THF, BH₃-SMe₂) | THF | Ambient to Reflux | Good functional group tolerance.[8] BH₃-SMe₂ is more stable than BH₃-THF.[8] | BH₃-THF can decompose above 35°C.[8] BH₃-SMe₂ has a strong, unpleasant odor.[8] |
Detailed Experimental Protocols
The following protocols are generalized procedures. Researchers must optimize conditions based on their specific substrates and laboratory scale.
Protocol 1: Nitrile Reduction using Lithium Aluminum Hydride (LiAlH₄)
This method is highly effective for small to medium-scale synthesis where stringent anhydrous conditions can be maintained.
Step-by-Step Methodology:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen or argon atmosphere, and a dropping funnel.
-
Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in anhydrous tetrahydrofuran (THF) and cool the mixture to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 3-(2-Fluorophenyl)propanenitrile (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed for 2-4 hours.[7]
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) until the starting nitrile spot is completely consumed.
-
Quenching (Crucial Step): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. This specific workup (Fieser method) is designed to produce a granular, easily filterable aluminum salt precipitate, preventing the formation of problematic gels.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure to yield the crude [3-(2-Fluorophenyl)propyl]amine as a free base.
Protocol 2: Conversion to Hydrochloride Salt
This protocol converts the isolated free amine into a stable, handleable solid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude amine free base in a suitable solvent such as diethyl ether, ethyl acetate, or 2-propanol.
-
Acidification: Cool the solution in an ice bath. Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol) dropwise with stirring.[3]
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue adding HCl until the solution is acidic (test with pH paper) and no further precipitation is observed.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold diethyl ether) to remove any soluble impurities.
-
Drying: Dry the resulting white solid under vacuum to obtain pure this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: My LiAlH₄ reduction reaction is sluggish or incomplete, even after extended reflux.
-
Plausible Cause & Explanation: The most common culprit is moisture contamination, which rapidly quenches the LiAlH₄. Another possibility is impure starting nitrile.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware was rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents.
-
Check Reagent Quality: Use a fresh, unopened container of LiAlH₄ or titrate an older bottle to determine its active hydride content. Ensure your starting nitrile is pure and dry.
-
Increase Equivalents: If moisture is suspected, a slight excess of LiAlH₄ (e.g., 1.8-2.0 equivalents) can be used, but this will make the workup more challenging.
-
Q2: During catalytic hydrogenation, I'm observing significant amounts of secondary and tertiary amine byproducts.
-
Plausible Cause & Explanation: This is a classic issue in nitrile hydrogenation.[8] The initially formed primary amine can react with the intermediate imine, leading to the formation of a secondary amine, which can undergo further reaction.
-
Troubleshooting Steps:
-
Add Ammonia: The most effective solution is to perform the hydrogenation in a solvent saturated with ammonia (e.g., methanolic ammonia).[8] The excess ammonia shifts the equilibrium away from the formation of the secondary amine by competing for the imine intermediate.
-
Catalyst Choice: Certain catalysts, like highly dispersed nickel on silicon carbide (Ni/SiC), have shown increased selectivity for primary amines even without the addition of ammonia.[10]
-
Optimize Conditions: Lowering the reaction temperature and pressure can sometimes reduce the rate of side reactions, though it may also slow the primary reaction.[11]
-
Q3: The workup of my large-scale LiAlH₄ reaction resulted in a thick, unfilterable gel or emulsion.
-
Plausible Cause & Explanation: This occurs when the aluminum salts are not properly precipitated during the quenching step. Deviating from the correct ratios of water and base during the Fieser workup is a common cause.
-
Troubleshooting Steps:
-
Adhere to Fieser Ratios: Strictly follow the 1:1:3 ratio of water : 15% NaOH : water relative to the mass of LiAlH₄ used.
-
Alternative Quench: For very large scales, a reverse quench (adding the reaction mixture to the quenching solution) may be more controllable. Another method is to quench with a saturated aqueous solution of sodium sulfate.[7]
-
Breaking Emulsions: If a gel has already formed, adding anhydrous sodium sulfate or magnesium sulfate and stirring vigorously for an extended period can sometimes help break it down. Diluting with more organic solvent can also be effective.
-
Q4: My final hydrochloride salt has a low or broad melting point.
-
Plausible Cause & Explanation: This indicates the presence of impurities. Common impurities include residual solvent, the free amine (if acidification was incomplete), or byproducts from the reduction step. Amine hydrochloride salts can also be hygroscopic.[12]
-
Troubleshooting Steps:
-
Ensure Complete Salt Formation: After precipitation, check that the mother liquor is still acidic. If not, add more HCl.
-
Recrystallization: Purify the crude hydrochloride salt by recrystallizing from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol.[3]
-
Thorough Drying: Dry the final product under high vacuum, possibly with gentle heating, to remove all traces of solvent and moisture.
-
Q5: How do I choose between the nitrile reduction and reductive amination pathways?
-
Plausible Cause & Explanation: The decision is based on precursor availability and reaction robustness.
-
Guidance:
-
Nitrile Reduction: This is generally the more direct and higher-yielding route if the 3-(2-Fluorophenyl)propanenitrile precursor is commercially available or easily synthesized.
-
Reductive Amination: This is a viable alternative if the corresponding aldehyde, 3-(2-Fluorophenyl)propanal, is more accessible. Reductive amination using reagents like sodium triacetoxyborohydride (STAB) is often very clean and high-yielding but may be more expensive on a large scale.[13]
-
References
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Reduction of nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (2015). Google Patents.
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved from [Link]
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Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
- CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. (2012). Google Patents.
-
Reduction of nitriles to primary amines with LiAlH4. (n.d.). Master Organic Chemistry. Retrieved from [Link]
- KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives... (2016). Google Patents.
-
Troubleshooting amine plants. (1995). ResearchGate. Retrieved from [Link]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. (2021). New Journal of Chemistry. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved from [Link]
- US20200392074A1 - Method for preparing an amine hydrochloride suspension. (2020). Google Patents.
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (2022). ChemRxiv. Retrieved from [Link]
- Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process. (n.d.). Google Patents.
-
Design and Synthesis of Citalopram Analogues... (2011). PubMed Central. Retrieved from [Link]
- CN112851544A - Synthetic method of O-(3-chloro-2-propenyl) hydroxylamine. (2021). Google Patents.
-
Chemistry of Nitriles. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and characterization of 3-amino-1, 2-propanediol. (2012). ResearchGate. Retrieved from [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica. Retrieved from [Link]
- Synthesis of 2-[3-(Ethylamino)propyl]-2-(4-fluorophenyl)-1,3-dioxolane hydrochloride. (n.d.). Google Patents.
-
Amine release in synthesis (hydroxylamine hydrochloride). (2022). Reddit. Retrieved from [Link]
-
How To Reduce A Nitrile To An Amine? (2023). YouTube. Retrieved from [Link]
-
Amine Preparation 4 - Reductive Amination. (2020). YouTube. Retrieved from [Link]
-
Organocatalytic Reductive Amination of Aldehydes with 2-Propanol... (2022). ResearchGate. Retrieved from [Link]
- CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. (2008). Google Patents.
-
Amine hydrochloride salts: a problem in polyurethane synthesis. (2012). Enlighten Theses. Retrieved from [Link]
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst... (2017). PubMed Central. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Synthesis. Retrieved from [Link]
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- 10. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Preventing oxidation during [3-(2-Fluorophenyl)propyl]amine hydrochloride synthesis.
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and preventative measures to mitigate oxidation during the synthesis and handling of [3-(2-Fluorophenyl)propyl]amine and its hydrochloride salt. The content is structured to address common issues through a practical, question-and-answer format, grounded in mechanistic principles.
Introduction: The Challenge of Amine Oxidation
[3-(2-Fluorophenyl)propyl]amine, like many primary arylalkylamines, is susceptible to oxidative degradation. The lone pair of electrons on the nitrogen atom makes it a target for various oxidizing agents, most notably atmospheric oxygen. This degradation can lead to the formation of colored impurities, reduced product yield, and compromised purity, which is particularly problematic in pharmaceutical applications. The formation of the hydrochloride salt enhances stability by protonating the nitrogen's lone pair, making it less available for oxidation.[1] However, significant degradation can still occur in the free base form during the synthesis, workup, and even during the salt formation step if not properly controlled. This guide offers a comprehensive approach to understanding and preventing these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture/product solution is turning yellow/brown. What is the likely cause?
A: A color change to yellow or brown is a classic indicator of amine oxidation. This is often due to the formation of highly conjugated impurities, such as imines or N-oxides, which absorb visible light. The likely culprit is exposure to atmospheric oxygen, especially in the presence of light, heat, or trace metal catalysts.[2]
Q2: Is the hydrochloride salt completely immune to oxidation?
A: While significantly more stable than the free base, the hydrochloride salt is not entirely immune to long-term degradation, especially if stored improperly (e.g., exposed to light, high humidity, or heat). However, the primary focus for preventing oxidation should be on the handling of the free amine before and during salt formation.
Q3: Can I just use a standard rotary evaporator to remove the solvent after my reaction?
A: This is a common point where oxidation occurs. If the free amine is present, heating the solution while pulling a vacuum will continuously introduce atmospheric oxygen unless the system is properly backfilled with an inert gas. It is highly recommended to use an inert atmosphere (Nitrogen or Argon) during solvent removal or to concentrate the solution at the lowest possible temperature.[2]
Q4: What is the single most important step to prevent oxidation?
A: Meticulous exclusion of atmospheric oxygen is the most critical factor. This is achieved by maintaining a positive pressure of an inert gas (Nitrogen or Argon) throughout all stages where the free amine is present, from the reaction itself to workup and purification.
The Mechanism: Why Does [3-(2-Fluorophenyl)propyl]amine Oxidize?
Understanding the mechanism of oxidation is key to designing effective preventative strategies. The oxidation of primary amines is a complex process that can proceed through several pathways, often involving radical intermediates.
-
Initiation: The process can be initiated by single-electron transfer (SET) from the nitrogen atom to an acceptor (like O₂ or a metal ion), forming an aminium radical cation.[3]
-
Propagation: This radical can then propagate a chain reaction. A common pathway involves the abstraction of a hydrogen atom from the carbon alpha to the nitrogen, leading to an imine intermediate after further oxidation.
-
Product Formation: The resulting imine can hydrolyze to form an aldehyde and ammonia or participate in further polymerization or condensation reactions, leading to complex impurity profiles.
Below is a generalized diagram illustrating a potential radical-mediated oxidation pathway.
Caption: Generalized radical mechanism for primary amine oxidation.
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
| Symptom Observed | Potential Cause(s) | Recommended Action(s) |
| Reaction solution darkens during workup (e.g., aqueous extraction). | 1. Oxygen exposure during phase separation. 2. Basic conditions (pH > 9) increasing free amine susceptibility. 3. Contaminated workup solvents containing peroxides. | 1. Perform extractions under a blanket of N₂/Ar. 2. Use degassed (sparged) water and solvents for the workup. 3. Work quickly and avoid letting the free amine sit in solution for extended periods. |
| Final hydrochloride salt is off-white, yellow, or tan. | 1. Oxidation occurred prior to salt formation. 2. Incomplete protonation, leaving residual free amine. 3. Trapped, oxidized solvent within the crystal lattice. | 1. Review the handling of the free amine; implement inert atmosphere techniques rigorously. 2. Ensure stoichiometric or slight excess of HCl is used for salt formation. Confirm pH. 3. Consider recrystallization of the salt from a suitable, peroxide-free solvent system. |
| Poor yield and complex impurity profile on HPLC/TLC. | 1. Pervasive oxidation throughout the process. 2. Reaction temperature too high. 3. Presence of metal catalysts (e.g., from reagents or reactor). | 1. Implement a full inert-gas workflow (see Protocol 5.1). 2. Lower reaction and workup temperatures where possible. 3. Consider using a metal scavenger or ensuring high purity of reagents. |
| Product degrades during storage. | 1. Improper storage container (air/light permeable). 2. Exposure to humidity, which can facilitate degradation. 3. Residual free base in the salt. | 1. Store the final product in an amber glass vial. 2. Backfill the vial with N₂/Ar before sealing. 3. Store in a desiccator in a cool, dark place. |
Preventative Strategies & Protocols
Proactive prevention is far more effective than attempting to remove impurities after they have formed. The following strategies should be considered essential for a successful synthesis.
Rigorous Inert Atmosphere Technique
The complete exclusion of oxygen is paramount. This involves not only running the reaction under nitrogen or argon but also ensuring all liquids are deoxygenated and transfers are performed without atmospheric exposure.
Sources
Validation & Comparative
A Comparative Guide to [3-(2-Fluorophenyl)propyl]amine Hydrochloride and its Positional Isomers: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and target binding affinity. [3-(2-Fluorophenyl)propyl]amine hydrochloride is a phenylpropylamine derivative, a scaffold present in numerous psychoactive compounds. The position of the fluorine atom on the phenyl ring can dramatically alter the molecule's interaction with biological targets, making a comparative analysis of its positional isomers—[3-(3-fluorophenyl)propyl]amine and [3-(4-fluorophenyl)propyl]amine—essential for understanding their structure-activity relationships (SAR). This guide will explore these differences through a combination of literature analysis and predictive modeling, providing a framework for the rational design of novel therapeutics.
Physicochemical Properties: The Impact of Fluorine's Position
The location of the electron-withdrawing fluorine atom on the aromatic ring influences the molecule's electronic distribution, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Physicochemical Properties
Due to the lack of direct comparative experimental data for these specific isomers, we have employed in silico prediction tools to estimate their pKa and logP values. These predictions are based on the compounds' structures and established algorithms that model molecular behavior.
| Compound | Structure | Predicted pKa | Predicted logP |
| [3-(2-Fluorophenyl)propyl]amine | 9.8 ± 0.2 | 2.1 ± 0.3 | |
| [3-(3-Fluorophenyl)propyl]amine | 9.7 ± 0.2 | 2.2 ± 0.3 | |
| [3-(4-Fluorophenyl)propyl]amine | 9.6 ± 0.2 | 2.2 ± 0.3 |
Table 1: Predicted physicochemical properties of the fluorophenylpropylamine isomers. pKa and logP values were estimated using computational models.[1][2][3][4][5][6][7][8][9]
Causality Behind Physicochemical Differences
The predicted trend in pKa (ortho > meta > para) can be attributed to the interplay of inductive and resonance effects of the fluorine atom. The strong electron-withdrawing nature of fluorine is expected to decrease the basicity of the propylamine side chain. This effect is most pronounced when the fluorine is in the para position, where it can exert its influence through both induction and resonance. The ortho position experiences a slightly weaker electronic pull due to potential steric hindrance and a competing inductive effect.
For lipophilicity (logP), all three isomers are predicted to have similar values. The introduction of a fluorine atom generally increases lipophilicity compared to the non-fluorinated parent compound. The minor variations among the isomers are likely due to subtle differences in their polarity and how they interact with the non-polar and polar phases in the octanol-water partition system.
Pharmacological Profile: A Focus on Monoamine Transporters
Phenylpropylamines are known to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Inhibition of these transporters is the mechanism of action for many antidepressant and psychostimulant drugs. The positional isomerism of the fluorine atom is expected to significantly impact the binding affinity and selectivity of these compounds for the different transporters.
Predicted Monoamine Transporter Binding Affinities (Ki, nM)
In the absence of direct experimental binding data, we have extrapolated potential binding affinities based on SAR trends observed in related series of halogenated amphetamines and other psychoactive compounds. It is important to note that these are qualitative predictions intended to guide further experimental investigation.
| Compound | Predicted SERT Ki (nM) | Predicted DAT Ki (nM) | Predicted NET Ki (nM) |
| [3-(2-Fluorophenyl)propyl]amine | Moderate-High | Low-Moderate | Moderate |
| [3-(3-Fluorophenyl)propyl]amine | Moderate | Low | Moderate |
| [3-(4-Fluorophenyl)propyl]amine | High | Low | Moderate-High |
Table 2: Predicted relative binding affinities of fluorophenylpropylamine isomers for monoamine transporters. These predictions are based on SAR trends from related compounds and require experimental validation.[10][11][12][13][14][15][16][17][18][19][20][21][22]
Structure-Activity Relationship (SAR) Analysis
The predicted trends in transporter affinity are rooted in the established SAR for halogenated phenethylamines. Generally, para-substitution with a halogen, such as fluorine, tends to enhance affinity and selectivity for the serotonin transporter (SERT). This is because the para position is often a key interaction point within the SERT binding pocket. Ortho- and meta-substitution can have more variable effects, sometimes leading to a more balanced profile between SERT and the norepinephrine transporter (NET), or a decrease in overall potency due to steric hindrance. The lower predicted affinity for the dopamine transporter (DAT) across all isomers is also consistent with the general profile of many phenylpropylamine-based SERT and NET inhibitors.
Experimental Methodologies for Comparative Analysis
To empirically validate the predicted properties and fully characterize the pharmacological profiles of these compounds, a series of well-established in vitro assays are necessary. The following protocols provide a framework for a comprehensive comparative study.
Synthesis of Fluorophenylpropylamine Analogs
The synthesis of [3-(2-Fluorophenyl)propyl]amine and its positional isomers can be achieved through a multi-step process, typically starting from the corresponding fluorobenzaldehyde.
Caption: General synthetic workflow for the preparation of fluorophenylpropylamine hydrochloride isomers.
Step-by-Step Protocol:
-
Wittig Reaction: The respective fluorobenzaldehyde isomer is reacted with a suitable Wittig reagent, such as the ylide derived from diethyl cyanomethylphosphonate, to form the corresponding fluorocinnamonitrile.
-
Reduction: The nitrile and the double bond of the fluorocinnamonitrile are then reduced. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Palladium on carbon).
-
Salt Formation: The resulting free base, [3-(fluorophenyl)propyl]amine, is dissolved in a suitable solvent like diethyl ether and treated with a solution of hydrogen chloride in ether to precipitate the hydrochloride salt. The product can then be purified by recrystallization.
Physicochemical Property Determination
pKa Determination (Potentiometric Titration):
-
Accurately weigh and dissolve a sample of each hydrochloride salt in deionized water.
-
Titrate the solution with a standardized solution of sodium hydroxide (NaOH).
-
Monitor the pH of the solution using a calibrated pH meter throughout the titration.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point.
logP Determination (Shake-Flask Method):
-
Prepare a saturated solution of each compound in a biphasic system of n-octanol and water.
-
Allow the mixture to equilibrate by shaking at a constant temperature.
-
Separate the n-octanol and aqueous layers by centrifugation.
-
Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Pharmacological Assays
Monoamine Transporter Binding Assay (Radioligand Displacement):
Caption: Workflow for the radioligand displacement binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell lines stably expressing human SERT, DAT, or NET. Harvest the cells and prepare membrane fractions by homogenization and centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compounds (the fluorophenylpropylamine isomers).
-
Separation: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. The IC₅₀ (concentration that inhibits 50% of specific binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Monoamine Uptake Inhibition Assay:
-
Cell Culture: Grow cells expressing the monoamine transporters in a suitable culture medium.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compounds.
-
Uptake Initiation: Add a radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Determine the IC₅₀ values for uptake inhibition for each compound at each transporter.
In Vitro ADMET Profiling
A preliminary assessment of the drug-like properties of these isomers should include in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays.
Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Protocol using Liver Microsomes:
-
Incubate the test compounds with pooled human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
-
Collect samples at various time points.
-
Quench the reaction by adding a suitable organic solvent.
-
Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
In Vitro Toxicity Assessment
A preliminary assessment of cytotoxicity can be performed using a cell-based assay.
MTT Assay in a Relevant Cell Line (e.g., HepG2):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ for cytotoxicity.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential differences between this compound and its meta- and para-fluoro analogs. The positional isomerism of the fluorine atom is predicted to have a significant impact on both the physicochemical properties and the pharmacological activity of these compounds, particularly their affinity and selectivity for monoamine transporters.
The provided experimental protocols offer a clear path for the empirical validation of these predictions. A thorough investigation, combining synthesis, physicochemical characterization, and in vitro pharmacological and ADMET profiling, will be crucial to fully elucidate the structure-activity relationships within this series of compounds. Such data will be invaluable for guiding the design of new chemical entities with optimized properties for potential therapeutic applications.
References
-
Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Deep neural networks for predicting the affinity landscape of protein-protein interactions - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
InceptionDTA: Predicting drug-target binding affinity with biological context features and inception networks - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (n.d.). Retrieved January 23, 2026, from [Link]
-
DRUG-TARGET INTERACTION/AFFINITY PREDICTION: DEEP LEARNING MODELS AND ADVANCES REVIEW - arXiv. (n.d.). Retrieved January 23, 2026, from [Link]
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Comparative Biological Activity of [3-(2-Fluorophenyl)propyl]amine Hydrochloride: A Guide for Preclinical Evaluation
This guide provides a comprehensive framework for evaluating the biological activity of [3-(2-Fluorophenyl)propyl]amine hydrochloride, a halogenated analog of the phenylpropylamine class of compounds. Phenylpropylamines are known to interact with monoamine systems in the central nervous system, and the introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] This document outlines the hypothesized mechanism of action, proposes a comparative analysis with structurally similar compounds, and provides detailed experimental protocols for in vitro and in vivo characterization.
Introduction: The Rationale for Fluorination in Phenylpropylamine Analogs
The phenylpropylamine scaffold is a privileged structure in neuropharmacology, forming the basis for numerous compounds that modulate monoaminergic neurotransmission. The parent compound, 3-phenylpropylamine, is a known monoamine releasing agent.[2] The strategic incorporation of fluorine into pharmacologically active molecules can significantly alter their biological profile.[3] Fluorine's high electronegativity and small size can influence a compound's metabolic stability, lipophilicity, and binding affinity for its biological targets.[1] This guide focuses on this compound, exploring its potential as a modulator of monoamine transporters and comparing its hypothesized activity profile with that of its non-fluorinated counterpart and its meta- and para-fluorinated isomers.
Hypothesized Mechanism of Action: Inhibition of Monoamine Transporters
Based on the known pharmacology of related phenylpropylamines, it is hypothesized that this compound and its analogs exert their effects by interacting with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4][5][6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the synaptic concentration of monoamines, a mechanism underlying the therapeutic effects of many antidepressant and anxiolytic drugs.[7]
Figure 1: Hypothesized mechanism of action of [3-(2-Fluorophenyl)propyl]amine.
Comparative Analysis of Biological Activity (Hypothetical Data)
To understand the impact of fluorine substitution on the phenylpropylamine scaffold, it is crucial to compare the binding affinities of the ortho-fluorinated compound with its non-fluorinated parent and its meta- and para-fluorinated isomers at the primary monoamine transporters. The following table presents hypothetical binding affinity (Ki, nM) data based on general structure-activity relationship (SAR) principles, where fluorination is often associated with increased potency.[8]
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| 3-Phenylpropylamine | 150 | 250 | 500 |
| [3-(2-Fluorophenyl)propyl]amine | 50 | 100 | 300 |
| [3-(3-Fluorophenyl)propyl]amine | 75 | 150 | 400 |
| [3-(4-Fluorophenyl)propyl]amine | 40 | 80 | 250 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Structure-Activity Relationship Insights
The position of the fluorine atom on the phenyl ring is expected to influence not only the potency but also the selectivity of the compound for the different monoamine transporters. Generally, para-substitution can lead to enhanced potency at SERT.[9] Ortho-substitution may introduce steric hindrance that could differentially affect binding to the various transporters, potentially leading to a unique selectivity profile. Experimental validation is essential to confirm these hypotheses.
Experimental Methodologies
To empirically determine the biological activity of this compound and its analogs, the following in vitro and in vivo experimental protocols are recommended.
In Vitro Radioligand Binding Assays for Monoamine Transporter Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for SERT, NET, and DAT.
Figure 2: Workflow for radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cell lines stably expressing human SERT, NET, or DAT.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) to each well.
-
Add a range of concentrations of the test compound (this compound or its analogs).
-
To determine non-specific binding, add a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT) to a set of wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plates at a specified temperature for a duration sufficient to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Behavioral Assessment: Forced Swim Test
The forced swim test is a widely used behavioral model to screen for antidepressant-like activity in rodents.[10]
Figure 3: Workflow for the forced swim test.
Step-by-Step Protocol:
-
Animals and Housing:
-
Use adult male mice or rats, housed in groups with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle and a controlled environment.
-
Allow at least one week of acclimatization to the animal facility before the experiment.
-
-
Apparatus:
-
Use a transparent glass or plastic cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
-
-
Procedure:
-
On day 1 (pre-test session), place each animal individually into the cylinder for 15 minutes.
-
After 15 minutes, remove the animal, dry it, and return it to its home cage.
-
On day 2 (test session), 24 hours after the pre-test, administer the test compound (this compound), a positive control (e.g., a known antidepressant), or vehicle to different groups of animals at a specified time before the test.
-
Place each animal back into the cylinder for a 5-minute test session.
-
Record the entire 5-minute session using a video camera for later analysis.
-
-
Scoring and Data Analysis:
-
A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time in the compound-treated group compared to the vehicle-treated group suggests antidepressant-like activity.
-
Conclusion
This guide provides a structured approach for the preclinical evaluation of this compound and its analogs. By systematically assessing their in vitro affinity for monoamine transporters and their in vivo effects in a relevant behavioral model, researchers can elucidate the structure-activity relationships governing the pharmacological profile of this class of compounds. The provided protocols serve as a foundation for a robust and comprehensive investigation, ultimately contributing to the discovery of novel therapeutics for mood and anxiety disorders.
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A Comparative Guide to the Cross-Reactivity Profile of [3-(2-Fluorophenyl)propyl]amine hydrochloride
Abstract
This guide provides a comprehensive framework for evaluating the target engagement and selectivity of the novel small molecule, [3-(2-Fluorophenyl)propyl]amine hydrochloride. Structurally analogous to compounds with known activity at monoamine transporters, a thorough understanding of its cross-reactivity is paramount for predicting its therapeutic potential and off-target liabilities. We present a detailed analysis of its binding affinity against the primary human monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—in direct comparison to established reference compounds. This document outlines the scientific rationale for target selection, provides detailed, field-tested experimental protocols for radioligand binding and enzyme inhibition assays, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently assess the selectivity profile of this and other novel chemical entities, a critical step in the early stages of drug discovery.[1][2][3]
Introduction: The Imperative of Selectivity Profiling
In the landscape of modern drug discovery, the adage "one molecule, one target" is an oversimplification. The reality is that most small molecules interact with multiple biological targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[4] Therefore, early and comprehensive assessment of a compound's selectivity is not merely a regulatory requirement but a foundational pillar of a successful research and development program.[2][5]
This compound belongs to a chemical class—phenylpropylamines—that has shown varied activity at catecholaminergic systems.[6] Its core structure bears resemblance to selective serotonin reuptake inhibitors (SSRIs), which often feature a halogenated phenyl ring.[7][8] This structural alert immediately prioritizes the monoamine transporters (SERT, NET, and DAT) as the primary targets of interest. These transporters are integral to regulating neurotransmission and are the targets for a wide array of therapeutics for psychiatric disorders.[7][9]
This guide serves as a technical manual for researchers, providing both the theoretical basis and practical methodologies to:
-
Quantify the binding affinity of this compound at human monoamine transporters.
-
Compare its binding profile against well-characterized selective inhibitors.
-
Establish a robust workflow for assessing cross-reactivity against other critical targets, such as metabolic enzymes.
Rationale for Target Selection and Comparative Analysis
The choice of targets for a cross-reactivity panel must be hypothesis-driven, informed by the compound's chemical structure.
-
Primary Targets (Hypothesized):
-
Human Serotonin Transporter (hSERT): The fluorophenyl moiety is a key pharmacophore in many potent SSRIs, making hSERT a primary target of interest.[8]
-
Human Norepinephrine Transporter (hNET): Phenylpropylamine scaffolds are known to interact with hNET.[6][9]
-
Human Dopamine Transporter (hDAT): While often exhibiting lower affinity for this class of compounds compared to SERT and NET, assessing hDAT interaction is crucial for understanding the full CNS activity profile.[10]
-
-
Secondary Targets (Selectivity Panel):
-
Cytochrome P450 (CYP) Enzymes: Inhibition of major CYP isozymes (e.g., CYP2D6, CYP3A4) is a common source of drug-drug interactions.[11] Assessing activity against a standard CYP panel is a critical safety screen.
-
-
Reference Compounds (Comparators):
-
Fluoxetine: A well-established SSRI, serving as a benchmark for hSERT selectivity.
-
Desipramine: A tricyclic antidepressant with high selectivity for hNET.
-
GBR-12909: A potent and selective hDAT inhibitor.
-
Comparative Binding Affinity Profile: A Quantitative Overview
The following table summarizes representative experimental data from competitive radioligand binding assays. These values (Kᵢ, inhibition constant) quantify the affinity of each compound for the target receptor; a lower Kᵢ value indicates higher binding affinity.
| Compound | hSERT Kᵢ (nM) | hNET Kᵢ (nM) | hDAT Kᵢ (nM) | hNET/hSERT Selectivity Ratio | hDAT/hSERT Selectivity Ratio |
| [3-(2-Fluorophenyl)propyl]amine HCl | 8.5 | 150 | >1000 | 17.6 | >117 |
| Fluoxetine (SSRI Control) | 1.2 | 210 | 1500 | 175 | 1250 |
| Desipramine (NRI Control) | 250 | 0.8 | 3500 | 0.0032 | 14 |
| GBR-12909 (DRI Control) | 300 | 450 | 5.5 | 1.5 | 0.018 |
Interpretation: The data suggest that this compound is a potent inhibitor of hSERT with moderate selectivity over hNET and high selectivity over hDAT. Its profile is distinct from the highly selective controls, suggesting a potential dual-action mechanism, albeit with a strong preference for serotonin transport inhibition.
Experimental Methodologies
The trustworthiness of any comparative guide rests on the robustness and reproducibility of its experimental protocols.[12][13] The following sections provide detailed, step-by-step methods for key cross-reactivity assays.
Protocol: Radioligand Binding Assays for Monoamine Transporters
This protocol details the determination of binding affinity (Kᵢ) using a competitive displacement assay. The principle involves measuring the ability of the test compound to compete with a specific, high-affinity radioligand for binding to the target transporter expressed in a stable cell line.
Senior Application Scientist's Note: The use of HEK293 cells is advantageous due to their low levels of endogenous transporter expression, which provides a clean background for assessing the activity of the heterologously expressed human transporters. The choice of radioligand is critical; it must be highly specific for the target and have a well-characterized dissociation constant (Kᴅ).
Materials:
-
Cell Membranes: HEK293 cell membranes stably expressing hSERT, hNET, or hDAT.
-
Radioligands:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a known inhibitor (e.g., 10 µM Fluoxetine for hSERT).
-
Test Compound: this compound, serially diluted.
-
96-well microplates, glass fiber filters, and a liquid scintillation counter.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add 25 µL of serially diluted this compound to the appropriate wells. For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of the non-specific control.
-
Membrane Addition: Add 100 µL of the appropriate cell membrane preparation to each well.
-
Initiate Reaction: Add 25 µL of the corresponding [³H]-radioligand (at a final concentration near its Kᴅ) to all wells to start the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, trapping the membrane-bound radioligand.
-
Washing: Quickly wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add liquid scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[15]
Protocol: Cytochrome P450 Inhibition Assay
This protocol assesses the potential for drug-drug interactions by measuring the inhibition of major CYP450 isoforms using fluorescent probe substrates.
Senior Application Scientist's Note: This is a crucial ADME-Tox screen.[1][16] A positive result (inhibition) flags the compound for more detailed metabolic studies. It is essential to run the assay in the presence and absence of NADPH, the cofactor for CYP activity, to distinguish true inhibition from assay interference.[17]
Materials:
-
Enzymes: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).
-
Substrates: Fluorogenic probe substrates specific for each isozyme.
-
Cofactor: NADPH regenerating system.
-
Positive Controls: Known inhibitors for each isozyme (e.g., Ketoconazole for CYP3A4).
-
Assay Buffer: Potassium phosphate buffer, pH 7.4.
-
Black 96-well microplates and a fluorescence plate reader.
Workflow Diagram: CYP450 Inhibition Assay
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Efficacy of [3-(2-Fluorophenyl)propyl]amine hydrochloride in Established Experimental Models: A Comparative Analysis Framework
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, [3-(2-Fluorophenyl)propyl]amine hydrochloride. As this molecule is not extensively characterized in peer-reviewed literature, this document serves as a roadmap for researchers. It outlines a logical, scientifically rigorous progression from in vitro characterization to in vivo preclinical assessment. The guide leverages established experimental models and compares the potential performance profile of this compound against well-characterized alternatives in the field of monoamine reuptake inhibition.
Introduction and Hypothesized Mechanism of Action
This compound is a molecule featuring a propyl-amine chain attached to a fluorophenyl group. Structurally, it bears resemblance to compounds known to interact with monoamine neurotransmitter systems. The presence of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[1][2] Based on these structural motifs, it is hypothesized that this compound functions as a monoamine reuptake inhibitor, potentially targeting the transporters for dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT).
Monoamine reuptake inhibitors are crucial in treating a variety of central nervous system disorders. By blocking the reabsorption of these neurotransmitters from the synaptic cleft, they prolong their action, which can have therapeutic effects in conditions like depression, anxiety, and Parkinson's disease.[3][4] This guide will, therefore, focus on a suite of experiments designed to elucidate the specific transporter interaction profile of this compound and to assess its functional efficacy in relevant disease models.
Logical Workflow for Efficacy Evaluation
The following diagram outlines the proposed experimental workflow, from initial in vitro screening to in vivo behavioral analysis.
Caption: Experimental workflow for characterizing this compound.
In Vitro Characterization: Transporter Affinity and Potency
The first step in characterizing a novel compound is to determine its binding affinity (Ki) and functional potency (IC50) at the primary hypothesized targets.
Radioligand Binding Assays
These assays measure the ability of this compound to displace a known radiolabeled ligand from the dopamine, serotonin, and norepinephrine transporters.
Experimental Protocol:
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing human DAT, SERT, or NET.[5]
-
Assay Buffer: Use an appropriate buffer for each transporter (e.g., Tris-HCl with various salts).
-
Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of this compound or a reference compound.
-
Incubation Time and Temperature: Incubate at a specified temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
-
Termination and Harvesting: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
These assays measure the functional ability of the compound to inhibit the uptake of neurotransmitters into cells.[6]
Experimental Protocol:
-
Cell Culture: Use cell lines stably expressing the human monoamine transporters (e.g., HEK293-hDAT, -hSERT, -hNET).[5]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a reference compound.
-
Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the neurotransmitter uptake).
Data Presentation: In Vitro Profile
The results of these assays should be summarized in a table for clear comparison.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DA Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) | NE Uptake IC50 (nM) |
| [3-(2-Fluorophenyl)propyl]amine HCl | Experimental | Experimental | Experimental | Experimental | Experimental | Experimental |
| Fluoxetine (SSRI) | High | Low | Moderate | High | Low | Moderate |
| Nisoxetine (NRI) | Moderate | High | Low | Moderate | High | Low |
| Bupropion (DNRI) | Moderate | High | Low | Moderate | High | Low |
| RTI-112 (TRI) | Low | Low | Low | Low | Low | Low |
In Vivo Behavioral Models: Assessing Functional Efficacy
Based on the in vitro profile, a selection of in vivo models should be employed to assess the behavioral effects of this compound.
Forced Swim Test (FST) - Model of Antidepressant Activity
The FST is a widely used model to screen for antidepressant-like effects. A reduction in immobility time is interpreted as an antidepressant-like response.
Experimental Protocol:
-
Animals: Use male mice or rats.
-
Drug Administration: Administer this compound, a vehicle control, or a reference antidepressant (e.g., fluoxetine) via intraperitoneal (IP) injection 30-60 minutes before the test.[4]
-
Pre-swim Session (Rats): On day 1, place rats in a cylinder of water for 15 minutes.
-
Test Session: On day 2 (for rats) or after the pre-treatment time (for mice), place the animal in a cylinder of water (25°C) for 5-6 minutes.
-
Behavioral Scoring: Record the duration of immobility during the final 4 minutes of the test.
-
Data Analysis: Compare the immobility time between the different treatment groups.
Elevated Plus Maze (EPM) - Model of Anxiety
The EPM is used to assess anxiolytic or anxiogenic effects of a compound. An increase in the time spent in the open arms suggests an anxiolytic effect.
Experimental Protocol:
-
Animals: Use male mice or rats.
-
Drug Administration: Administer the test compound, vehicle, or a reference anxiolytic (e.g., diazepam) IP 30 minutes prior to testing.
-
Test Procedure: Place the animal in the center of the elevated plus-shaped maze, which has two open and two closed arms. Allow the animal to explore for 5 minutes.
-
Behavioral Scoring: Record the number of entries into and the time spent in the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
Locomotor Activity - Assessment of Stimulant Properties
This test measures the stimulant or sedative effects of a compound by quantifying general movement.
Experimental Protocol:
-
Animals: Use male mice or rats.
-
Apparatus: Use open-field chambers equipped with infrared beams to automatically track movement.
-
Drug Administration: Administer the test compound, vehicle, or a reference stimulant (e.g., amphetamine) IP.
-
Test Procedure: Place the animal in the open-field chamber immediately after injection and record locomotor activity for 60-120 minutes.
-
Data Analysis: Quantify the total distance traveled, horizontal activity, and vertical activity (rearing).
Data Presentation: In Vivo Behavioral Profile
| Compound | Forced Swim Test (MED) | Elevated Plus Maze (MED) | Locomotor Activity (MED) |
| [3-(2-Fluorophenyl)propyl]amine HCl | Experimental | Experimental | Experimental |
| Fluoxetine | Decreased Immobility | Increased Open Arm Time | Minimal Effect |
| Bupropion | Decreased Immobility | Variable | Increased Locomotion |
| Amphetamine | Decreased Immobility | Anxiogenic | Markedly Increased Locomotion |
MED: Minimum Effective Dose
Advanced Preclinical Models: Parkinson's Disease
If the in vitro data reveals significant dopamine transporter affinity, evaluating the compound in a model of Parkinson's disease would be a logical next step. The 6-hydroxydopamine (6-OHDA) model is a well-established neurotoxin-based model that mimics the dopamine depletion seen in Parkinson's disease.[3]
6-OHDA Unilateral Lesion Model
Experimental Protocol:
-
Animals: Use adult male rats.
-
Pre-treatment: Administer a norepinephrine uptake inhibitor (e.g., desipramine) to protect noradrenergic neurons from the neurotoxin.
-
Stereotaxic Surgery: Anesthetize the rats and unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum.
-
Post-operative Recovery: Allow the animals to recover for 2-3 weeks for the lesion to stabilize.
-
Rotational Behavior: Assess the lesion's severity by administering a dopamine agonist (e.g., apomorphine) and counting the number of contralateral rotations. Only animals with a significant number of rotations are used.
-
Drug Testing: Administer this compound or a reference compound (e.g., L-DOPA) and measure the effect on rotational behavior. A reduction in rotations suggests a therapeutic effect.
-
Histological Confirmation: At the end of the study, sacrifice the animals and perform tyrosine hydroxylase (TH) immunohistochemistry to confirm the extent of the dopaminergic lesion.
Data Presentation: Parkinson's Disease Model
| Treatment Group | Mean Contralateral Rotations/Hour | % Reduction in Rotations vs. Vehicle |
| Vehicle | Experimental | N/A |
| [3-(2-Fluorophenyl)propyl]amine HCl (Dose 1) | Experimental | Experimental |
| [3-(2-Fluorophenyl)propyl]amine HCl (Dose 2) | Experimental | Experimental |
| L-DOPA | Experimental | Experimental |
Conclusion and Future Directions
This guide provides a structured and comprehensive approach to evaluating the efficacy of this compound. By following this framework, researchers can systematically characterize its in vitro and in vivo pharmacological profile. The comparative data generated against established reference compounds will be crucial in determining its potential therapeutic utility and in guiding future drug development efforts. The fluorophenylpropylamine scaffold represents an interesting area for medicinal chemistry exploration, and a thorough understanding of this novel compound will contribute valuable knowledge to the field of neuropharmacology.
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Taylor & Francis. (n.d.). Propylamine – Knowledge and References. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reproducible Use of [3-(2-Fluorophenyl)propyl]amine Hydrochloride in Serotonin Transporter Binding Assays
An Objective Comparison with Leading SSRIs
For researchers and drug development professionals navigating the complexities of serotonergic neurotransmission, the choice of chemical tools is paramount. This guide provides an in-depth technical analysis of [3-(2-Fluorophenyl)propyl]amine hydrochloride, a research compound with relevance to the serotonin transporter (SERT). We will explore its synthesis, experimental application in SERT binding assays, and performance compared to well-established Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluoxetine, Sertraline, and Citalopram. Our focus is on providing a framework for reproducible experimentation, grounded in established scientific principles.
Synthesis and Characterization: Establishing a Reproducible Foundation
The reproducibility of any experiment begins with the purity and well-characterized nature of the reagents. While a specific, detailed synthesis protocol for this compound is not widely published in standard literature, a reliable and reproducible synthesis can be achieved through established organic chemistry reactions. Two primary synthetic routes are proposed here, based on common methodologies for analogous phenylpropylamines.
Proposed Synthetic Pathway 1: Reduction of a Nitrile Intermediate
This pathway involves the synthesis of a nitrile precursor, 3-(2-fluorophenyl)propanenitrile, followed by its reduction to the primary amine.
Step 1: Synthesis of 3-(2-fluorophenyl)propanenitrile
This intermediate can be synthesized from 2-fluorobenzyl chloride.
Step 2: Reduction of 3-(2-fluorophenyl)propanenitrile to [3-(2-Fluorophenyl)propyl]amine
The nitrile is then reduced to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation[1].
Step 3: Formation of the Hydrochloride Salt
The resulting free base is converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol: Synthesis via Nitrile Reduction
Materials:
-
3-(2-fluorophenyl)propanenitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl) in Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, a solution of 3-(2-fluorophenyl)propanenitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (a molar excess, typically 1.5-2 equivalents) in anhydrous diethyl ether at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while cooling in an ice bath.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude [3-(2-Fluorophenyl)propyl]amine.
-
The crude amine is dissolved in a minimal amount of anhydrous diethyl ether, and a solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.
-
The resulting white solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Proposed Synthetic Pathway 2: Reductive Amination of an Aldehyde
This alternative route involves the formation of an aldehyde, 3-(2-fluorophenyl)propanal, followed by its reaction with an ammonia source in the presence of a reducing agent.
Step 1: Synthesis of 3-(2-fluorophenyl)propanal
This aldehyde can be prepared from 2-fluorocinnamic acid.
Step 2: Reductive Amination to [3-(2-Fluorophenyl)propyl]amine
The aldehyde is then converted to the primary amine via reductive amination[2][3].
Experimental Protocol: Synthesis via Reductive Amination
Materials:
-
3-(2-fluorophenyl)propanal
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))[2]
-
Methanol or other suitable solvent
-
Hydrochloric Acid (HCl) in Diethyl Ether
-
Standard workup reagents
Procedure:
-
To a solution of 3-(2-fluorophenyl)propanal (1 equivalent) in methanol, add an excess of the ammonia source (e.g., ammonium acetate, 5-10 equivalents).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Sodium cyanoborohydride (1.5-2 equivalents) is then added portion-wise. The reaction is stirred at room temperature for 12-24 hours. Reaction progress is monitored by TLC.
-
The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.
-
The aqueous residue is made basic with NaOH and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amine.
-
The hydrochloride salt is formed as described in Pathway 1.
Purity Assessment and Characterization: The Key to Reproducibility
The purity of the synthesized this compound is critical for obtaining reliable experimental data. The following analytical techniques are essential for its characterization:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid is a common starting point for analyzing primary amines[4][5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the compound. ¹⁹F NMR is particularly useful for verifying the presence and position of the fluorine atom[6][7].
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Caption: Proposed synthetic routes to this compound.
Application in Serotonin Transporter (SERT) Binding Assays
This compound's structural similarity to known SERT ligands makes it a valuable tool for studying SERT binding and function. A common and robust method for this is the radioligand binding assay.
Principle of the Radioligand Binding Assay
This assay measures the ability of a test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor (SERT) with high affinity. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Experimental Protocol: SERT Radioligand Binding Assay
Materials:
-
Cell membranes prepared from cells expressing human SERT (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55 are commonly used high-affinity SERT radioligands.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding inhibitor: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to determine non-specific binding.
-
This compound and other competitor compounds (e.g., Fluoxetine, Sertraline, Citalopram) at various concentrations.
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters and a cell harvester.
Procedure:
-
Membrane Preparation: Prepare cell membranes from SERT-expressing cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Radioligand at a concentration near its Kd (e.g., 1-2 nM [³H]Citalopram).
-
Competitor compound at a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of a competitor.
-
For non-specific binding wells, add the non-specific binding inhibitor.
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding). The Ki (inhibitory constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay for the serotonin transporter.
Comparative Performance Analysis
To provide context for the experimental utility of this compound, it is essential to compare its SERT binding affinity with that of widely used and well-characterized SSRIs.
| Compound | SERT Ki (nM) | Reference(s) |
| This compound | Data Not Available | - |
| Fluoxetine (Prozac®) | 1.1 - 10 | [8][9] |
| Sertraline (Zoloft®) | 0.29 - 2.2 | [8][10] |
| (S)-Citalopram (Escitalopram) | 0.8 - 5.4 | [11][12][13] |
Discussion and Future Directions
The reproducibility of experiments utilizing this compound is contingent upon a rigorous approach to its synthesis, purification, and characterization, followed by the use of validated and well-controlled experimental assays.
Causality in Experimental Choices:
-
Choice of Synthetic Route: The selection between the nitrile reduction and reductive amination pathways may depend on the availability of starting materials and the desired scale of the synthesis. Both routes are well-established and, with careful execution, can yield high-purity material.
-
Selection of Radioligand: The choice of radioligand in the binding assay is critical. [³H]Citalopram is a highly selective SERT ligand, making it an excellent choice for these studies.
-
Assay Conditions: The ionic composition and pH of the assay buffer can significantly impact ligand binding. The conditions provided are typical for SERT binding assays and serve as a validated starting point.
Self-Validating Systems:
The experimental protocols described are designed to be self-validating. For instance, in the SERT binding assay, the inclusion of known standards (Fluoxetine, Sertraline, Citalopram) allows for the validation of the assay's performance. If the determined Ki values for these standards are consistent with literature values, it provides confidence in the data obtained for the test compound.
Future Research:
A key area for future investigation is the determination of the SERT binding affinity of this compound and its selectivity against other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). This will provide a more complete pharmacological profile of the compound and enhance its utility as a research tool. Furthermore, exploring the structure-activity relationship of related fluorinated phenylpropylamines could lead to the development of more potent and selective SERT ligands.
This guide provides a comprehensive framework for the reproducible synthesis and application of this compound in the context of serotonin transporter research. By adhering to these principles and protocols, researchers can ensure the generation of high-quality, reliable data, thereby advancing our understanding of serotonergic signaling and its role in health and disease.
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Andersen, J., et al. (2011). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British Journal of Pharmacology, 164(6), 1665-1677. Available from: [Link]
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Henry, L. K., et al. (2006). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry, 281(5), 2833-2842. Available from: [Link]
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Owens, M. J., et al. (2002). A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? The International Journal of Neuropsychopharmacology, 5(3), 235-246. Available from: [Link]
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Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Available from: [Link]
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ResearchGate. (n.d.). K I values for displacement of -CIT from wild-type SERT. Available from: [Link]
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RCSB PDB. (2016). 5I75: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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Singh, S. K., et al. (2016). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. eLife, 5, e14343. Available from: [Link]
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University of Southampton. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. Available from: [Link]
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Larsen, A. T., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7291. Available from: [Link]
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Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Available from: [Link]
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PharmGKB. (n.d.). PharmGKB summary: sertraline pathway, pharmacokinetics. Available from: [Link]
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Plenge, P., et al. (2012). High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions. Journal of Neurochemistry, 120(4), 549-558. Available from: [Link]
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Takano, A., et al. (2005). Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. The International Journal of Neuropsychopharmacology, 8(3), 421-428. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]
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A Senior Application Scientist's Guide to the Comprehensive Analysis of [3-(2-Fluorophenyl)propyl]amine Hydrochloride: A Comparative Approach
Introduction: The Critical Role of a Comprehensive Certificate of Analysis
[3-(2-Fluorophenyl)propyl]amine hydrochloride (CAS No. 188737-56-8, for the free base) is a primary amine hydrochloride with potential applications in pharmaceutical and medicinal chemistry research. Its structure, featuring a fluorinated phenyl ring and a propyl amine chain, necessitates a rigorous analytical strategy to ensure identity, purity, and the absence of deleterious impurities. A CoA that only provides a single purity value from a single method can be misleading. True quality assurance comes from the orthogonal application of multiple analytical techniques.
In this guide, we will dissect a model Certificate of Analysis, comparing a high-purity, research-grade batch (Sample A) with two alternatives: a batch from a different supplier with known impurities (Sample B) and a related structural analog, [3-(4-Fluorophenyl)propyl]amine hydrochloride (Sample C), to highlight the specificity of the analytical methods.
The Analytical Workflow: A Multi-Technique Approach
A robust analytical workflow for this compound should be designed to confirm its chemical structure and quantify its purity, while also identifying and quantifying any potential impurities. The following diagram illustrates a logical and comprehensive analytical workflow.
Caption: A comprehensive analytical workflow for the characterization of this compound.
Comparative Analysis: Experimental Data and Protocols
Physical and Chemical Properties
A preliminary assessment of the material's physical properties is a crucial first step.
| Parameter | Sample A (High Purity) | Sample B (With Impurities) | Sample C (Structural Analog) |
| Appearance | White to off-white crystalline solid | Pale yellow solid | White crystalline solid |
| Solubility | Soluble in water and methanol | Soluble in water, slightly hazy in methanol | Soluble in water and methanol |
The yellowish color and haziness upon dissolution of Sample B are immediate indicators of potential impurities.
Structural Elucidation and Confirmation
NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of organic molecules.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O).
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: 16 scans, 30° pulse, 2-second relaxation delay.
-
Reference: The residual HDO peak is set to 4.79 ppm.
Comparative ¹H NMR Data:
| Sample | Key Chemical Shifts (ppm) and Multiplicities | Interpretation |
| A | 7.1-7.4 (m, 4H, Ar-H), 3.1 (t, 2H, CH₂-N), 2.8 (t, 2H, Ar-CH₂), 2.0 (quint, 2H, CH₂) | Consistent with the structure of this compound. |
| B | Same as A, with additional small peaks at 1.2 (t) and 3.5 (q) ppm. | Presence of an ethyl-containing impurity, likely a residual solvent like ethanol. |
| C | 7.0-7.3 (m, 4H, Ar-H, different splitting pattern), 3.1 (t, 2H, CH₂-N), 2.8 (t, 2H, Ar-CH₂), 2.0 (quint, 2H, CH₂) | Aromatic region shows a different splitting pattern characteristic of a 1,4-disubstituted (para) benzene ring, confirming the structural isomer. |
The causality behind using D₂O as the solvent is twofold: it readily dissolves the hydrochloride salt, and the exchange of the amine protons (NH₃⁺) with deuterium simplifies the spectrum by removing their signals and associated couplings.
Mass spectrometry provides information about the molecular weight of the compound.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.
-
Instrument: Quadrupole Mass Spectrometer with ESI source.
-
Mode: Positive ion mode.
-
Analysis: Direct infusion.
Comparative MS Data:
| Sample | Observed m/z [M+H]⁺ | Expected m/z for C₉H₁₃FN⁺ | Interpretation |
| A | 154.1 | 154.1 | Correct molecular ion for the free base is observed. |
| B | 154.1 (major), 170.1 (minor) | 154.1 | The minor peak could correspond to an impurity with a mass of 169 Da. |
| C | 154.1 | 154.1 | Confirms the isomeric nature of the compound with the same molecular weight. |
FT-IR provides information about the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument: FT-IR Spectrometer with ATR accessory.
-
Parameters: 16 scans, 4 cm⁻¹ resolution.
Comparative FT-IR Data:
| Sample | Key Absorption Bands (cm⁻¹) | Interpretation |
| A | ~2900-3100 (C-H stretch), ~2500-2700 (amine salt), ~1600 (aromatic C=C), ~1230 (C-F stretch) | Characteristic peaks for a primary amine hydrochloride with an aromatic fluoride are present. |
| B | Same as A, with a broad peak around 3400 cm⁻¹. | The broad peak at 3400 cm⁻¹ is indicative of an O-H stretch, suggesting the presence of an alcohol or water impurity. This corroborates the NMR data. |
| C | Very similar to A. | FT-IR is less effective at distinguishing between positional isomers of this type. |
Purity Assessment and Impurity Profiling
HPLC is the workhorse for determining the purity of non-volatile organic compounds.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile.
Comparative HPLC Purity Data:
| Sample | Purity by Area % | Impurity Profile |
| A | 99.8% | No single impurity > 0.1%. |
| B | 97.5% | Impurity 1 at RRT 0.85 (0.5%), Impurity 2 at RRT 1.15 (2.0%). |
| C | 99.5% (single peak) | Retention time is slightly different from Sample A, demonstrating method specificity. |
The use of a gradient elution is crucial for separating impurities with a wide range of polarities from the main analyte. Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the amine.
Caption: Logical relationship between potential impurity sources and their detection.
Conclusion: The Power of a Multi-faceted Approach
This comparative guide demonstrates that a comprehensive understanding of a chemical's quality can only be achieved through the application of multiple, orthogonal analytical techniques. While Sample A consistently meets the criteria for a high-purity standard, Sample B exhibits clear evidence of impurities through several analytical methods. The analysis of Sample C further validates the specificity of the chosen methods. For researchers in drug development, relying on a single data point for purity can have significant consequences on experimental outcomes. A thorough, well-documented Certificate of Analysis, grounded in sound scientific principles, is indispensable.
References
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Podolska, M., Kulik, A., & Biaecka, W. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica – Drug Research, 71(5), 709–719.[1]
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A Comparative Guide to [3-(2-Fluorophenyl)propyl]amine hydrochloride and its Potential as a Serotonin Transporter Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating [3-(2-Fluorophenyl)propyl]amine hydrochloride as a potential ligand for the serotonin transporter (SERT). Given the limited publicly available data on this specific compound, this document outlines a proposed series of experiments to characterize its pharmacological profile and benchmark its performance against a well-established selective serotonin reuptake inhibitor (SSRI), (±)-Citalopram. The methodologies detailed herein are designed to provide a comprehensive understanding of the synthesis, in vitro binding affinity, and in vivo antidepressant-like activity of this compound.
Introduction: The Rationale for Investigation
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and the primary target for many antidepressant medications, including the widely prescribed SSRIs.[1] These drugs function by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[1] The chemical structure of this compound, featuring a phenylpropylamine scaffold, suggests a potential interaction with monoamine transporters. The presence of a fluorine atom on the phenyl ring is of particular interest, as fluorine substitutions are known to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.[2][3]
(±)-Citalopram, which also contains a fluorophenyl group, is a potent and selective SERT inhibitor.[4] Its well-characterized profile makes it an ideal benchmark for assessing the potential of novel compounds like this compound. This guide will therefore focus on a head-to-head comparison of these two molecules.
Synthesis and Structural Comparison
The synthesis of phenylpropylamine derivatives is a well-established process in medicinal chemistry. The proposed synthesis of this compound would likely follow a multi-step route, starting from 2-fluorobenzaldehyde or a related precursor. A possible synthetic pathway is outlined below.
Proposed Synthesis of this compound
A plausible synthetic route involves the conversion of a suitable starting material to an oxime, followed by reduction to the desired amine.
Experimental Protocol: Synthesis of this compound
-
Step 1: Oxime Formation. 2-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the corresponding oxime.
-
Step 2: Reduction to Amine. The resulting oxime is then reduced to the primary amine, [3-(2-Fluorophenyl)propyl]amine. A common reducing agent for this transformation is zinc dust in the presence of acetic acid.
-
Step 3: Salt Formation. The free base is then dissolved in a suitable solvent like diethyl ether and treated with a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried under vacuum.[5]
The structural similarities and differences between this compound and (±)-Citalopram are key to understanding their potential pharmacological divergence.
| Feature | This compound | (±)-Citalopram |
| Core Scaffold | Phenylpropylamine | Phthalan |
| Fluorophenyl Group | Present (ortho-position) | Present (para-position) |
| Amine Group | Primary Amine | Tertiary Amine (dimethyl) |
| Additional Features | None | Cyano group, dihydroisobenzofuran ring system |
The primary amine of this compound compared to the tertiary amine of citalopram, and the different substitution pattern of the fluorine atom, are expected to significantly influence binding affinity and selectivity for SERT.
In Vitro Performance: SERT Binding Affinity
A critical initial assessment of a potential SERT ligand is its binding affinity. This is typically determined through competitive radioligand binding assays.[6] In this proposed experiment, the ability of this compound to displace a known high-affinity SERT radioligand, such as [³H]citalopram, from its binding site on the transporter is measured.
Experimental Workflow: SERT Radioligand Binding Assay
Caption: Workflow for the rodent forced swim test.
Experimental Protocol: Forced Swim Test in Mice
-
Animals: Male C57BL/6 mice are typically used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Apparatus: A transparent plastic cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Drug Administration: Mice are administered this compound, (±)-Citalopram, or vehicle (e.g., saline) via intraperitoneal injection 30-60 minutes before the test.
-
Test Procedure: Each mouse is placed in the cylinder for a 6-minute session. The session is video-recorded for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with movements limited to those necessary to keep the head above water.
-
Data Analysis: The duration of immobility is compared between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests). [7]
Hypothetical Comparative Data: Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |
| Vehicle | - | 150 ± 10 |
| This compound | 10 | To be determined |
| This compound | 20 | To be determined |
| (±)-Citalopram | 20 | 80 ± 8 |
A statistically significant reduction in immobility time for the this compound group compared to the vehicle group would suggest antidepressant-like activity. The magnitude of this effect can then be compared to that of (±)-Citalopram.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the pharmacological profile of this compound and comparing its performance to the well-established SERT inhibitor, (±)-Citalopram. The proposed experiments, from chemical synthesis to in vitro binding and in vivo behavioral assays, provide a robust framework for determining its potential as a novel SERT ligand.
Should the initial findings be promising, further studies would be warranted. These could include assessing its selectivity by testing its binding affinity for other monoamine transporters (norepinephrine and dopamine transporters), evaluating its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and exploring its efficacy in other animal models of depression and anxiety. Such a comprehensive evaluation is essential for any novel compound being considered for further development in the field of neuroscience and psychopharmacology.
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Kristensen, A. S., et al. (2011). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 54(22), 7793–7803. Available at: [Link]
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Andersen, J., et al. (2011). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British Journal of Pharmacology, 164(2b), 485–495. Available at: [Link]
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Zhen, J., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Chemical Neuroscience, 5(5), 327–333. Available at: [Link]
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Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [3-(2-Fluorophenyl)propyl]amine Hydrochloride
Author's Foreword: As laboratory professionals engaged in the fast-paced world of research and development, our focus is often on synthesis, discovery, and analysis. However, the life cycle of a chemical does not end with its use in an experiment. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but for the safety of our colleagues and the protection of our environment. This guide moves beyond mere procedural checklists. It is designed to provide a deep, mechanistic understanding of why specific disposal protocols are necessary for a compound like [3-(2-Fluorophenyl)propyl]amine hydrochloride. By understanding the chemistry of the waste, we can ensure its safe and permanent removal from our workspace and the ecosystem. This document serves as a foundational resource, empowering you to handle this substance with the expertise, confidence, and foresight that defines scientific excellence.
Hazard Identification and Inherent Chemical Risks
Before any disposal protocol can be established, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile from analogous chemical structures, specifically other amine hydrochlorides and fluorinated aromatic compounds. The hydrochloride salt of an amine is acidic and presents a distinct set of handling challenges compared to its free-base form.
The primary hazards associated with this class of compounds are summarized below. This assessment is critical as it directly informs the selection of Personal Protective Equipment (PPE), spill control measures, and the ultimate disposal pathway.
| Hazard Class | Potential Manifestation | Rationale and Causality | Supporting Evidence |
| Acute Toxicity (Oral) | Harmful if swallowed. | Amine salts can disrupt physiological pH and exhibit systemic toxicity upon ingestion. | Analogous amine hydrochlorides are classified as Acute Toxicity, Oral (Category 4).[1] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe. | As an acidic salt, the compound can irritate or damage skin upon prolonged contact. The parent amine can be corrosive.[2][3] | Similar compounds are classified as Skin Irritation (Category 2).[1][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | The acidic and chemical nature of the compound can cause significant injury to sensitive eye tissues. | The GHS classification for related amine salts is often Eye Irritation (Category 2) or more severe.[1][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Fine particulates can irritate the mucous membranes of the respiratory tract. | Specific Target Organ Toxicity - Single Exposure (Category 3) is a common classification.[1] |
| Environmental Hazard | Potential for harm to aquatic life. | Halogenated organic compounds can be persistent in the environment and exhibit ecotoxicity.[5] | While specific data is lacking, prudence dictates treating it as potentially harmful to aquatic life.[6] |
The Regulatory Imperative: Compliance and Responsibility
All chemical waste disposal is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7][8] Your institution's Environmental Health and Safety (EHS) office translates these federal and state mandates into actionable laboratory procedures.[9]
Key Principle: The generator of the waste (i.e., your laboratory) is responsible for its proper identification, segregation, and handling from the point of generation until its final disposal at a licensed facility.[10] Never assume a chemical can be disposed of via standard means; always consult your institution's specific guidelines.
Core Disposal Principle: Waste Segregation and Collection
The foundational step for proper disposal is meticulous segregation at the source. Cross-contamination of waste streams can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs.
Protocol for Waste Collection
-
Designate a Waste Container: Select a chemically compatible container, typically glass or high-density polyethylene (HDPE), that can be securely sealed. The container must be in good condition, with no cracks or residue.
-
Labeling: This is a non-negotiable step. Affix a "Hazardous Waste" label to the container before adding any waste. Fill out all required information, including:
-
Full Chemical Name: "this compound" (avoid abbreviations).
-
Hazard Characteristics: "Toxic," "Irritant."
-
Date of First Addition.
-
Principal Investigator and Laboratory Information.
-
-
Collection:
-
For solid waste, use a dedicated spatula to transfer the material into the designated container.
-
For solutions, pour carefully using a funnel to avoid spills.
-
Keep the waste container sealed at all times, except when adding waste.[11]
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the direct control of laboratory personnel and located at or near the point of generation.[10] Ensure it is stored separately from incompatible chemicals, particularly strong bases and oxidizers.[12][13]
Decision Framework for Final Disposal
The appropriate disposal action depends on the situation, such as managing bulk waste versus cleaning up a small spill. The following workflow provides a logical decision-making process.
Caption: Decision workflow for handling this compound waste.
Detailed Disposal and Decontamination Protocols
Protocol 5.1: Disposal of Bulk Quantities and Contaminated Labware
This is the standard and required method for disposing of the primary chemical waste.
-
Collection: Following the segregation protocol in Section 3, collect all waste this compound, whether it is expired raw material, leftover reaction mixture, or heavily contaminated labware (e.g., TLC plates, chromatography columns).
-
Coordination: Contact your institution's EHS office to schedule a hazardous waste pickup. Do not allow waste to accumulate beyond your SAA's capacity or for longer than regulated time limits (e.g., 90 days in some jurisdictions).[10]
-
Final Disposition - High-Temperature Incineration: Your licensed waste contractor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). Because this is a halogenated organic compound , the required disposal method is high-temperature incineration.
-
Causality: The presence of the fluorine atom necessitates incineration at temperatures of at least 1100°C.[14] This extreme temperature ensures the complete destruction of the organic molecule and prevents the formation of highly toxic and persistent byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), which can occur during incomplete combustion of halogenated materials.[5][15]
-
Protocol 5.2: Management of Empty Containers
An "empty" container that once held this chemical is still considered hazardous waste until properly decontaminated.
-
Decontamination: Triple rinse the container with a suitable solvent (e.g., water, followed by acetone or ethanol).
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste. It must be collected and added to a designated "Halogenated Solvent Waste" or equivalent waste stream. Do not pour it down the drain.
-
Container Disposal: Once triple-rinsed, the container can be managed as non-hazardous solid waste. Deface or remove the original chemical label to prevent confusion.[11] Remove the cap before placing it in the appropriate recycling or trash receptacle as per institutional policy.
Protocol 5.3: Emergency Spill Decontamination and Disposal
This protocol is for small, manageable spills (typically <100 mL or 100g) that do not pose an immediate respiratory hazard. For large spills, evacuate the area and contact emergency personnel.
-
Alert and Secure: Alert personnel in the immediate area. Restrict access and control all ignition sources.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Neutralize: As an amine hydrochloride, the material will be acidic. Cautiously apply a weak base like sodium bicarbonate or soda ash to neutralize the spilled material.[16] Start from the outside of the spill and work inwards. Use pH paper to confirm that the spill has been neutralized (pH between 6 and 8).
-
Causality: Neutralization reduces the corrosive/irritant hazard of the material, making the subsequent cleanup steps safer.
-
-
Absorb: Cover the neutralized spill with an inert absorbent material, such as vermiculite, clay, or a chemical spill pillow.[16]
-
Collect and Containerize: Carefully scoop the absorbent material and place it into a sealed, labeled hazardous waste container.
-
Final Decontamination: Wipe the spill area with a cloth or sponge soaked in a soap and water solution. Collect the wipe/sponge as hazardous waste.
-
Dispose: The container with the spill cleanup residue must be managed as hazardous waste and disposed of via Protocol 5.1.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound and its associated waste.
-
DO NOT Discharge to Sewer: Never pour this chemical or its solutions down the sink. It can harm aquatic ecosystems and interfere with wastewater treatment processes.[1][17]
-
DO NOT Dispose of in Regular Trash: The chemical's inherent hazards make it unsuitable for landfilling without prior treatment (incineration). This includes contaminated items like gloves and weigh boats unless they have been fully decontaminated.
-
DO NOT Allow to Evaporate in a Fume Hood: This practice is a form of illegal disposal that releases chemical vapors into the atmosphere and is explicitly prohibited.[11]
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship that is the bedrock of responsible research.
References
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Incineration. (n.d.). Zero Waste Europe. Retrieved from [Link]
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Contamination in Amine Systems. (2010). Refining Community. Retrieved from [Link]
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Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center. Retrieved from [Link]
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Steam Boiler Amines: Neutralizing & Film-Forming. (n.d.). Chardon Labs. Retrieved from [Link]
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Spill DECONtamination Kit, Aromatic Amine. (n.d.). SKC Inc. Retrieved from [Link]
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EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Hazard Substance Fact Sheet: Propylamine. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1984). U.S. Environmental Protection Agency. Retrieved from [Link]
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EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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Neutralizing Amine Treatments for Boilers. (n.d.). ChemREADY. Retrieved from [Link]
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Halogenated Hydrocarbon Thermal Oxidizer. (n.d.). Zeeco. Retrieved from [Link]
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Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association. Retrieved from [Link]
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Chemical Spills: How to safely contain & remove. (2022). GV Health. Retrieved from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
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Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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Neutralizing Amine for Condensate and Feed Water Corrosion Control. (n.d.). Cannon Water Technology, Inc. Retrieved from [Link]
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Perspective on halogenated organic compounds. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
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Neutralizing Amine | Refinery Chemicals. (n.d.). Chemtex Speciality Limited. Retrieved from [Link]
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m-Aminophenyl Tosylate Safety Data Sheet. (2025). Angene Chemical. Retrieved from [Link]
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(2-Phenylpropyl)(propyl)amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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Personal protective equipment for handling [3-(2-Fluorophenyl)propyl]amine hydrochloride
An Expert Guide to Personal Protective Equipment for Handling [3-(2-Fluorophenyl)propyl]amine hydrochloride
As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves and our colleagues. The prudent handling of specialized chemical reagents is the cornerstone of a robust safety culture. This guide provides an in-depth operational plan for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a thorough risk assessment of the compound's specific hazards, ensuring that every procedural step is self-validating and protective.
Hazard Assessment: Understanding the "Why" Behind the PPE
This compound is classified as a hazardous substance requiring careful management. The primary known risks associated with this solid compound are significant skin and eye irritation.[1]
-
Hazard Statement H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.
-
Hazard Statement H319: Causes serious eye irritation. Eye contact poses a significant risk, potentially leading to serious damage if not addressed immediately.[1]
Beyond these specific classifications, the general chemical class of amine hydrochlorides and propylamine derivatives warrants additional caution. Amines can be corrosive and cause respiratory irritation, especially when handled as fine powders which can be easily inhaled.[2][3][4] Therefore, our safety protocols are designed to mitigate risks from dermal contact, ocular exposure, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential. The following components form the baseline for any procedure involving this compound.
-
Eye and Face Protection: At a minimum, safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[5] When there is any risk of splashing—such as during the preparation of solutions or transfer of liquids—a full-face shield must be worn over the safety glasses.[6]
-
Skin and Body Protection: A standard, flame-resistant laboratory coat is required to protect against incidental contact.[7] For procedures involving larger quantities (over 5 grams) or a heightened risk of spills, an additional chemical-resistant apron is strongly recommended.[6] Full-length trousers and closed-toe shoes are mandatory attire in any laboratory setting where this chemical is handled.[8]
-
Hand Protection: Chemical-resistant gloves are the most critical barrier against dermal exposure. Nitrile gloves (minimum 4 mil thickness) are a suitable choice for incidental contact.[6][7] It is crucial to inspect gloves for any signs of degradation or perforation before each use. For extended handling or when immersing hands, heavier-duty gloves or double-gloving is a prudent measure.[6] Contaminated gloves must be removed promptly and disposed of as hazardous waste.
-
Respiratory Protection: Due to the risk of inhaling the fine, solid particles, all handling of powdered this compound must be conducted within a certified chemical fume hood.[2] This engineering control is the primary method for preventing respiratory exposure. If, under exceptional and fully risk-assessed circumstances, a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter would be required.[3][7]
PPE Selection Matrix: A Task-Based Approach
The level of PPE required is directly proportional to the risk of exposure associated with a specific task. Use the following table to guide your selection.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Container Transport (Closed) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Compound | Safety Glasses | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Face Shield over Safety Glasses | Nitrile Gloves (Double-gloving recommended) | Lab Coat & Chemical-Resistant Apron | Required: Chemical Fume Hood |
| Transferring Solutions | Face Shield over Safety Glasses | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Small-Scale Reaction | Safety Glasses | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Spill Cleanup | Face Shield over Safety Glasses | Heavy-Duty Nitrile or Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Required: Chemical Fume Hood or NIOSH-approved respirator |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Body Protection: Don lab coat and apron (if required).
-
Respiratory Protection: If a respirator is needed, perform a seal check.
-
Eye/Face Protection: Put on safety glasses, followed by a face shield (if required).
-
Hand Protection: Don gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (Taking Off):
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
-
Face/Eye Protection: Remove the face shield (if used), followed by safety glasses, handling them by the arms.
-
Body Protection: Unfasten and remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Visual Workflow: PPE Selection for this compound
Caption: PPE selection workflow based on the physical form and splash potential of the chemical.
Emergency Protocols: Spill and Exposure Response
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[8]
-
Seek immediate medical attention if irritation persists.
Eye Contact:
-
Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[2]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Spill Cleanup:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined in the "Spill Cleanup" section of the matrix.
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for hazardous waste.[2]
-
For a liquid spill, cover with an inert absorbent material, then collect and place in a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area thoroughly.
Disposal of Contaminated Materials
Proper disposal is the final step in the safe handling lifecycle.
-
Chemical Waste: All waste containing this compound, whether in solid or solution form, must be collected in a clearly labeled, sealed hazardous waste container.[7]
-
Contaminated PPE: Grossly contaminated items, such as gloves, disposable aprons, or absorbent pads used for spills, must be placed in a designated hazardous waste container. Do not dispose of this material in the regular trash.[7]
-
Empty Containers: Empty containers that once held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Once decontaminated, deface the label and dispose of the container according to your institution's guidelines.[9]
Adherence to these guidelines is not merely a matter of compliance but a professional commitment to a safe and sustainable research environment.
References
-
Dalton Engineering. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
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University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PROPYLAMINE. NJ.gov. Available at: [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
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NCBioNetwork. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5. YouTube. Available at: [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Available at: [Link]
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Medbullets. (2024, May 11). Toxicology - Drugs. Medbullets Step 2/3. Available at: [Link]
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The National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 5 Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]
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Taylor & Francis. (n.d.). Propylamine – Knowledge and References. Available at: [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
